(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine
Beschreibung
BenchChem offers high-quality (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(1,4-dimethyl-2,3-dihydroquinoxalin-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-13-5-6-14(2)11-7-9(8-12)3-4-10(11)13/h3-4,7H,5-6,8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGYATHIWDUKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1C=CC(=C2)CN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427812 | |
| Record name | (1,4-dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850375-15-4 | |
| Record name | (1,4-dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine chemical properties
An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies for (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine
Executive Summary
(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine is a heterocyclic compound featuring a tetrahydroquinoxaline core, a scaffold of significant interest in medicinal chemistry.[1][2] The presence of a primary methylamine substituent suggests potential for diverse biological interactions and further synthetic modification. This guide provides a comprehensive analysis of its physicochemical properties, proposes robust synthetic pathways based on established chemical principles, and explores its potential applications in drug discovery, drawing parallels with structurally related bioactive molecules, such as dipeptidyl peptidase-IV (DPP-4) inhibitors.[3] This document is intended for researchers and professionals in organic synthesis and pharmaceutical development, offering both foundational knowledge and practical, actionable methodologies for the synthesis and study of this compound.
Introduction: The Tetrahydroquinoxaline Scaffold
Nitrogen-containing heterocycles are fundamental building blocks in pharmaceutical science, forming the core of numerous approved drugs. Within this class, the quinoxaline moiety and its reduced form, tetrahydroquinoxaline, are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets. Derivatives of the tetrahydroquinoxaline system have been investigated for a variety of pharmacological activities, including antimicrobial, neuroprotective, and anticancer effects.[2] The unique structural feature of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine is the combination of this versatile heterocyclic core with a nucleophilic primary amine, making it a compelling candidate for further investigation.[1][4]
Physicochemical and Structural Properties
The chemical identity and properties of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine are defined by its distinct structural components: a benzene ring fused to a di-N-methylated, saturated pyrazine ring, and a methylamine group at the 6-position.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N₃ | PubChem CID 7127816[5] |
| Molecular Weight | 191.27 g/mol | PubChem CID 7127816[5] |
| CAS Number | 850375-15-4 | PubChem CID 7127816[6] |
| IUPAC Name | (1,4-dimethyl-2,3-dihydroquinoxalin-6-yl)methanamine | PubChem CID 7127816[5] |
| XLogP3 (Computed) | 0.8 | PubChem CID 7127816[5] |
| Hydrogen Bond Donors | 1 (from the -NH₂ group) | PubChem CID 7127816[5] |
| Hydrogen Bond Acceptors | 3 (from the three nitrogen atoms) | PubChem CID 7127816[5] |
Structural Analysis:
-
Tetrahydroquinoxaline Core: The partially saturated pyrazine ring imparts conformational flexibility compared to the rigid aromatic quinoxaline. The two tertiary amine nitrogens within the ring (at positions 1 and 4) are relatively weak bases due to alkyl substitution.
-
Methylamine Group: The primary amine (-CH₂NH₂) is the most significant functional group in terms of reactivity.[4] It acts as a good nucleophile and a primary site of basicity, making the molecule amenable to salt formation and reactions with electrophiles.[4][7] This group is crucial for forming hydrogen bonds, a key interaction in many drug-receptor binding events.
Proposed Synthesis and Methodologies
Retrosynthetic Analysis
The retrosynthetic strategy involves two key disconnections: the C-N bond of the methylamine group, leading back to an aldehyde intermediate via reductive amination, and the pyrazine ring, leading back to commercially available ortho-diamine and dicarbonyl precursors.
Caption: Retrosynthetic pathway for the target compound.
Pathway I: Synthesis of the Core and Functionalization
This synthetic approach is divided into two primary stages: construction of the heterocyclic core and subsequent introduction of the required functional group.
Stage 1: Synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline
The foundational method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][9] Modern variations utilize mild catalysts to improve efficiency and reaction conditions.[10][11]
Experimental Protocol:
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add N¹,N²-dimethylbenzene-1,2-diamine (1.0 eq) and a suitable solvent such as ethanol or toluene (0.2 M).
-
Reagent Addition: Add a catalytic amount of a Lewis acid (e.g., CuSO₄·5H₂O, 0.05 eq).[10]
-
Condensation: Slowly add an aqueous solution of glyoxal (1.1 eq, 40% in H₂O) to the stirring mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the catalyst. Evaporate the solvent under reduced pressure.
-
Purification: The resulting crude quinoxaline can be purified. For the tetrahydroquinoxaline, a subsequent reduction step using a reducing agent like NaBH₄ or catalytic hydrogenation would be performed. However, for this specific target, direct use of the diamine precursor is more direct.
Stage 2: Introduction of the Methylamine Moiety via Reductive Amination
This two-step sequence first installs an aldehyde "handle" onto the aromatic ring, which is then converted to the target amine. Reductive amination is a highly reliable and widely used transformation in medicinal chemistry.[12]
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Physicochemical properties of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine
An In-depth Technical Guide to the Physicochemical Properties of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine
Executive Summary
(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine is a heterocyclic amine belonging to the tetrahydroquinoxaline class of compounds. This scaffold is of significant interest in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as anticancer and antimicrobial agents.[1][2] This technical guide provides a comprehensive analysis of the core physicochemical properties of this specific molecule. As experimental data for this compound is not extensively documented in public literature, this paper synthesizes high-quality computational predictions with established analytical principles. We present predicted values for key parameters such as lipophilicity, solubility, and ionization constants, and provide detailed, field-proven experimental protocols for their validation. The guide is structured to offer foundational knowledge for researchers in drug discovery, enabling informed decisions regarding compound handling, formulation, and the design of further studies.
Introduction to the Tetrahydroquinoxaline Scaffold
The tetrahydroquinoxaline core is a privileged scaffold in drug discovery. It is a bicyclic heterocyclic system that offers a rigid, three-dimensional structure, which can be strategically decorated with functional groups to modulate biological activity and physicochemical properties. Derivatives of this scaffold are being explored for a multitude of therapeutic applications. For instance, various quinoxaline derivatives have been investigated as dipeptidyl peptidase-IV (DPP-4) inhibitors for diabetes management, while others have shown promise as potent anticancer agents by targeting the colchicine binding site on tubulin.[1][3] Furthermore, the class includes compounds with potential neuroprotective and antimicrobial effects.[2]
(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine (CAS: 850375-15-4) incorporates this key scaffold.[4][5] Its structure features two basic tertiary amine centers within the saturated pyrazine ring and a primary amine on a methyl substituent, making it a polybasic compound with distinct chemical characteristics. Understanding its physicochemical profile is the first critical step in evaluating its potential as a synthetic building block or a lead compound in a drug development program.
Caption: 2D Structure of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine.
Core Physicochemical Properties: A Computational Analysis
In the absence of extensive published experimental data, we rely on high-quality computational models to establish a baseline physicochemical profile. The following properties were primarily sourced from the PubChem database, which utilizes robust predictive algorithms like XLogP3 and the Cactvs system.[4]
| Property | Predicted Value | Source |
| Molecular Formula | C₁₁H₁₇N₃ | PubChem[4] |
| Molecular Weight | 191.27 g/mol | PubChem[4] |
| XLogP3 (Lipophilicity) | 0.8 | PubChem[4] |
| Polar Surface Area (PSA) | 32.5 Ų | PubChem[4] |
| Hydrogen Bond Donors | 1 | PubChem[4] |
| Hydrogen Bond Acceptors | 3 | PubChem[4] |
| Rotatable Bond Count | 2 | PubChem[4] |
| pKa (Strongest Basic) | 9.5 - 10.5 (Estimated) | ChemAxon Prediction |
| Aqueous Solubility | High in acidic pH | Inferred from structure |
In-Depth Discussion of Key Parameters
-
Lipophilicity (XLogP3): The predicted octanol-water partition coefficient (XLogP3) is 0.8.[4] This value suggests a relatively hydrophilic character, indicating that the compound is likely to have good aqueous solubility. In drug development, a LogP value in this range is often favorable, as it balances the solubility required for formulation with the lipophilicity needed for membrane permeation.
-
Polar Surface Area (PSA): The PSA is 32.5 Ų.[4] This is a critical parameter for predicting the transport properties of a molecule. A PSA value below 60-90 Ų is often correlated with good cell membrane permeability and, specifically, a higher likelihood of crossing the blood-brain barrier. This low PSA value suggests the compound warrants investigation for central nervous system (CNS) applications.
-
Ionization Constant (pKa): As a polybasic compound, it will have multiple pKa values. The primary aliphatic amine (-CH₂NH₂) is expected to be the strongest base, with a predicted pKa in the range of 9.5 to 10.5, typical for such functional groups. The two tertiary amines on the tetrahydroquinoxaline ring will be weaker bases. The precise pKa values are critical as they dictate the compound's charge state at physiological pH (7.4), which profoundly impacts its solubility, receptor binding, and ADME properties. At pH 7.4, the primary amine will be predominantly protonated.
-
Aqueous Solubility: The presence of multiple basic nitrogen atoms that can be protonated suggests that the solubility of this compound will be highly pH-dependent. It is expected to be significantly more soluble in acidic aqueous solutions, where it will form cationic salts. This is a key consideration for developing oral formulations and for designing in vitro biological assays.
Proposed Experimental Validation Protocols
To move from prediction to empirical fact, the following standard experimental workflows are proposed. These protocols are designed to be self-validating and represent the industry standard for characterizing novel chemical entities.
Proposed Synthesis Route
A plausible synthetic route is essential for obtaining the material needed for experimental validation. The following multi-step synthesis is proposed based on established chemical transformations for related heterocyclic systems.[1][6]
Caption: Proposed multi-step synthesis pathway for the target compound.
Determination of pKa by Potentiometric Titration
This method directly measures the pH at which 50% of the amine groups are protonated.
Methodology:
-
Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 25 mL) of a suitable co-solvent system (e.g., methanol/water) to ensure solubility of both the free base and its salt form.
-
Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 10.0) at a constant temperature (25 °C).
-
Titration: Place the sample solution in a jacketed beaker maintained at 25 °C. Titrate the solution with a standardized solution of 0.1 M HCl, adding small, precise aliquots (e.g., 0.02 mL).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of HCl added. The pKa values correspond to the pH at the half-equivalence points, which can be determined from the inflection points on the titration curve (or the peaks of the first derivative plot).
Caption: Experimental workflow for pKa determination via potentiometric titration.
Determination of LogD by Shake-Flask Method
This experiment measures the distribution coefficient at a specific pH, which is more physiologically relevant than LogP for ionizable compounds.
Methodology:
-
System Preparation: Prepare a buffered aqueous phase at pH 7.4. Pre-saturate this buffer with n-octanol and pre-saturate n-octanol with the buffer by mixing them overnight and then separating the phases.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Partitioning: Add a small aliquot of the stock solution to a vial containing known volumes of the pre-saturated n-octanol and buffer (e.g., 2 mL of each). The final concentration should be within the linear range of the analytical method.
-
Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) at a constant temperature (25 °C) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).
Spectroscopic and Structural Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, a singlet for the benzylic methylene (-CH₂-NH₂), singlets for the two N-methyl groups, and complex multiplets for the methylene protons of the tetrahydroquinoxaline ring.
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments, including signals for the aromatic carbons, the aliphatic carbons of the heterocyclic ring, the N-methyl carbons, and the benzylic carbon.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The ESI+ spectrum would show a prominent protonated molecular ion [M+H]⁺ at m/z 192.15. Fragmentation analysis would likely show losses related to the methylamine side chain.
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic N-H stretching and bending vibrations for the primary amine group (around 3300-3400 cm⁻¹ and 1600 cm⁻¹), C-H stretches for both aromatic and aliphatic groups, and C=C stretching for the aromatic ring.
Implications for Drug Discovery and Development
The physicochemical profile of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine suggests it is a promising scaffold for further investigation.
-
Drug-Likeness: Its properties align well with general guidelines for oral bioavailability (e.g., Lipinski's Rule of Five). The low molecular weight, balanced lipophilicity (XLogP3 = 0.8), and low PSA (32.5 Ų) are all favorable indicators.[4]
-
CNS Potential: The low PSA, in particular, suggests a higher probability of blood-brain barrier penetration, making it an attractive starting point for developing CNS-active agents.
-
Formulation: Due to its basic nature, the compound is an excellent candidate for formulation as a salt (e.g., hydrochloride or mesylate). Salt formation would enhance its aqueous solubility, improve stability, and facilitate handling and administration.
-
Synthetic Tractability: The presence of the primary amine provides a versatile chemical handle for further modification and library synthesis, allowing for the exploration of structure-activity relationships (SAR).
Conclusion
(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine presents a compelling profile for researchers in medicinal chemistry. Its computationally predicted physicochemical properties—notably its balanced lipophilicity and low polar surface area—mark it as a promising scaffold for drug discovery, particularly for CNS targets. While this guide provides a robust, predicted foundation, the outlined experimental protocols for synthesis and property determination are essential next steps to empirically validate these characteristics and unlock the full potential of this versatile molecule.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7127816, (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine. Available: [Link]
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Abdel-Gawad, N. M., et al. (2021). New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies. RSC Advances. Available: [Link]
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ChemSrc (Date N/A). (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine | CAS 850375-15-4. Available: [Link]
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Lv, P.-C., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances. Available: [Link]
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Kunjiappan, S., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available: [Link]
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Kitao, Y., et al. (2022). The discovery of 3,3-dimethyl-1,2,3,4-tetrahydroquinoxaline-1-carboxamides as AMPD2 inhibitors with a novel mechanism of action. Social Science Research Network. Available: [Link]
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ResearchGate (2024). Physicochemical ADME properties of compound 3. Available: [Link]
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Testa, R., et al. (1996). Synthesis and biological profile of the enantiomers of [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)-cis-octahydroquinoxalin- 1-yl]furan-2-ylmethanone (cyclazosin), a potent competitive alpha 1B- adrenoceptor antagonist. Journal of Medicinal Chemistry. Available: [Link]
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Semantic Scholar (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available: [Link]
- Google Patents (2016). US9365494B2 - Process for synthesis of amino-methyl tetralin derivatives.
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Poskus, E., et al. (2021). Evaluation of Physicochemical Properties of Amphiphilic 1,4-Dihydropyridines and Preparation of Magnetoliposomes. Molecules. Available: [Link]
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An In-Depth Technical Guide to (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine: Synthesis, Structure, and Potential Applications
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine, a heterocyclic amine with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a proposed synthetic pathway based on established chemical principles and analogous reactions. Detailed protocols, mechanistic considerations, and characterization strategies are presented to enable its synthesis and further investigation. Furthermore, the potential biological significance of this compound is discussed in the context of the known pharmacological activities of the broader tetrahydroquinoxaline class of molecules, which have shown promise as anticancer, antibacterial, and antiviral agents.[1][2][3] This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel tetrahydroquinoxaline derivatives.
Introduction and Nomenclature
(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine is a substituted tetrahydroquinoxaline. The core of this molecule is a bicyclic system where a pyrazine ring is fused to a benzene ring, and the pyrazine ring is fully saturated (a piperazine ring). The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (1,4-dimethyl-2,3-dihydroquinoxalin-6-yl)methanamine .[4]
The structure is characterized by two methyl groups attached to the nitrogen atoms at positions 1 and 4 of the tetrahydroquinoxaline ring and a methylamine group (-CH₂NH₂) attached to the 6-position of the benzene ring.
Table 1: Compound Identification [4]
| Identifier | Value |
| IUPAC Name | (1,4-dimethyl-2,3-dihydroquinoxalin-6-yl)methanamine |
| Common Name | (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine |
| Molecular Formula | C₁₁H₁₇N₃ |
| Molecular Weight | 191.27 g/mol |
| CAS Number | 850375-15-4 |
| Canonical SMILES | CN1CCN(C2=C1C=CC(=C2)CN)C |
Proposed Synthetic Pathway
-
Synthesis of the 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline Core: This can be achieved through the reduction of a quinoxaline precursor followed by N-alkylation.
-
Formylation of the Aromatic Ring: Introduction of a formyl group (-CHO) at the 6-position of the tetrahydroquinoxaline ring via an electrophilic aromatic substitution, such as the Vilsmeier-Haack reaction.
-
Reductive Amination: Conversion of the formyl group to the final methylamine functionality.
Caption: Proposed synthetic pathway for (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine.
Step 1: Synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline
The synthesis of the tetrahydroquinoxaline core can be approached in a two-step sequence starting from N,N'-dimethyl-1,2-phenylenediamine.
2.1.1. Synthesis of 1,4-Dimethylquinoxaline
-
Principle: The initial step involves the condensation of N,N'-dimethyl-1,2-phenylenediamine with glyoxal. This is a classic method for forming the quinoxaline ring system.[5]
-
Experimental Protocol:
-
Dissolve N,N'-dimethyl-1,2-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add an aqueous solution of glyoxal (40% in water, 1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing with brine, drying over anhydrous sodium sulfate, and concentration under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
2.1.2. Reduction to 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline
-
Principle: The aromatic quinoxaline ring is then reduced to the corresponding tetrahydroquinoxaline. Catalytic hydrogenation is a common and effective method for this transformation.
-
Experimental Protocol:
-
Dissolve 1,4-dimethylquinoxaline (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (5-10% Pd/C, ~5 mol%).
-
Subject the mixture to a hydrogen atmosphere (typically 20-50 psi) in a hydrogenation apparatus.[1]
-
Stir the reaction at room temperature until the uptake of hydrogen ceases, indicating the completion of the reaction. Monitor by TLC or GC-MS.
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the desired 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline. The product is often pure enough for the next step, but can be further purified by chromatography if necessary.
-
Step 2: Vilsmeier-Haack Formylation
-
Principle: The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic rings.[6][7] The N,N-dimethylamino groups of the tetrahydroquinoxaline are activating, directing the electrophilic substitution to the para-position (C6) of the benzene ring. The Vilsmeier reagent, a chloromethyliminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[6]
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
-
Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF, excess, acting as both reagent and solvent) to 0 °C.
-
Add phosphorus oxychloride (POCl₃, 1.5-2.0 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Add a solution of 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline (1.0 eq) in a minimal amount of DMF dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 60-80 °C and stir for several hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Basify the aqueous solution with a saturated sodium bicarbonate or sodium hydroxide solution to a pH of 8-9.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude aldehyde by column chromatography.
-
Step 3: Reductive Amination
-
Principle: The final step is the conversion of the aldehyde to the target methylamine via reductive amination. This one-pot reaction involves the formation of an intermediate imine by reacting the aldehyde with methylamine, which is then reduced in situ to the amine.[8] Sodium cyanoborohydride (NaBH₃CN) is a common reducing agent for this transformation as it is selective for the iminium ion over the aldehyde.
-
Experimental Protocol:
-
Dissolve 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde (1.0 eq) in a suitable solvent such as methanol.
-
Add a solution of methylamine (e.g., 40% in water or a solution in THF, 2.0-3.0 eq).
-
Adjust the pH of the mixture to 6-7 using a mild acid like acetic acid.
-
Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding water and then remove the methanol under reduced pressure.
-
Basify the aqueous residue with a sodium hydroxide solution and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product, (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine, by column chromatography.
-
Characterization
The structure of the synthesized (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine should be confirmed using standard analytical techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two N-methyl groups, the methylene protons of the piperazine ring, the benzylic methylene protons, the amino protons, and the aromatic protons. The integration and splitting patterns will be characteristic of the structure. |
| ¹³C NMR | Resonances for the N-methyl carbons, the piperazine methylene carbons, the benzylic carbon, and the aromatic carbons.[9] |
| Mass Spectrometry | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to the molecular weight of the compound (191.27 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of alkyl and aromatic groups, and C=C stretching of the aromatic ring. |
Potential Biological Significance and Applications
While the specific biological activity of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine has not been reported, the tetrahydroquinoxaline scaffold is present in numerous compounds with a wide range of pharmacological activities.
-
Anticancer Activity: Many tetrahydroquinoxaline derivatives have been investigated as potential anticancer agents. For instance, some sulfonamide derivatives of tetrahydroquinoxaline have been shown to act as colchicine binding site inhibitors, which are a class of microtubule targeting agents.[1]
-
Antimicrobial and Antiviral Properties: The quinoxaline and tetrahydroquinoxaline cores are found in various compounds with antibacterial, antifungal, and antiviral activities.[3][10]
-
Central Nervous System (CNS) Activity: The structural similarity to tetrahydroisoquinolines, which are known to interact with receptors in the central nervous system, suggests that tetrahydroquinoxalines could also possess CNS activity.[2][11]
The introduction of a methylamine group at the 6-position could modulate the pharmacokinetic and pharmacodynamic properties of the tetrahydroquinoxaline core, potentially enhancing its interaction with biological targets. Further research is warranted to explore the therapeutic potential of this and related compounds.
Conclusion
This technical guide provides a detailed, albeit proposed, pathway for the synthesis of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine. The outlined multi-step synthesis employs well-established and reliable chemical reactions, making it an accessible target for synthetic and medicinal chemists. The characterization methods described will be crucial for verifying the structure of the final compound. Given the diverse biological activities associated with the tetrahydroquinoxaline scaffold, this molecule represents a promising candidate for further investigation in drug discovery programs.
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Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023). RSC Medicinal Chemistry. [Link]
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Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure. (2021). Beilstein Journal of Organic Chemistry. [Link]
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A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013). Records of Natural Products. [Link]
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(PDF) Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). ResearchGate. [Link]
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The Vilsmeier-Haack Reaction on Methyl Homologues of N-Benzyltetrahydrocarbazole. (1986). Heterocycles. [Link]
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Scope of 1,2,3,4‐Tetrahydroquinolines. (2019). Chemistry – An Asian Journal. [Link]
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Navigating the Chemical Maze: A Senior Application Scientist's Guide to the Initial Screening of Tetrahydroquinoxaline Derivative Libraries
Foreword: The Tetrahydroquinoxaline Scaffold - A Privileged Player in Drug Discovery
The tetrahydroquinoxaline (THQ) scaffold, a nitrogen-containing heterocyclic motif, has emerged as a "privileged structure" in medicinal chemistry. Its prevalence in a wide array of biologically active compounds, from kinase inhibitors to anticancer and antimicrobial agents, underscores its significance as a foundational template for drug design.[1] The inherent structural features of the THQ core allow for three-dimensional diversity, enabling interactions with a broad spectrum of biological targets. This guide provides an in-depth, experience-driven roadmap for researchers, scientists, and drug development professionals on how to effectively conduct the initial screening of THQ derivative libraries, a critical first step in unlocking their therapeutic potential. We will move beyond a simple recitation of protocols to delve into the strategic thinking and causal reasoning that underpin a successful screening campaign, ensuring scientific integrity and maximizing the probability of identifying high-quality hit compounds.
Part 1: Strategic Foundations - Designing and Procuring a Fit-for-Purpose THQ Library
The success of any screening campaign is fundamentally linked to the quality and design of the chemical library. A well-designed library, tailored to the biological question at hand, will significantly increase the likelihood of identifying meaningful hits.
The "Why": Defining the Purpose of Your THQ Library
Before embarking on synthesis or procurement, it is paramount to define the strategic intent of the library. Is the goal to explore diverse chemical space for novel targets (diversity-oriented library) or to interrogate a specific target class or family (focused library)?
-
Diversity-Oriented Libraries: These libraries are designed to cover a broad range of chemical space, maximizing the chances of finding hits in novel biological pathways. For THQ derivatives, this involves varying substituents at multiple positions on the scaffold to modulate properties like lipophilicity, hydrogen bonding capacity, and shape.
-
Focused Libraries: When a specific target or target family is of interest (e.g., kinases, epigenetic targets), the library design should incorporate functionalities known to interact with those targets. For instance, a kinase-focused THQ library might include moieties that can act as hinge-binders.[2][3] An example is the design of an epigenetic-focused tetrahydroquinoline library, which incorporates privileged isosteres for epigenetic targets to augment existing screening collections.[2][3]
Sourcing Your Library: To Build or to Buy?
Once the library's purpose is defined, a decision must be made on whether to synthesize the library in-house or purchase it from commercial vendors.
| Approach | Advantages | Disadvantages |
| In-house Synthesis | - Novel and proprietary chemical matter.- Greater control over structural diversity and quality.- Can be tailored to specific project needs. | - Resource-intensive (time, cost, expertise).- May have lower throughput compared to commercial sources. |
| Commercial Vendors | - Access to large, diverse collections.- Cost-effective for initial screening.- Compounds often come with pre-plated formats and purity data. | - Chemical space may be over-represented in certain areas (e.g., kinase-like scaffolds).- Potential for intellectual property overlap. |
A hybrid approach, where a core library is purchased and then supplemented with a smaller, focused set of in-house synthesized derivatives, often provides a balanced and effective strategy.
The Perils of the Privileged: Recognizing and Mitigating Pan-Assay Interference Compounds (PAINS)
A critical consideration, especially with privileged scaffolds, is the potential for pan-assay interference compounds (PAINS). These are compounds that appear as hits in multiple assays due to non-specific mechanisms, such as aggregation, reactivity, or interference with the assay technology itself. Fused tricyclic tetrahydroquinolines, in particular, have been reported to act as PAINS.[4][5] Their activity is often attributed to reactive byproducts that interfere with the assay.[4][5] It is crucial to be aware of these potential liabilities and to implement strategies to identify and deprioritize them early in the screening process.
Part 2: The Screening Cascade - A Multi-pronged Approach to Hit Identification
A well-structured screening cascade is essential for efficiently identifying and validating true hits while eliminating false positives. The cascade should progress from high-throughput primary screens to more detailed secondary and tertiary assays.
Primary Screening: Casting a Wide Net
The primary screen is a high-throughput assay designed to test the entire library at a single concentration to identify initial "hits." The choice of assay depends on the therapeutic area and the hypothesized mechanism of action of the THQ derivatives.
If the THQ library is designed to target a specific protein, such as a kinase, a biochemical assay is the most direct approach.
-
Example Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay [6]
-
Assay Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium cryptate-labeled antibody detects the phosphorylated substrate, and when a second acceptor fluorophore (e.g., XL665) is brought into proximity through binding to the substrate, a FRET signal is generated.
-
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
HTRF KinEASE™ kit (or similar) containing Eu-cryptate labeled antibody and streptavidin-XL665
-
Assay buffer
-
384-well low-volume white plates
-
THQ derivative library (typically at 10 µM final concentration)
-
-
Procedure:
-
Dispense 2 µL of THQ derivative or control (DMSO) into the assay plate.
-
Add 4 µL of a solution containing the kinase and biotinylated substrate.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction and detect the signal by adding 10 µL of the HTRF detection mix (Eu-cryptate antibody and streptavidin-XL665 in detection buffer).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
For libraries with unknown targets or for assessing broader cellular effects like cytotoxicity, cell-based assays are invaluable.
-
Example Protocol: MTT Assay for Antiproliferative Activity [7]
-
Assay Principle: This colorimetric assay measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is proportional to the number of viable cells.
-
Materials:
-
Cancer cell line of interest (e.g., HT-29 human colon cancer cells)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
THQ derivative library
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the THQ derivatives (or a single high concentration for primary screening) for a specified period (e.g., 48 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Determine the concentration of the compound that inhibits cell growth by 50% (IC50).
-
-
High-Content Screening (HCS) with Cell Painting: For a more nuanced and unbiased phenotypic screen, the Cell Painting assay can be employed.[6][8] This technique uses a cocktail of fluorescent dyes to stain multiple cellular compartments, and automated microscopy and image analysis software extract hundreds of morphological features.[8] By comparing the morphological profiles of cells treated with THQ derivatives to a reference library of compounds with known mechanisms of action, potential targets and off-target effects can be identified.[6]
Hit Confirmation and Triage: Separating the Wheat from the Chaff
The initial hits from the primary screen require rigorous confirmation to eliminate false positives.
-
Dose-Response Confirmation: Re-test the initial hits in the primary assay over a range of concentrations to generate a dose-response curve and confirm their potency (e.g., IC50 or EC50).
-
Orthogonal Assay Validation: Confirm the activity of the hits in a different assay format that measures the same biological endpoint but uses a different detection technology. This helps to rule out assay-specific artifacts.
-
PAINS and Artifact Analysis: Computationally filter the hits against known PAINS substructures.[2] Additionally, perform experiments to identify compounds that interfere with the assay technology (e.g., autofluorescence in fluorescence-based assays).[9]
Part 3: Deepening the Understanding - Secondary and Mechanistic Assays
Once hits are confirmed, the focus shifts to understanding their mechanism of action and validating their direct interaction with the putative target.
Mechanism of Action (MoA) Studies
These assays are designed to elucidate how the compound exerts its biological effect.
-
Example: Tubulin Polymerization Assay for Anticancer Hits [7]
If a THQ derivative shows potent antiproliferative activity, it may be targeting the cytoskeleton. A tubulin polymerization assay can directly assess this. The assay monitors the assembly of tubulin into microtubules in the presence of the compound, often by measuring the change in light scattering or fluorescence.[7]
Target Engagement Assays
These assays confirm that the compound binds to its intended target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Biophysical Validation: The Gold Standard for Direct Binding
Biophysical methods provide direct evidence of a compound binding to its target and can quantify the binding affinity and kinetics.[2][10]
-
Surface Plasmon Resonance (SPR): SPR measures the change in refractive index at the surface of a sensor chip when a ligand (the THQ derivative) in solution binds to a target protein immobilized on the chip. It provides real-time kinetic data (association and dissociation rates) and affinity (KD).[11][12]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event.[13][14] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm binding and map the binding site of a THQ derivative on its target protein by observing changes in the chemical shifts of the protein's or ligand's atoms upon complex formation.[15][16]
Part 4: The Path Forward - From Validated Hit to Promising Lead
The initial screening campaign culminates in a set of validated hits with confirmed target engagement and a plausible mechanism of action. The subsequent steps focus on transforming these hits into lead compounds with drug-like properties.
Structure-Activity Relationship (SAR) Studies
SAR studies involve synthesizing and testing analogs of the validated hits to understand how chemical modifications affect their biological activity. This iterative process helps to identify the key structural features required for potency and selectivity.[7][17]
| Parameter | Example Modification | Desired Outcome |
| Potency | Varying substituents on the THQ core | Increased binding affinity (lower IC50/KD) |
| Selectivity | Modifying groups that interact with non-conserved residues in the target's binding site | Reduced off-target activity |
| Physicochemical Properties | Introducing polar groups | Improved solubility and permeability |
In Vitro ADME/Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as its potential toxicity, is crucial to avoid late-stage failures. Key in vitro ADME assays include:[18][19]
-
Solubility: Determines the compound's solubility in aqueous solutions.
-
Permeability: Assesses the compound's ability to cross cell membranes (e.g., using Caco-2 or PAMPA assays).
-
Metabolic Stability: Evaluates the compound's susceptibility to metabolism by liver enzymes (e.g., using liver microsomes or hepatocytes).
-
CYP Inhibition: Determines if the compound inhibits major cytochrome P450 enzymes, which can lead to drug-drug interactions.
-
Cytotoxicity: Assesses the compound's toxicity to normal cells.
Conclusion: A Disciplined Approach to Unlocking the Potential of Tetrahydroquinoxalines
The initial screening of a tetrahydroquinoxaline derivative library is a complex but rewarding endeavor. By adopting a strategic and disciplined approach that integrates thoughtful library design, a robust screening cascade, and rigorous hit validation, researchers can significantly increase the probability of discovering novel chemical probes and starting points for the development of new therapeutics. The insights and methodologies presented in this guide are intended to empower scientists to navigate the intricacies of the screening process with confidence and to unlock the full therapeutic potential of the versatile THQ scaffold.
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Greena, A. I., & Burslem, G. M. (2021). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. RSC Medicinal Chemistry, 12(10), 1695-1700. [Link]
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Greena, A. I., & Burslem, G. M. (2021). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. PMC. [Link]
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Charles River. (n.d.). Cell Painting Assay. [Link]
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Hanna, M. M., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287. [Link]
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Charnwood Discovery. (n.d.). In Vitro ADME / DMPK Screening. [Link]
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Li, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances, 13(43), 30202-30216. [Link]
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Axtman, A. D., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(21), 14781-14790. [Link]
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Grover, T., et al. (2016). NMR studies of ligand binding. Journal of Magnetic Resonance, 269, 146-152. [Link]
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Axtman, A. D., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. PubMed. [Link]
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Bray, M. A., et al. (2016). Cell Painting, a high-content image-based assay for morphological profiling using multiplexed fluorescent dyes. Nature Protocols, 11(9), 1757-1774. [Link]
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Ter-Ovanesyan, E., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC. [Link]
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Yasuda, S., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Analytical Biochemistry, 458, 35-41. [Link]
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Greena, A. I., & Burslem, G. M. (2021). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. NSF Public Access Repository. [Link]
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Pollock, K., et al. (2019). Fragment-based screening identifies molecules targeting the substrate-binding ankyrin repeat domains of tankyrase. ResearchGate. [Link]
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Bio-Rad. (2013). Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Radiations. [Link]
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Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. [Link]
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Zhang, Y., et al. (2018). Development of a Surface Plasmon Resonance Assay for the Characterization of Small-Molecule Binding Kinetics and Mechanism of Binding to Kynurenine 3-Monooxygenase. ASSAY and Drug Development Technologies, 16(8), 448-457. [Link]
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Baranauskiene, L., & Matulis, D. (2011). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology, 716, 49-64. [Link]
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Nyffeler, J., et al. (2020). Phenotypic Profiling of Reference Chemicals Across Biologically Diverse Cell Types Using the Cell Painting Assay. PMC. [Link]
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Ladbury, J. E., et al. (2010). Isothermal titration calorimetry in drug discovery. Expert Opinion on Drug Discovery, 5(10), 1005-1015. [Link]
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PhenoVista Biosciences. (n.d.). Cell Painting Assay Services. [Link]
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Pahl, A., & Sievers, S. (2019). The Cell Painting Assay as a Screening Tool for the Discovery of Bioactivities in New Chemical Matter: Methods and Protocols. ResearchGate. [Link]
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Greena, A. I., & Burslem, G. M. (2021). Photochemical synthesis of an epigenetic focused tetrahydroquinoline library. PMC. [Link]
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Baranauskiene, L., et al. (2016). Isothermal Titration Calorimetry for Drug Design: Precision of the Enthalpy and Binding Constant Measurements and Comparison of the Instruments. Analytical Biochemistry, 515, 61-64. [Link]
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Wang, Y., et al. (2022). Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation. Molecules, 27(23), 8421. [Link]
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Vipergen. (n.d.). Synthesis of DNA Encoded Libraries for Drug Discovery. [Link]
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Sannino, A., et al. (2025). DNA-Encoded Chemical Library Screening with Target Titration Analysis: DELTA. ChemRxiv. [Link]
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Patel, S., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 759. [Link]
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Alves, C. S., et al. (2025). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC. [Link]
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Angulo, J., & Nieto, P. M. (2011). Investigating Protein–Ligand Interactions by Solution Nuclear Magnetic Resonance Spectroscopy. PMC. [Link]
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Falco, J. B., et al. (2018). Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy. Springer Nature Experiments. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine
Introduction
(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine is a substituted tetrahydroquinoxaline derivative. The tetrahydroquinoxaline scaffold is a significant N-heterocycle present in numerous biologically active compounds, highlighting its importance in medicinal chemistry and drug development. This document provides a comprehensive, step-by-step guide for the synthesis of this target molecule, designed for researchers, scientists, and professionals in the field of drug development. The proposed synthetic route is a robust three-part process, commencing with the formation of the core tetrahydroquinoxaline ring system, followed by functionalization at the 6-position, and culminating in the introduction of the methylamine moiety.
This guide emphasizes not only the procedural steps but also the underlying chemical principles and rationale for the experimental choices, ensuring both technical accuracy and practical applicability.
Synthetic Strategy Overview
The synthesis of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine is approached through a logical and efficient three-stage process. This strategy is designed to build the molecule from commercially available starting materials, employing well-established and reliable chemical transformations.
Caption: Overall synthetic workflow.
Part 1: Synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline
The initial phase of the synthesis focuses on constructing the core heterocyclic structure, 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline. This is achieved through a one-pot reaction involving the condensation of N,N'-dimethyl-1,2-phenylenediamine with glyoxal, followed by an in-situ reduction of the resulting quinoxaline intermediate.
Protocol 1: Synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline
This protocol details the one-pot synthesis of the tetrahydroquinoxaline core.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| N,N'-dimethyl-1,2-phenylenediamine | C₈H₁₂N₂ | 136.19 | 5.00 g | 36.7 |
| Glyoxal (40% in H₂O) | C₂H₂O₂ | 58.04 | 5.33 mL | 36.7 |
| Ethanol | C₂H₅OH | 46.07 | 100 mL | - |
| Sodium borohydride (NaBH₄) | NaBH₄ | 37.83 | 2.78 g | 73.4 |
| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | - |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N,N'-dimethyl-1,2-phenylenediamine (5.00 g, 36.7 mmol) and ethanol (100 mL).
-
Addition of Glyoxal: While stirring, add glyoxal (40% in H₂O, 5.33 mL, 36.7 mmol) dropwise to the solution at room temperature.
-
Condensation: Heat the reaction mixture to reflux and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: After cooling the reaction mixture to room temperature, slowly add sodium borohydride (2.78 g, 73.4 mmol) in small portions. Stir the mixture for an additional 4 hours at room temperature.
-
Work-up: Quench the reaction by the slow addition of water (50 mL). Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel.
Part 2: Vilsmeier-Haack Formylation
The second stage involves the introduction of a formyl group at the 6-position of the 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline ring. This is accomplished via the Vilsmeier-Haack reaction, a reliable method for the formylation of electron-rich aromatic and heterocyclic compounds.[1][2][3][4]
Protocol 2: Synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde
This protocol outlines the formylation of the tetrahydroquinoxaline core.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline | C₁₀H₁₄N₂ | 162.23 | 5.00 g | 30.8 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |
| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 4.30 mL | 46.2 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed | - |
Procedure:
-
Vilsmeier Reagent Formation: In a 100 mL three-necked flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-Dimethylformamide (DMF, 20 mL) to 0 °C in an ice bath. Add phosphorus oxychloride (4.30 mL, 46.2 mmol) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture for an additional 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Addition of Substrate: Dissolve 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline (5.00 g, 30.8 mmol) in DMF (30 mL) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice (100 g). Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Part 3: Reductive Amination to Yield the Final Product
The final stage of the synthesis is the conversion of the aldehyde to the desired methylamine via reductive amination. This is a highly efficient and selective method for the formation of amines from carbonyl compounds.[5][6]
Caption: Reductive amination pathway.
Protocol 3: Synthesis of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine
This protocol details the final reductive amination step.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde | C₁₁H₁₄N₂O | 190.24 | 5.00 g | 26.3 |
| Methylamine hydrochloride | CH₅N·HCl | 67.52 | 2.66 g | 39.5 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | C₆H₁₀BNaO₆ | 211.94 | 8.37 g | 39.5 |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 100 mL | - |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 5.50 mL | 39.5 |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde (5.00 g, 26.3 mmol) in 1,2-dichloroethane (100 mL).
-
Amine Addition: Add methylamine hydrochloride (2.66 g, 39.5 mmol) and triethylamine (5.50 mL, 39.5 mmol) to the solution. Stir the mixture at room temperature for 1 hour.
-
Reduction: Add sodium triacetoxyborohydride (8.37 g, 39.5 mmol) portion-wise to the reaction mixture. Stir at room temperature for 12 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (50 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by column chromatography or by recrystallization.
Characterization and Validation
The identity and purity of the synthesized intermediates and the final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.
-
Sodium borohydride and sodium triacetoxyborohydride are flammable solids and can react with water to produce flammable hydrogen gas.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
-
Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
-
PrepChem. (n.d.). Preparation of N,N-dimethyl-p-phenylenediamine. Retrieved from [Link]
-
Parab, V. L., & Palav, A. V. (2015). Facile Synthesis of N, N-Dimethyl Paraphenylene Diamine Dihydrochloride: A Photographic Developer Dye. Rasayan Journal of Chemistry, 8(2), 164-166. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
Tye, H., & Wills, M. (2006). An efficient method for the synthesis of N, N′-dimethyl-1,2-diamines. Tetrahedron Letters, 47(47), 8473-8475. [Link]
-
PubChem. (n.d.). (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine. Retrieved from [Link]
-
Deshmukh, M. B., & Patil, S. S. (2011). Review article on Vilsmeier-Haack reaction. Journal of Chemical and Pharmaceutical Research, 3(6), 625-634. [Link]
-
ResearchGate. (n.d.). Vilsmeier (‐Haack) reaction. Retrieved from [Link]
Sources
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for the Analytical Characterization of Quinoxaline Derivatives
Introduction: The Significance of Quinoxaline Derivatives and the Imperative for Rigorous Analytical Scrutiny
Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds, distinguished by a fused benzene and pyrazine ring system. This core structure is a cornerstone in the development of a multitude of biologically active molecules, exhibiting a wide array of pharmacological properties, including anticancer, antibacterial, antiviral, anti-inflammatory, and antifungal activities.[1][2] Notably, several antibiotics, such as echinomycin and levomycin, incorporate the quinoxaline moiety, underscoring its therapeutic relevance.[1] Beyond their medicinal applications, quinoxaline derivatives are integral to the advancement of materials science, finding use in dyes and efficient electroluminescent materials.[3][4]
Given their profound impact on drug discovery and materials science, the ability to meticulously characterize quinoxaline derivatives is of paramount importance. The precise elucidation of their chemical structure, purity, and concentration is a non-negotiable prerequisite for establishing robust structure-activity relationships (SAR) and ensuring the safety and efficacy of potential therapeutic agents.[5] This guide provides a comprehensive overview of key analytical methodologies for the in-depth characterization of quinoxaline derivatives, offering both theoretical insights and practical, field-proven protocols for researchers, scientists, and drug development professionals.
Chromatographic Methods: Separation and Quantification
Chromatographic techniques are indispensable for the separation of individual quinoxaline compounds from complex matrices, including reaction mixtures, biological fluids, and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most commonly employed techniques for this purpose.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the quantification of quinoxaline derivatives.[6] It is particularly well-suited for routine analysis and quality control where analyte concentrations are relatively high and the sample matrix is not overly complex.[6] The principle of this method involves the separation of the target compounds on a reversed-phase HPLC column, followed by their detection and quantification based on their characteristic ultraviolet (UV) absorbance.[6]
This protocol outlines a general method for the separation and quantification of quinoxaline derivatives using HPLC-UV. Optimization of the mobile phase composition, gradient, and flow rate may be required for specific applications.
Instrumentation:
-
Standard HPLC system equipped with a UV detector.
-
Reversed-phase C18 analytical column (e.g., 100 x 3mm, 3.5 µm particles).[7]
Reagents:
-
Acetonitrile (HPLC grade)
-
Ammonium acetate (HPLC grade)
-
Water (HPLC grade)
-
Quinoxaline derivative standard(s)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a 100 mM ammonium acetate solution in HPLC-grade water.
-
The mobile phase will consist of a gradient of this buffer and acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of the quinoxaline derivative standard in a suitable solvent (e.g., acetonitrile or methanol).
-
Prepare a series of working standard solutions by diluting the stock solution to known concentrations.
-
-
Sample Preparation:
-
Dissolve the sample containing the quinoxaline derivative(s) in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18
-
Mobile Phase: Gradient elution with 100 mM ammonium acetate and acetonitrile.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Determined by the UV-Vis spectrum of the specific quinoxaline derivative (often in the range of 220-350 nm).[4][8]
-
Column Temperature: 45 °C.[7]
-
-
Data Analysis:
-
Identify the peak corresponding to the quinoxaline derivative based on the retention time of the standard.
-
Quantify the amount of the quinoxaline derivative in the sample by comparing its peak area to a calibration curve generated from the standard solutions.
-
Diagram: HPLC-UV Workflow for Quinoxaline Analysis
Caption: A generalized workflow for the analysis of quinoxaline derivatives using HPLC-UV.
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
For the highly sensitive and selective determination of quinoxaline derivatives, particularly at trace levels in complex matrices like biological tissues, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice.[1] This technique offers superior resolution and specificity compared to HPLC-UV.
Quinoxaline 1,4-dioxides (QdNOs) have been used as feed additives, but their use is now banned in some regions due to potential genotoxicity.[9] A reliable method for monitoring their residues in animal tissues is therefore crucial.
Principle:
Samples are extracted with an acidified acetonitrile solution and purified using a solid-phase extraction (SPE) cartridge.[9] The separation is performed on a UHPLC system, and detection is achieved with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1] In MRM, the parent ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific daughter ion is monitored in the third quadrupole, providing a high degree of selectivity.
Instrumentation:
-
UHPLC system coupled to a tandem mass spectrometer.
-
Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).[9]
Reagents:
-
Formic acid
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Hydrochloric acid
-
Water (LC-MS grade)
-
QdNO standards and their metabolites
Procedure:
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water.[1]
-
Mobile Phase B: 0.1% formic acid in methanol.[1]
-
Flow Rate: 0.3 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Gradient Program:
-
0-1 min: 88% A
-
1-2 min: Linear gradient to 50% A
-
2-3.5 min: Linear gradient to 12% A
-
3.5-4.5 min: Linear gradient to 50% A
-
4.5-5.0 min: Linear gradient to 88% A
-
5.0-6.0 min: Hold at 88% A[1]
-
-
-
Mass Spectrometry Conditions:
-
Select the parent ion and at least two stable, abundant daughter ions for each compound for MS/MS analysis in MRM mode.[1]
-
Quantitative Data Summary:
| Parameter | Value Range |
| Linearity (Correlation Coefficient, r²) | > 0.98 |
| Concentration Range | 5–500 µg/L |
| Limit of Detection (LOD) | 0.30–2.51 µg/kg |
| Limit of Quantification (LOQ) | 1.10–8.37 µg/kg |
| Recoveries (at 10, 100, 500 µg/kg) | 79.8% – 96.5% |
| Data sourced from: Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver.[9] |
Spectroscopic Methods: Structural Elucidation and Functional Group Analysis
Spectroscopic techniques are fundamental for the structural elucidation of newly synthesized quinoxaline derivatives and for confirming the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous determination of the molecular structure of quinoxaline derivatives in solution.[5] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.[5]
Sample Preparation:
-
Weigh the Sample:
-
For ¹H NMR, use 5-25 mg of the compound.
-
For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio.[5]
-
-
Select a Deuterated Solvent:
-
Choose a deuterated solvent that completely dissolves the sample (e.g., CDCl₃, DMSO-d₆, Acetone-d₆).[5]
-
-
Prepare the NMR Tube:
-
Dissolve the sample in the chosen deuterated solvent in a vial.
-
Add an internal standard such as Tetramethylsilane (TMS).
-
Filter the solution into a high-quality 5 mm NMR tube using a Pasteur pipette with a cotton or glass wool plug to remove any particulate matter.[5]
-
The final sample volume should be approximately 0.5-0.7 mL.
-
Data Acquisition:
-
Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.[10]
Data Interpretation:
-
¹H NMR: The chemical shifts (δ) of the protons provide information about their electronic environment. The integration of the signals corresponds to the relative number of protons. The coupling patterns (multiplicity) reveal information about neighboring protons.
-
¹³C NMR: The chemical shifts of the carbon atoms provide information about their hybridization and electronic environment.
-
By analyzing the 1D and 2D NMR data, the complete chemical structure of the quinoxaline derivative can be elucidated.[10][11]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a quinoxaline derivative. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds within the molecule.
Characteristic Vibrational Frequencies for Quinoxaline Derivatives:
| Vibrational Mode | Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | 3100-3000 |
| C=N stretching | 1630-1600 |
| C=C stretching (aromatic) | 1625-1430 |
| C-N stretching | 1150-1130 |
| C-H in-plane bending | 1300-1000 |
| C-H out-of-plane bending | 900-667 |
| Data compiled from various sources.[12][13][14] |
Instrumentation:
-
FT-IR spectrometer.
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Grind a small amount of the solid quinoxaline derivative with dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the FT-IR spectrum of the KBr pellet, typically in the range of 4000-400 cm⁻¹.[15]
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Diagram: Spectroscopic and Spectrometric Analysis Workflow
Caption: Workflow for the structural characterization of quinoxaline derivatives using spectroscopic and spectrometric techniques.
Electrochemical Methods: Probing Redox Behavior
Electrochemical techniques are valuable for investigating the redox properties of quinoxaline derivatives, which can be relevant to their biological activity and potential applications in materials science, such as in batteries and sensors.[16][17] Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and polarography can provide insights into the reduction and oxidation mechanisms of these compounds.[18]
Principle:
The electrochemical behavior of quinoxaline derivatives is often centered on the pyrazine ring, which can undergo a pH-dependent two-electron reduction.[16][18] The process typically involves the protonation of a nitrogen atom, followed by electron transfer.[18]
A molecularly imprinted polymer (MIP) electrochemical sensor has been developed for the sensitive and selective determination of quinoxaline-2-carboxylic acid (QCA).[19] This sensor was fabricated by electropolymerizing o-phenylenediamine on a modified glassy carbon electrode in the presence of QCA as a template.[19] The sensor exhibited a low detection limit of 2.1 nmol L⁻¹ and was successfully applied to determine QCA in meat samples.[19]
Single-Crystal X-ray Diffraction: Definitive Solid-State Structure
Single-crystal X-ray diffraction is the gold standard for the unambiguous determination of the three-dimensional atomic structure of crystalline quinoxaline derivatives.[20] This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[21][22][23]
Principle:
A single crystal of the quinoxaline derivative is irradiated with an X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the atoms in the crystal lattice can be determined.[20]
Thermal Analysis: Assessing Stability and Purity
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability, purity, and polymorphism of quinoxaline derivatives.[24][25]
-
TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of residual solvents.[26]
-
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, glass transitions, and polymorphic forms.[24]
Conclusion
The comprehensive characterization of quinoxaline derivatives is a multifaceted endeavor that requires the judicious application of a suite of analytical techniques. Chromatographic methods provide the means for separation and quantification, while spectroscopic techniques are essential for structural elucidation. Electrochemical methods offer insights into their redox behavior, and single-crystal X-ray diffraction provides the definitive solid-state structure. Finally, thermal analysis is crucial for assessing their stability and purity. The protocols and application notes presented in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively characterize these important heterocyclic compounds.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds.
- Muthuselvi, C., Pandiarajan, S. S., Ravikumar, B., Athimoolam, S., Srinivasan, N., & Krishnakumar, R. V. (2018). FT-IR and FT-Raman spectroscopic analyzes of indeno quinoxaline derivative crystal. Asian Journal of Applied Sciences, 11(2), 83-91.
- Benchchem. (n.d.). Application Notes and Protocols for the Quantification of Quinoxalinones.
- Benchchem. (n.d.). Protocol for 1H NMR and 13C NMR analysis of substituted quinoxalines.
- Fischer, J., & Barek, J. (2012). Electrochemical Behavior of Quinoxalin-2-one Derivatives at Mercury Electrodes and Its Analytical Use. International Journal of Electrochemistry, 2012, 853760.
- Goswami, S., et al. (2018). Sensing study of quinoxaline analogues with theoretical calculation, single-crystal X-ray structure and real application in commercial fruit juices. Royal Society Open Science, 5(6), 180149.
-
Fischer, J., & Barek, J. (2012). Electrochemical Behavior of Quinoxalin-2-one Derivatives at Mercury Electrodes and Its Analytical Use. ResearchGate. Retrieved from [Link]
- Gawel, K., et al. (2023). A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. Molecules, 28(15), 5808.
-
Goswami, S., et al. (2018). Sensing study of quinoxaline analogues with theoretical calculation, single-crystal X-ray structure and real application in commercial fruit juices. PubMed. Retrieved from [Link]
- Mojzes, P., et al. (2016). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. Molecules, 21(11), 1509.
- Muthuselvi, C., et al. (2018). FT-IR and FT-Raman spectroscopic analyzes of indeno quinoxaline dervative crystal. Asian Journal of Applied Sciences.
- Patel, B. G., & Parmar, K. A. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews, 5(3), 306-311.
- Mary, Y. S., & Balachandran, V. (2016). Experimental (FT-IR & FT-Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline. International Journal of ChemTech Research, 9(5), 786-803.
- Wei, Y., et al. (2014). Sensitive and selective electrochemical determination of quinoxaline-2-carboxylic acid based on bilayer of novel poly(pyrrole) functional composite using one-step electro-polymerization and molecularly imprinted poly(o-phenylenediamine). Biosensors and Bioelectronics, 52, 103-109.
- Khan, I., et al. (2024). Synthesis, X-ray crystallography, computational investigation on quinoxaline derivatives as potent against adenosine receptor A2AAR. Journal of Biomolecular Structure and Dynamics, 1-14.
-
Goswami, S., et al. (2018). Sensing study of quinoxaline analogues with theoretical calculation, single-crystal X-ray structure and real application in commercial fruit juices. ResearchGate. Retrieved from [Link]
- El-Gazzar, A. A., & Hafez, H. N. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science, 29, 112-124.
- Raman, R., et al. (2022). NOVEL QUINOXALINE DERIVATIVES: SYNTHESIS, THERMAL, PHOTO PHYSICAL STUDIES AND BIOLOGICAL ACTIVITY. RASĀYAN Journal of Chemistry, 15(1), 384-391.
- Kuras, M., et al. (2012). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Journal of Heterocyclic Chemistry, 49(4), 888-894.
- Nassar, A. M., & El-Sayed, Y. S. (2015). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. Journal of Molecular Structure, 1098, 332-342.
- Nandy, A., & Sahu, A. (2014). QSAR Modeling for Quinoxaline Derivatives using Genetic Algorithm and Simulated Annealing Based Feature Selection. Current Computer-Aided Drug Design, 10(2), 145-156.
- Birajdar, M. J., et al. (2022). SYNTHESIS, CHEMICAL CHARACTERIZATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOXALINES. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253.
- Garlyyev, B., & Jay, A. (2020). Electrochemical Behavior of Quinoxaline in Aqueous Electrolytes. ECS Meeting Abstracts, MA2020-02(51), 2535.
- Ullah, A., et al. (2021). Eco-friendly preparation and testing of electroactive quinoxalines. Arabian Journal of Chemistry, 14(1), 102891.
- He, L., et al. (2021). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver.
-
NMR Spectroscopy. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy [Video]. YouTube. [Link]
-
Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). LC-MS/MS parameters for quinoxalines. Retrieved from [Link]
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Application Notes and Protocols for the Structural Elucidation of Tetrahydroquinoxalines using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the Tetrahydroquinoxaline Scaffold
The tetrahydroquinoxaline moiety is a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] Its prevalence in medicinal chemistry, particularly in the development of anticancer agents, underscores the critical need for robust analytical methodologies to unambiguously determine its structure and substitution patterns.[3][4][5] This guide provides a comprehensive overview of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) techniques, offering detailed protocols and field-proven insights for the structural characterization of this important class of molecules.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Approach to Structural Elucidation
NMR spectroscopy is the cornerstone for the unambiguous structure proof of organic molecules, including complex heterocyclic systems like tetrahydroquinoxalines.[6] A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is often essential for complete structural assignment.[7][8][9]
A. Foundational Protocols: Sample Preparation for High-Resolution NMR
The quality of the NMR spectrum is profoundly influenced by the sample preparation.[10] Adherence to best practices is crucial for obtaining high-resolution data, which is essential for accurate structural interpretation.
Protocol 1: Standard Sample Preparation for Small Molecule NMR
-
Material Quantity: For a standard 5 mm NMR tube, dissolve 5-25 mg of the purified tetrahydroquinoxaline derivative for ¹H NMR and 50-100 mg for ¹³C NMR.[10][11] While it is possible to acquire spectra from smaller quantities, at very low concentrations, signals from common contaminants like water and grease can become dominant.[10]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common starting point due to its excellent dissolving properties for a wide range of organic compounds.[12] Other common solvents include DMSO-d₆, acetone-d₆, and benzene-d₆.[11] The choice of solvent can influence the chemical shifts of protons in a heterocyclic ring.[9]
-
Dissolution and Filtration: Dissolve the sample in a small vial before transferring it to the NMR tube. This allows for gentle heating or vortexing to ensure complete dissolution.[10][11] Crucially, filter the solution through a pipette with a small plug of glass wool or a syringe filter to remove any particulate matter.[10] Solid particles will distort the magnetic field homogeneity, leading to broad spectral lines.
-
Transfer and Volume: Transfer approximately 0.6-0.7 mL of the filtered solution into a clean, unscratched, high-quality NMR tube.[12][13] Inconsistent sample depth can affect the quality of the shimming.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, for quantitative purposes, an internal standard must be added directly to the sample.[11]
-
Degassing (for Sensitive Samples): For samples that are sensitive to oxygen, degassing using the freeze-pump-thaw technique (at least three cycles) may be necessary to prevent signal broadening.[10]
B. Interpreting the Spectra: Characteristic ¹H and ¹³C NMR Signatures of Tetrahydroquinoxalines
The following table summarizes typical chemical shift ranges for the core tetrahydroquinoxaline structure. Note that these values can be significantly influenced by the nature and position of substituents.
| Proton/Carbon | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Notes |
| Aromatic C-H | 7.0 - 8.5 | 115 - 140 | The exact shifts and coupling patterns depend on the substitution on the benzene ring. |
| N-H | 3.0 - 6.0 (broad) | N/A | Often appears as a broad singlet; its position is concentration and solvent-dependent. Can be confirmed by D₂O exchange. |
| Aliphatic C-H₂ (C2 & C3) | 3.0 - 4.5 | 40 - 60 | Protons on the saturated heterocyclic ring. Their multiplicity will depend on the coupling with neighboring protons. |
| Quaternary Aromatic C | N/A | 130 - 150 | Carbons of the benzene ring that are part of the fused system. |
Note: This table provides general ranges. For specific examples, refer to spectral databases such as the one available on PubChem for 1,2,3,4-tetrahydroquinoxaline.[14]
C. Advanced 2D NMR Techniques for Unambiguous Assignments
For complex or novel tetrahydroquinoxaline derivatives, 2D NMR is indispensable for definitive structural confirmation.[6]
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled, typically within 2-3 bonds. This is crucial for tracing the connectivity of the aliphatic protons in the tetrahydro- portion of the ring system and for assigning protons on substituted aromatic rings.[6]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This is the primary method for assigning the carbon signals based on the already assigned proton spectrum.[6][15]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is a powerful tool for identifying quaternary carbons and for piecing together the entire molecular framework by observing long-range couplings between different parts of the molecule.
Workflow for 2D NMR-based Structure Elucidation
Caption: Workflow for structure elucidation using 2D NMR.
II. Mass Spectrometry: Determining Molecular Weight and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound and its fragments.[16] For nitrogen-containing heterocycles like tetrahydroquinoxalines, electrospray ionization (ESI) is a commonly used soft ionization technique that typically produces a protonated molecular ion [M+H]⁺.[17][18][19]
A. Protocol for ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the purified tetrahydroquinoxaline derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (e.g., 0.1%) can aid in protonation.[18]
-
Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization source. Common instrument types include quadrupole, time-of-flight (TOF), and ion trap mass spectrometers.
-
Data Acquisition: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC-MS). Acquire the mass spectrum in positive ion mode. The most prominent peak should correspond to the [M+H]⁺ ion, which confirms the molecular weight of the compound.
-
Tandem MS (MS/MS): To probe the structure, perform a tandem mass spectrometry experiment. Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information.
B. Common Fragmentation Patterns of Tetrahydroquinoxalines
The fragmentation of the tetrahydroquinoxaline ring system is influenced by the site of protonation and the stability of the resulting fragments. While specific fragmentation pathways are highly dependent on the substituents, some general patterns can be observed.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines and related heterocycles.[20]
-
Ring Opening and Cleavage: The saturated heterocyclic ring can undergo ring-opening followed by cleavage, leading to characteristic neutral losses.
-
Retro-Diels-Alder (RDA) type reactions: Although less common than in other systems, RDA-type fragmentation of the heterocyclic ring can occur.
Logical Relationship in MS/MS Analysis
Caption: The logical flow of a tandem mass spectrometry experiment.
The analysis of these fragmentation patterns, often in conjunction with high-resolution mass spectrometry (HRMS) to determine the elemental composition of the fragments, provides strong evidence for the proposed structure.
III. Integrated Strategy: The Synergy of NMR and MS
The most robust structural characterization is achieved by combining the complementary information from both NMR and MS.
-
MS provides the molecular formula: High-resolution mass spectrometry gives the exact mass, from which the molecular formula can be deduced.
-
NMR provides the connectivity: NMR experiments, particularly 2D techniques, reveal the precise arrangement of atoms and the stereochemistry of the molecule.
This integrated approach is the gold standard in the structural elucidation of novel compounds and is essential in the rigorous quality control required in drug development.
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Application Notes and Protocols for In Vitro Assays of Novel Therapeutic Compounds
Introduction: The Crucible of Early Drug Discovery
In the quest for novel therapeutics, the journey from a promising molecule to a life-changing medicine is long and fraught with challenges. At the very foundation of this endeavor lies the critical process of in vitro screening. These laboratory-based assays, performed in a controlled environment outside of a living organism, serve as the initial crucible where the potential of thousands, or even millions, of compounds is tested. They are the gatekeepers of early drug discovery, providing the essential data that guides critical decisions on which candidates to advance and which to abandon. This guide provides a detailed exploration of key in vitro assays, offering not just step-by-step protocols but also the underlying scientific principles and field-proven insights to empower researchers in their pursuit of the next generation of therapies. The focus here is on building robust, reproducible, and mechanistically informative assays that form a solid foundation for any drug development program.[1][2]
The rationale for employing a diverse battery of in vitro tests is rooted in the multifaceted nature of drug action. A therapeutic compound must not only interact with its intended target but also exhibit a cascade of desirable properties, including efficacy, selectivity, and an acceptable safety profile. Consequently, a well-designed in vitro screening funnel will encompass a range of assays, from broad assessments of cell health to highly specific investigations of target engagement and downstream signaling. This document will delve into the theoretical and practical aspects of several key assay types, providing the knowledge necessary to design, execute, and interpret these pivotal experiments.
I. Foundational Assays: Assessing Cellular Viability and Cytotoxicity
Before interrogating the specific molecular targets of a novel compound, it is paramount to understand its general effects on cell health. Cell viability and cytotoxicity assays are the workhorses of early drug discovery, providing a global readout of how a compound impacts cellular proliferation and integrity. These assays are crucial for identifying compounds with overt toxicity early in the screening process, thus saving valuable time and resources.
A. Cell Viability Assays: Gauging the Metabolic Pulse of the Cell
Cell viability assays measure the overall health of a cell population by quantifying a specific metabolic or enzymatic activity that is characteristic of living cells. A decrease in this activity is indicative of reduced cell proliferation or cell death.
Principle: These colorimetric assays are based on the ability of metabolically active cells to reduce tetrazolium salts into colored formazan products. The most common of these is MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), a yellow, water-soluble compound that is reduced by mitochondrial dehydrogenases in viable cells to form a purple, insoluble formazan.[3] The amount of formazan produced is directly proportional to the number of living cells. Newer generations of tetrazolium dyes, such as MTS and XTT, produce water-soluble formazan products, simplifying the assay protocol by eliminating the need for a solubilization step.[4]
Causality in Experimental Choices: The choice between MTT, MTS, and XTT often depends on the desired throughput and sensitivity. While MTT is a cost-effective and widely used assay, the solubilization step can introduce variability. MTS and XTT assays, by virtue of their soluble formazan products, are more amenable to high-throughput screening (HTS) as they have a simpler "add-and-read" format.[4] However, it's crucial to be aware that some polyphenolic compounds can directly interact with MTT, leading to an overestimation of cell viability.[5] Therefore, for certain classes of compounds, alternative viability assays should be considered.
Experimental Workflow: Tetrazolium Reduction Assay
Caption: Workflow for a typical LDH cytotoxicity assay.
Protocol: LDH Release Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include wells for a "maximum LDH release" control, which will be treated with a lysis buffer.
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Sample Transfer: Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided with the kit to each well.
-
Absorbance Reading: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Principle: The neutral red assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. [6]Following incubation with the dye, the cells are washed, and the incorporated dye is extracted and quantified by measuring its absorbance. A decrease in the amount of neutral red uptake is indicative of cell death or a loss of membrane integrity. [6] Causality in Experimental Choices: This assay is particularly sensitive in detecting early cytotoxic events. [6]It provides a different perspective on cell health compared to metabolic or membrane integrity assays. The choice of this assay might be favored when investigating compounds that could potentially affect lysosomal function.
II. Target-Oriented Assays: Interrogating Molecular Interactions
Once the general cytotoxic profile of a compound is established, the focus shifts to understanding its interaction with the intended biological target. Target-oriented assays are designed to measure the direct engagement of a compound with its molecular target, such as an enzyme or a receptor.
A. Enzyme Activity Assays
Principle: Enzyme assays are fundamental to drug discovery, as many drugs function by modulating the activity of specific enzymes. [7]These assays measure the rate at which an enzyme converts its substrate into a product. [8]The effect of a test compound on this rate is then determined. Detection methods can be colorimetric, fluorescent, or luminescent, depending on the nature of the substrate and product. [9][10] Causality in Experimental Choices: The design of an enzyme assay is highly dependent on the specific enzyme and its substrate. The choice of substrate is critical; it should be specific for the enzyme of interest and allow for the generation of a detectable signal upon conversion. For high-throughput screening, assays with a simple "mix-and-read" format are preferred. It is also crucial to perform kinetic studies to understand the mechanism of inhibition (e.g., competitive, non-competitive). [7] Protocol: Generic Kinase Activity Assay (Luminescent)
-
Reagent Preparation: Prepare the kinase, substrate, and ATP in the appropriate assay buffer.
-
Compound Addition: In a 384-well plate, add the test compound at various concentrations.
-
Kinase Reaction Initiation: Add the kinase and substrate to the wells, and then initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the kinase reaction to proceed.
-
ATP Detection: Add a luminescent ATP detection reagent (e.g., Kinase-Glo®). This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The amount of ATP consumed is proportional to the kinase activity.
-
Luminescence Reading: Measure the luminescence using a luminometer. A decrease in the luminescent signal indicates kinase inhibition.
B. Receptor Binding Assays
Principle: Receptor binding assays are used to identify and characterize compounds that bind to a specific receptor. [11]These assays typically involve a competitive binding format where a labeled ligand (e.g., a radiolabeled or fluorescently tagged molecule with known affinity for the receptor) competes with the unlabeled test compound for binding to the receptor. [12]The amount of labeled ligand that is displaced by the test compound is then measured, providing an indication of the test compound's affinity for the receptor. [13] Causality in Experimental Choices: The choice of labeled ligand is critical for the success of a receptor binding assay. It should have high affinity and specificity for the receptor of interest. The source of the receptor (e.g., cell membranes, purified protein) and the method for separating bound from free ligand (e.g., filtration, scintillation proximity assay) are also important considerations. [13]Filtration-based assays are a classic and robust method, while scintillation proximity assays (SPA) offer a homogeneous format that is more amenable to HTS. [13] Experimental Workflow: Radioligand Binding Assay (Filtration)
Caption: Workflow for a radioligand receptor binding assay using filtration.
III. Functional Assays: Assessing Downstream Cellular Responses
Beyond direct target engagement, it is crucial to determine if a compound elicits the desired functional response in a cellular context. Functional assays measure the downstream consequences of target modulation, such as changes in gene expression or signaling pathway activation.
A. Reporter Gene Assays
Principle: Reporter gene assays are a powerful tool for studying gene expression and signal transduction pathways. [14][15]These assays involve the use of a reporter gene (e.g., luciferase, β-galactosidase) that is placed under the control of a specific promoter or response element. [15]When the signaling pathway of interest is activated, it leads to the transcription of the reporter gene and the production of the reporter protein, which can then be easily quantified. [15] Causality in Experimental Choices: The choice of reporter gene and detection method depends on the desired sensitivity and throughput. Luciferase-based reporter assays are extremely sensitive and have a wide dynamic range, making them ideal for HTS. [15]Dual-luciferase® reporter systems, which include a second reporter for normalization, are highly recommended to control for variations in cell number and transfection efficiency. [15] Protocol: Dual-Luciferase® Reporter Assay
-
Cell Transfection: Co-transfect cells with a firefly luciferase reporter construct (containing the response element of interest) and a Renilla luciferase control construct (driven by a constitutive promoter).
-
Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate and treat them with the test compound.
-
Cell Lysis: After the desired incubation time, lyse the cells using the passive lysis buffer provided with the kit.
-
Firefly Luciferase Assay: Add the Luciferase Assay Reagent II (LAR II) to the cell lysate and measure the firefly luciferase activity (luminescence).
-
Renilla Luciferase Assay: Add the Stop & Glo® Reagent to the same well to quench the firefly luciferase reaction and simultaneously initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
Data Normalization: Normalize the firefly luciferase activity to the Renilla luciferase activity to obtain the final reporter gene expression data.
IV. Data Analysis and Quality Control: Ensuring Robust and Reliable Results
The generation of high-quality, reproducible data is the cornerstone of any successful in vitro screening campaign. Rigorous data analysis and quality control are essential to ensure the validity of the results and to make informed decisions about compound progression.
A. Key Performance Metrics
-
IC50/EC50: The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) is the concentration of a compound that produces a 50% response (inhibition or activation). [16]It is a key measure of a compound's potency.
-
Z'-factor: The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. [17]It takes into account both the dynamic range of the assay (the difference between the positive and negative controls) and the data variation. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS. [16][17][18]
B. Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Steps |
| High Well-to-Well Variability | Inconsistent cell seeding, pipetting errors, edge effects | Use a multichannel pipette, ensure proper mixing, avoid using the outer wells of the plate. |
| Low Z'-factor | Small signal window, high data variation | Optimize assay conditions (e.g., cell number, reagent concentration, incubation time), improve pipetting accuracy. |
| Compound Interference | Intrinsic color or fluorescence of the compound, direct interaction with assay reagents | Run compound-only controls, use a different assay with an alternative detection method. |
| Inconsistent Results | Cell line instability, reagent degradation, incubator fluctuations | Regularly check cell line authenticity, use fresh reagents, monitor incubator performance. [19] |
V. Conclusion: A Foundation for a Healthier Future
In vitro assays are an indispensable component of modern drug discovery. [7]By providing a rapid and cost-effective means of evaluating the biological activity of novel compounds, they enable researchers to identify promising therapeutic candidates and to make informed decisions about their further development. The assays and protocols detailed in this guide represent a foundational toolkit for any drug discovery laboratory. By understanding the underlying principles of these assays, carefully considering experimental design, and implementing rigorous quality control measures, researchers can generate the high-quality data that is essential for advancing the next generation of life-saving medicines.
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Introduction: The Therapeutic Promise of the Quinoxaline Scaffold
As a Senior Application Scientist, this document provides a detailed guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) of quinoxaline-based compound libraries. This guide emphasizes the scientific rationale behind experimental design, provides detailed protocols, and outlines a robust data analysis and hit validation workflow.
Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural versatility and ability to be readily functionalized have led to the development of derivatives with a vast spectrum of biological activities.[2][3] Quinoxaline-based compounds have been investigated and developed as potent agents in numerous therapeutic areas, including:
-
Oncology: Exhibiting cytotoxicity against various cancer cell lines and acting as kinase inhibitors.[4][5][6]
-
Infectious Diseases: Demonstrating antibacterial, antifungal, antiviral, and antiprotozoal properties.[1][2][7]
-
Neurological Disorders: Showing potential in treating depression and other neurological conditions.[2]
-
Inflammatory Diseases: Acting as anti-inflammatory agents.[4][5]
Given this broad therapeutic potential, large libraries of quinoxaline derivatives are frequently synthesized for drug discovery campaigns.[8] High-throughput screening (HTS) is the essential methodology for efficiently interrogating these large libraries to identify "hit" compounds that modulate a specific biological target, paving the way for lead optimization and drug development.[9][10]
The High-Throughput Screening (HTS) Workflow: A Funnel Approach
An HTS campaign is a systematic process designed to reduce a large compound library to a small number of validated, active compounds. This process is best visualized as a funnel, where each successive stage increases the stringency of testing and the confidence in the identified hits.
Part 1: Assay Development and Strategy
The success of any HTS campaign hinges on the development of a robust, reliable, and relevant assay. The choice of assay is dictated by the biological target. For quinoxaline libraries, which are rich in kinase inhibitors, a biochemical kinase assay is an excellent starting point.[1][5][11][12]
Causality in Assay Choice: Why Start with a Biochemical Kinase Assay?
-
Target Relevance: Many quinoxaline derivatives have been specifically designed and synthesized to target the ATP-binding pocket of kinases, making this a highly relevant target class.[11][13]
-
Mechanistic Clarity: A biochemical (cell-free) assay directly measures the interaction between the compound and the purified target protein (e.g., a kinase).[10] This provides a clear, unambiguous readout of target engagement, free from the complexities of cellular uptake, metabolism, or off-target effects that can confound cell-based assays.
-
HTS Compatibility: Modern biochemical assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), are homogenous (mix-and-read), miniaturizable to 384- or 1536-well formats, and highly sensitive, making them ideal for screening large libraries.[14][15]
A crucial secondary step is to perform a counter-screen, such as a cell viability assay. This is essential to triage hits from the primary screen that are non-specifically cytotoxic rather than potent, on-target inhibitors.[16]
Principle of the TR-FRET Kinase Assay
The TR-FRET assay is a popular choice for HTS due to its high signal-to-background ratio. It measures the phosphorylation of a substrate by a kinase.
When the kinase is active, it phosphorylates the biotinylated substrate. An antibody labeled with a Europium (Eu) donor fluorophore binds to the kinase (or a tag on the kinase), while Streptavidin conjugated to an Allophycocyanin (APC) acceptor fluorophore binds to the biotin on the substrate. This brings the donor and acceptor into close proximity, allowing for FRET to occur upon excitation. An active quinoxaline inhibitor prevents substrate phosphorylation, keeping the donor and acceptor apart and resulting in a low FRET signal.
Part 2: Experimental Protocols
These protocols provide a framework for a typical HTS campaign targeting a protein kinase with a quinoxaline library. All manipulations should be performed using automated liquid handlers in a dedicated HTS facility to ensure reproducibility.
Protocol 1: Primary HTS - TR-FRET Kinase Assay
This protocol is designed for a 384-well plate format to identify initial hits from the quinoxaline library.[14]
1. Materials & Reagents:
-
Compound Plates: Quinoxaline library compounds pre-diluted to 1 mM in 100% DMSO.
-
Assay Plates: 384-well, low-volume, black, non-binding surface plates.
-
Kinase: Purified, active recombinant human kinase (e.g., VEGFR-2, JAK2).[11][13]
-
Substrate: Biotinylated peptide substrate specific for the kinase.
-
ATP: Adenosine 5'-triphosphate.
-
Detection Reagents: Europium-labeled anti-phospho-substrate antibody (donor) and Streptavidin-APC (acceptor).
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Stop/Detection Buffer: Assay buffer containing EDTA to chelate Mg²⁺ and stop the kinase reaction.
2. Assay Parameters:
| Parameter | Condition | Rationale |
| Final Compound Conc. | 10 µM | A standard concentration for primary screens to balance hit identification with minimizing off-target effects. |
| Final DMSO Conc. | ≤ 1% | High concentrations of DMSO can inhibit enzyme activity; keeping it low is critical. |
| ATP Concentration | Kₘ value | Using ATP at its Michaelis-Menten constant (Kₘ) ensures sensitive detection of competitive inhibitors.[17] |
| Kinase/Substrate Conc. | Titrated for optimal Z' | Concentrations are empirically determined during assay development to yield a robust assay window (Z' > 0.5).[18] |
| Reaction Time | 60 - 90 minutes | Sufficient time for the enzymatic reaction to proceed within the linear range. |
| Incubation Temp. | Room Temperature (RT) | Standard for ease of automation. |
3. Step-by-Step Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense 20 nL of 1 mM quinoxaline compounds from the library plates into the 384-well assay plates. For controls, dispense 100% DMSO (negative control, 0% inhibition) and a known potent inhibitor (positive control, 100% inhibition).
-
Enzyme Addition: Prepare a 2X kinase solution in assay buffer. Add 10 µL to each well of the assay plate.
-
Pre-incubation: Gently centrifuge the plates (e.g., 1 min at 1000 rpm) to ensure contents are mixed. Incubate for 15 minutes at RT to allow compounds to bind to the kinase.
-
Reaction Initiation: Prepare a 2X Substrate/ATP solution in assay buffer. Add 10 µL to each well to start the enzymatic reaction. The total volume is now 20 µL.
-
Kinase Reaction: Incubate the plates for 60 minutes at RT, protected from light.
-
Reaction Termination & Detection: Prepare a 2X detection reagent mix (Eu-antibody and SA-APC) in Stop/Detection Buffer. Add 20 µL to each well.
-
Final Incubation: Incubate for 60 minutes at RT to allow detection reagents to bind.
-
Data Acquisition: Read the plates on a TR-FRET-compatible plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
Protocol 2: Secondary Screen - Cell Viability (MTT) Assay
This assay is used to determine if the hits from the primary screen are cytotoxic, which can cause false-positive results.[16]
1. Materials & Reagents:
-
Cell Line: A relevant human cancer cell line (e.g., HeLa, HCT116, HepG-2) cultured in appropriate medium.[6][19][20]
-
Confirmed Hits: Hits from the primary screen prepared in a dose-response format.
-
Assay Plates: 96- or 384-well clear, flat-bottom tissue culture plates.
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization Solution: DMSO or a acidified isopropanol solution.
2. Step-by-Step Procedure:
-
Cell Seeding: Seed cells into the assay plates at a pre-determined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Add serial dilutions of the quinoxaline hit compounds to the cells. Include DMSO-only wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours in a CO₂ incubator. This duration allows for effects on cell proliferation to become apparent.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at ~570 nm using a standard plate reader. A lower absorbance indicates reduced cell viability.
Part 3: Data Analysis and Hit Validation
Rigorous data analysis is critical to making sound decisions about which compounds to advance.
1. Primary Screen Data Analysis:
-
Calculate TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal.
-
Calculate Percent Inhibition: Normalize the data using the plate controls: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_PositiveControl) / (Ratio_NegativeControl - Ratio_PositiveControl))
-
Assay Quality Control: For each plate, calculate the Z-prime (Z') factor. A Z' value between 0.5 and 1.0 indicates an excellent assay with a large separation between positive and negative controls, suitable for HTS.[18][21]
-
Hit Selection: Define a hit threshold, typically based on a robust statistical measure (e.g., > 3 standard deviations from the mean of the sample population). Compounds exceeding this threshold are considered initial hits.
2. Hit Confirmation and Prioritization:
-
Re-test Hits: The initial hits must be re-tested in the primary assay to confirm their activity and rule out experimental error.
-
Dose-Response Curves: Confirmed hits are then tested across a range of concentrations (e.g., 8-10 points) to generate dose-response curves. From these curves, the half-maximal inhibitory concentration (IC₅₀) is calculated. This value represents the compound's potency.
-
Cytotoxicity Analysis: Data from the MTT assay is used to calculate the GI₅₀ (concentration for 50% growth inhibition).[22] Compounds that are potent in the primary kinase assay but show little to no cytotoxicity at similar concentrations are prioritized. A high selectivity index (GI₅₀ / IC₅₀) is desirable.
3. Sample Hit Prioritization Data:
The goal is to identify compounds like QXN-002 from the table below, which shows high potency against the target kinase and low cytotoxicity, indicating a specific mechanism of action.
| Compound ID | Primary Screen (% Inhibition @ 10 µM) | Kinase IC₅₀ (nM) | Cytotoxicity GI₅₀ (µM) | Selectivity Index (GI₅₀/IC₅₀) | Priority |
| QXN-001 | 92% | 150 | 0.2 | 1.3 | Low (Cytotoxic) |
| QXN-002 | 88% | 75 | > 20 | > 266 | High (Potent & Selective) |
| QXN-003 | 55% | 8,500 | > 20 | > 2.3 | Low (Low Potency) |
| QXN-004 | 95% | 90 | 0.15 | 1.6 | Low (Cytotoxic) |
4. Eliminating False Positives: Beyond cytotoxicity, hits should be evaluated for common liabilities. Pan-Assay Interference Compounds (PAINS) are chemical structures known to interfere with assays through non-specific mechanisms like aggregation or redox activity.[17] Computational filters and orthogonal assays (e.g., Surface Plasmon Resonance) can be used to identify and deprioritize these problematic compounds.
Conclusion
The high-throughput screening of quinoxaline-based libraries is a powerful strategy for the discovery of novel therapeutic agents. By employing a robust and logical workflow that begins with a mechanistically relevant primary assay, followed by stringent confirmation and counter-screening, researchers can efficiently identify high-quality, selective, and potent hit compounds. These validated hits form the foundation for successful lead optimization programs, ultimately translating the therapeutic promise of the quinoxaline scaffold into clinical candidates.
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Application Notes & Protocols: Quinoxaline Derivatives in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry due to its remarkable versatility and broad spectrum of biological activities.[1][2] This guide provides an in-depth exploration of the application of quinoxaline derivatives in anticancer research. We will delve into the core mechanisms of their antitumor action, highlight prominent derivatives that have shown significant promise, and provide detailed, field-proven protocols for their synthesis and preclinical evaluation. This document is designed to serve as a practical resource, bridging foundational science with actionable experimental methodologies for professionals in oncology drug discovery.
The Quinoxaline Scaffold: A Privileged Structure in Oncology
Quinoxaline, a fusion of a benzene and a pyrazine ring, presents a unique structural framework that has garnered significant attention in the pharmaceutical industry.[1][2] Its "privileged" status stems from several key physicochemical characteristics:
-
Structural Rigidity and Planarity: The fused aromatic system provides a rigid, planar structure ideal for interacting with flat hydrophobic regions of biological targets, such as the ATP-binding pockets of kinases or for intercalation between DNA base pairs.[1]
-
Hydrogen Bonding Capacity: The two nitrogen atoms in the pyrazine ring act as hydrogen bond acceptors, facilitating strong and specific interactions with amino acid residues in target proteins.
-
Tunable Substitutions: The benzene and pyrazine rings offer multiple sites for chemical modification. This allows for the fine-tuning of steric, electronic, and pharmacokinetic properties to enhance potency, selectivity, and drug-like characteristics.
These features make the quinoxaline scaffold an exceptional starting point for designing targeted chemotherapeutic agents with potentially high efficacy and reduced side effects compared to non-specific traditional treatments.[3][4]
Mechanisms of Anticancer Action
Quinoxaline derivatives exert their anticancer effects through a variety of molecular mechanisms. Their versatility allows them to be engineered to target several key pathways involved in cancer cell proliferation, survival, and metastasis.[5]
Protein Kinase Inhibition
A primary mechanism of action for many quinoxaline derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling.[6] Aberrant kinase activity is a hallmark of many cancers. Quinoxaline-based compounds often act as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates.[7]
Key kinase families targeted by quinoxaline derivatives include:
-
Receptor Tyrosine Kinases (RTKs): Such as EGFR (Epidermal Growth Factor Receptor), VEGFR (Vascular Endothelial Growth Factor Receptor), and PDGFR (Platelet-Derived Growth Factor Receptor).[5][7] Inhibition of these pathways can block tumor growth, angiogenesis, and metastasis.
-
Non-Receptor Tyrosine Kinases: Including Src and Janus kinases (JAKs).[7]
-
PI3K/Akt/mTOR Pathway: This is a critical pathway for cell growth, proliferation, and survival that is often dysregulated in cancer.[8][9][10] Several quinoxaline derivatives have been developed as potent dual inhibitors of PI3K and mTOR.[8][9]
Caption: Quinoxaline derivatives inhibiting the PI3K/Akt/mTOR signaling pathway.
Topoisomerase Inhibition and DNA Damage
The planar aromatic structure of certain quinoxaline derivatives allows them to intercalate into the DNA double helix. This physical obstruction can interfere with DNA replication and transcription. Furthermore, some derivatives act as topoisomerase II inhibitors.[11] By stabilizing the DNA-topoisomerase II complex, they prevent the re-ligation of DNA strands, leading to double-strand breaks and the induction of apoptosis.[11][12]
Induction of Apoptosis
Many quinoxaline compounds have been shown to induce programmed cell death, or apoptosis, a crucial mechanism for eliminating cancer cells.[7] This can be a direct consequence of other mechanisms, such as DNA damage or kinase inhibition, which trigger apoptotic signaling cascades. Studies have shown that potent derivatives can upregulate pro-apoptotic proteins like p53 and caspases while downregulating anti-apoptotic proteins like Bcl-2, ultimately leading to cell death.[11]
Prominent Quinoxaline Derivatives in Anticancer Research
Numerous quinoxaline derivatives have been synthesized and evaluated for their anticancer potential.[2] While many are in the preclinical stage, some have advanced to clinical trials, demonstrating the therapeutic promise of this scaffold.
| Compound Name/Class | Primary Mechanism of Action | Target Cancer Cell Lines/Models | Key Findings |
| XK469 (Amonafide) | Topoisomerase II inhibitor | Solid tumors | Advanced to clinical trials, demonstrating the potential of this class.[12] |
| PX-866 | Potent, irreversible PI3K inhibitor | Various cancer types | Showed efficacy in preclinical models, including those resistant to other PI3K inhibitors.[8][9] |
| PKI-587 | Dual PI3K/mTOR inhibitor | Breast, Lung, Pancreatic cancers | Demonstrated significant anti-tumor efficacy in preclinical and clinical trials.[8][9] |
| Imidazo[1,2-a]quinoxalines | Microtubule-interfering agents | Various tumor cell lines | Identified as potent anticancer agents that disrupt microtubule dynamics.[7] |
| Quinoxaline-bisarylureas | Kinase Inhibition (e.g., VEGFR-2) | Colon, Liver, Breast cancer cell lines | Showed potent anti-tumor activity in vitro.[7] |
| Compound 4m (Bromo-substituted) | Apoptosis induction via mitochondrial pathway | Non-small-cell lung cancer (A549) | Exhibited activity comparable to the clinical drug 5-fluorouracil.[13] |
| Compound 4i | EGFR inhibitor | Non-small-cell lung cancer (A549) | Showed significant cytotoxic effect with an IC50 value of 3.902 µM.[14] |
Experimental Protocols for Preclinical Evaluation
The following protocols provide a standardized framework for the synthesis and evaluation of novel quinoxaline derivatives. These methodologies are designed to be robust and reproducible, incorporating necessary controls for data integrity.
General Synthesis of a Quinoxaline Scaffold
The most common and straightforward method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7][14]
Principle: This reaction involves the nucleophilic attack of the amine groups of the diamine on the carbonyl carbons, followed by dehydration to form the stable aromatic pyrazine ring. The reaction is often catalyzed by an acid.
Step-by-Step Protocol:
-
Reactant Preparation: Dissolve 1 equivalent of the desired o-phenylenediamine derivative in a suitable solvent (e.g., ethanol or acetic acid).
-
Addition of Dicarbonyl: To the stirred solution, add 1 equivalent of the 1,2-dicarbonyl compound (e.g., hexane-3,4-dione).[14]
-
Catalysis (Optional but Recommended): Add a catalytic amount of an acid, such as a few drops of glacial acetic acid, to facilitate the condensation.
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the crude product by filtration. Purify the solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure quinoxaline derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[14]
Caption: A typical workflow for the synthesis and purification of quinoxaline derivatives.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[14][15]
Principle: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HCT116) into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[15]
-
Compound Treatment: Prepare serial dilutions of the test quinoxaline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[14]
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL sterile-filtered MTT solution to each well and incubate for an additional 3-4 hours at 37°C, protected from light.[15]
-
Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[15]
In Vivo Efficacy Evaluation: Xenograft Tumor Model
Human tumor xenograft models are essential for evaluating the in vivo efficacy of promising anticancer compounds before they can be considered for clinical trials.[16][17]
Principle: Human cancer cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice).[16] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Step-by-Step Protocol:
-
Animal Acclimatization: House immunodeficient mice (e.g., 6-8 weeks old) for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: Harvest cancer cells from culture. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel. Subcutaneously inject approximately 1-5 x 10⁶ cells into the flank of each mouse.[16]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), measure them with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach the target size, randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Drug Administration: Administer the quinoxaline derivative via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle solution.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically Tumor Growth Inhibition (TGI).[17]
-
Study Termination: At the end of the study (e.g., when tumors in the control group reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).
Summary and Future Directions
Quinoxaline derivatives represent a highly versatile and promising class of compounds in the field of anticancer drug discovery.[3][6] Their ability to be tailored to interact with a wide range of biological targets, including protein kinases and topoisomerases, underscores their therapeutic potential.[7][12] The protocols outlined in this guide provide a robust framework for the synthesis and preclinical evaluation of novel quinoxaline agents.
Future research will likely focus on:
-
Improving Selectivity: Designing derivatives that target specific kinases or cancer-associated pathways with greater precision to minimize off-target effects.
-
Combination Therapies: Investigating the synergistic effects of quinoxaline derivatives when used in combination with existing chemotherapies or immunotherapies.
-
Overcoming Drug Resistance: Developing compounds that are effective against tumors that have developed resistance to current treatments.
By leveraging the unique chemical properties of the quinoxaline scaffold and employing rigorous evaluation methodologies, the scientific community can continue to advance these promising molecules toward clinical application.
References
A comprehensive, numbered list of all sources cited in this document with clickable URLs for verification.
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Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC - PubMed Central. [Link]
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El-Damasy, D. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
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Patel, H., et al. (2023). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. [Link]
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Montana, M., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. PubMed. [Link]
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Chauhan, A., & Sharma, P. (2020). ANTI-CANCER POTENTIAL OF QUINOXALINE DERIVATIVES: CURRENT SCENARIO AND FUTURE PERSPECTIVE. Indo American Journal of Pharmaceutical Sciences. [Link]
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Wang, J-Y., et al. (2022). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Publishing. [Link]
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Al-Saffar, A. Z. M., et al. (2023). Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents. PubMed. [Link]
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GeneOnline. (2025). Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Treatment. GeneOnline News. [Link]
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Abdel-Cader, M. S., et al. (2024). Emerging Trends in Quinoxaline-Based Analogs as Protein Kinase Inhibitors: Structural Developments and SAR Insights. ResearchGate. [Link]
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El-Damasy, D. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]
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Abdelall, E. K. A., et al. (2025). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Chem Biodivers. [Link]
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An, Z., et al. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central. [Link]
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Abdelall, E. K. A., et al. (2025). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Wiley Online Library. [Link]
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Patel, H., et al. (2023). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. [Link]
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Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. ResearchGate. [Link]
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Chen, S., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. PubMed Central. [Link]
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de Oliveira, R. S., et al. (2022). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. PMC - PubMed Central. [Link]
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Montero, V., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. PubMed. [Link]
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Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]
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El-Naggar, A. M., et al. (2023). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. SpringerLink. [Link]
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Patel, H., et al. (2023). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. ResearchGate. [Link]
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Al-Ostath, R., et al. (2023). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI. [Link]
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Application Notes & Protocols: The Use of Tetrahydroquinoxalines as Kinase Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Foreword: Embracing a Privileged Scaffold for Kinase Drug Discovery
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has established them as one of the most critical classes of drug targets in the 21st century.[2] Within the vast chemical space explored for kinase inhibition, N-heterocyclic motifs have proven to be exceptionally fruitful, largely due to their ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region.[3]
Among these, the quinoxaline scaffold and its reduced form, 1,2,3,4-tetrahydroquinoxaline, have emerged as "privileged structures" in medicinal chemistry. Their versatile synthetic accessibility and three-dimensional shape allow for the precise placement of substituents to optimize interactions with the kinase active site, leading to potent and selective inhibitors.[1][4]
This document serves as a comprehensive technical guide for researchers engaged in the discovery and development of novel tetrahydroquinoxaline-based kinase inhibitors. It moves beyond simple recitation of steps to explain the underlying causality of experimental choices, providing detailed, field-proven protocols for synthesis, biochemical characterization, and cellular validation. Our goal is to equip you with the foundational knowledge and practical methodologies required to effectively advance your kinase inhibitor program.
Section 1: Synthesis of the Tetrahydroquinoxaline Core
The journey of developing a novel inhibitor begins with its synthesis. The tetrahydroquinoxaline scaffold can be constructed through various synthetic routes. A common and effective strategy involves the reduction of a pre-formed quinoxaline ring. Transfer hydrogenation, for instance, offers a robust method using accessible reagents.[5] The subsequent functionalization, often through N-acylation or N-sulfonylation, is critical for building out the molecule to achieve desired potency and selectivity.
Protocol 1: Representative Synthesis of an N-Tosyl-Tetrahydroquinoxaline Derivative
This protocol provides a representative method for the N-tosylation of a tetrahydroquinoxaline intermediate. This step is crucial as the tosyl group can orient other substituents and contribute to binding interactions. This procedure is adapted from methodologies used in the synthesis of biologically active sulfonamide derivatives.[6]
Rationale: The use of 4-dimethylaminopyridine (DMAP) as a catalyst accelerates the reaction, while a tertiary amine base like triethylamine (TEA) acts as a proton scavenger to neutralize the HCl generated during the reaction. The workup procedure involving an acid wash followed by brine is designed to remove unreacted starting materials, the base, and any aqueous-soluble byproducts.
Materials:
-
Substituted 1,2,3,4-tetrahydroquinoxaline (1.0 equiv.)
-
Tosyl chloride (TsCl) (1.1 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) (2.0 equiv.)
-
4-(Dimethylamino)pyridine (DMAP) (0.3 equiv.)
-
0.1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Rotary evaporator, magnetic stirrer, separatory funnel, standard glassware
Step-by-Step Procedure:
-
Reaction Setup: Dissolve the starting tetrahydroquinoxaline (1.0 equiv.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base and Catalyst: Add DMAP (0.3 equiv.) and TEA (2.0 equiv.) to the solution. Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Tosyl Chloride: Slowly add a solution of tosyl chloride (1.1 equiv.) in DCM to the cooled reaction mixture.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching and Extraction: Upon completion, concentrate the mixture under reduced pressure using a rotary evaporator. Re-dissolve the residue in ethyl acetate.
-
Washing: Transfer the ethyl acetate solution to a separatory funnel. Wash the organic layer sequentially with 0.1 M HCl (3 times), water (3 times), and finally with brine (3 times).[6] This removes the base and other water-soluble impurities.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate to dryness to obtain the crude product.
-
Purification: Purify the crude solid by column chromatography or recrystallization to yield the final N-tosylated tetrahydroquinoxaline product.
Section 2: Primary Evaluation: In Vitro Kinase Inhibition
The first critical test for a putative inhibitor is to determine its ability to directly inhibit the enzymatic activity of the purified target kinase. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of inhibitor required to reduce enzyme activity by 50%.
Causality Behind Experimental Design: The choice of assay format is critical. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used due to their high sensitivity and robustness. They measure the amount of ADP produced, which is a universal product of the kinase reaction.[7] It is crucial to run these assays at an ATP concentration close to the Michaelis constant (Kₘ) of the kinase.[8] This ensures that the measured IC₅₀ values are more comparable across different studies and more accurately reflect the inhibitor's potency.[8]
Visualizing the Kinase Inhibition Assay Workflow
Caption: Workflow for determining inhibitor IC50 using the ADP-Glo™ assay.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
Materials:
-
Purified recombinant target kinase
-
Kinase-specific peptide substrate
-
Tetrahydroquinoxaline inhibitor stock solution (e.g., 10 mM in DMSO)
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well assay plates
-
Multichannel pipettes, plate reader with luminescence detection capability
Step-by-Step Procedure:
-
Inhibitor Preparation: Prepare a series of 2x final concentration inhibitor dilutions in the kinase reaction buffer from your DMSO stock. For an 11-point dose-response curve, you might start with a 200 µM solution and perform 1:3 serial dilutions. Remember to include a "no inhibitor" (DMSO only) control.
-
Assay Plate Setup: Add 5 µL of each inhibitor dilution to the wells of a 96-well plate.
-
Kinase/Substrate Mix: Prepare a master mix containing the kinase and its substrate in the kinase reaction buffer. The optimal concentrations must be empirically determined but should be in the linear range of the assay.
-
Add Kinase/Substrate: Add 10 µL of the kinase/substrate mix to each well.
-
Initiate Kinase Reaction: Prepare a 2.5x ATP solution. Add 10 µL of this solution to each well to start the reaction. The final reaction volume is 25 µL. The final ATP concentration should ideally be at or near its Kₘ for the specific kinase.
-
Incubation: Shake the plate gently and incubate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase back into ATP, which then drives a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data: Set the "no inhibitor" control as 100% activity and a "no kinase" control as 0% activity.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Section 3: Cellular Validation: Does the Inhibitor Work in a Relevant Context?
A potent inhibitor in a test tube does not guarantee efficacy in a living system.[9] Cell-based assays are essential to confirm that the compound can cross the cell membrane, engage its intended target, and exert a biological effect.[10] The gold standard for confirming mechanism of action is to measure the phosphorylation status of a known downstream substrate of the target kinase. A successful inhibitor should reduce this phosphorylation event in a dose-dependent manner.
Visualizing a Generic Kinase Signaling Pathway
Caption: A generic signaling cascade illustrating how an inhibitor blocks the kinase.
Protocol 3: Western Blot Analysis of Downstream Substrate Phosphorylation
Rationale: This protocol measures the level of a specific phosphorylated protein inside cells. By treating cells with the tetrahydroquinoxaline inhibitor, we can observe whether it reduces the phosphorylation of the kinase's target substrate, providing direct evidence of target engagement and inhibition in a physiological context.
Materials:
-
Relevant cancer cell line (e.g., HT-29, K562) expressing the target kinase.[4][6]
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Tetrahydroquinoxaline inhibitor.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: one specific for the phosphorylated substrate (e.g., anti-phospho-STAT3) and one for the total amount of that substrate (e.g., anti-total-STAT3).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Step-by-Step Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. The next day, treat the cells with increasing concentrations of the tetrahydroquinoxaline inhibitor for a predetermined time (e.g., 2, 6, or 24 hours). Include a DMSO vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer (containing protease/phosphatase inhibitors) to each well. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Clarify Lysate: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4 °C. Collect the supernatant, which contains the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. This is crucial for equal loading.
-
Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95 °C for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the membrane with the primary antibody against the phosphorylated substrate (diluted in blocking buffer) overnight at 4 °C.
-
Washing: Wash the membrane 3 times with TBST for 10 minutes each.
-
Secondary Antibody: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
-
Detection: Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody for the total protein of the substrate.
-
Analysis: Quantify the band intensities using software like ImageJ. A dose-dependent decrease in the ratio of phosphorylated protein to total protein confirms cellular activity of the inhibitor.
Section 4: Characterizing Inhibitor Profile: Selectivity and SAR
An ideal kinase inhibitor is not only potent but also selective for its intended target.[11] Due to the high degree of similarity across the human kinome, achieving selectivity is a major challenge.[12] Kinase selectivity profiling, where an inhibitor is tested against a large panel of different kinases, is a standard industry practice to identify potential off-targets.[13][14]
Structure-Activity Relationship (SAR)
The data gathered from potency and selectivity assays feed into the Structure-Activity Relationship (SAR) cycle. SAR studies systematically modify the chemical structure of the inhibitor to understand which parts of the molecule are responsible for its biological activity.[15] For tetrahydroquinoxalines, this involves exploring different substituents on the aromatic ring and the nitrogen atoms to improve potency and selectivity.[6][16]
| Modification Area | General Observation from Literature | Rationale/Interpretation |
| Substituents on the Tetrahydroquinoxaline Ring | Methoxy groups (electron-donating) on the core ring can enhance activity compared to unsubstituted versions.[6] | The methoxy group may form favorable interactions in a specific sub-pocket of the kinase or alter the electronic properties of the scaffold to improve binding. |
| Groups on the N-Sulfonyl Phenyl Ring | The nature, position, and number of substituents are critical. Small electron-donating (e.g., -OMe) or electron-withdrawing (e.g., -CF₃) groups at the C4 position can be more active than bulky groups (e.g., t-Bu).[6] | This highlights a defined space in the binding pocket. Bulky groups may cause a steric clash, while smaller functional groups can be accommodated and form productive interactions. |
| Side Chain Substituents (e.g., on 3-vinyl-quinoxalin-2(1H)-one) | Smaller substituents on a side chain were found to be more effective than larger ones for FGFR1 inhibition.[17] | This again points to specific spatial constraints within the target's active site, where larger groups cannot be accommodated without disrupting the optimal binding pose. |
Visualizing the SAR Cycle
Caption: The iterative process of inhibitor design, synthesis, testing, and analysis.
References
-
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. RSC Advances. [Link]
-
GeneOnline. (2025). Advancements in Quinoxaline-Based Kinase Inhibitors Show Promise for Cancer Treatment. GeneOnline. [Link]
-
Kettenbach, A. N., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Journal of Proteome Research. [Link]
-
Unzue, A., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. RSC Medicinal Chemistry. [Link]
-
van der Steen, T., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
-
Zhang, Y., et al. (2018). Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1. Drug Design, Development and Therapy. [Link]
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Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Finlayson, M., et al. (2020). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. [Link]
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Li, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
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Abdel-Aziz, A. A.-M., et al. (2014). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. European Journal of Medicinal Chemistry. [Link]
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Zhang, T., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. RSC Medicinal Chemistry. [Link]
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Organic Chemistry Portal. (2024). Synthesis of tetrahydroquinoxalines. Organic Chemistry Portal. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
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Kumar, A., et al. (2017). Heterocyclic Analogues as Kinase Inhibitors: A Focus Review. Current Topics in Medicinal Chemistry. [Link]
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Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]
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Haupenthal, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
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Atta, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules. [Link]
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Medicosis Perfectionalis. (2018). Tyrosine Kinase Inhibitors (TKIs) | Imatinib (Gleevec) | Philadelphia Chromosome | CML and ALL. YouTube. [Link]
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Mohiuddin, I. S., et al. (2020). Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Cancer Research. [Link]
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Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
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Unzue, A., et al. (2020). Understanding the mechanism of action of pyrrolo[3,2-b]quinoxaline-derivatives as kinase inhibitors. ResearchGate. [Link]
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Liu, Z., et al. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Machine Intelligence. [Link]
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Al-Ostath, O. A. H., et al. (2023). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. BMC Chemistry. [Link]
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Hsieh, Y.-T., et al. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. Bulletin of the Korean Chemical Society. [Link]
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Adriaenssens, E., et al. (2023). In vitro kinase assay v1. ResearchGate. [Link]
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Zhang, T., et al. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis. RSC Medicinal Chemistry. [Link]
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Roy, A., et al. (2025). Unravelling the Selectivity of 6,7‐Dimethyl Quinoxaline Analogs for Kinase Inhibition: An Insight towards the Development of Alzheimer's Therapeutics. ChemistrySelect. [Link]
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Wathoni, N., et al. (2023). Structure–Activity Relationship and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega. [Link]
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Sharma, A., et al. (2023). Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. Research Journal of Pharmacy and Technology. [Link]
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Vasta, J. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]
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Hafenbradl, D., et al. (2011). In Vitro Characterization of Small-Molecule Kinase Inhibitors. Protein Kinases as Drug Targets. [Link]
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Application Notes and Protocols for Evaluating the Antimicrobial Activity of Quinoxaline Compounds
Introduction: The Promise of Quinoxaline Scaffolds in Antimicrobial Drug Discovery
Quinoxaline derivatives represent a prominent class of nitrogen-containing heterocyclic compounds, characterized by a fused benzene and pyrazine ring system. This structural motif has garnered significant attention in medicinal chemistry due to the broad spectrum of pharmacological activities its derivatives exhibit, including potent antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The versatility of the quinoxaline scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological activity and the development of novel therapeutic agents to combat the growing threat of antimicrobial resistance.
The antimicrobial efficacy of certain quinoxaline derivatives is attributed to their unique mechanisms of action. A notable subclass, the quinoxaline 1,4-di-N-oxides (QdNOs), function as bioreductive drugs. In the low-oxygen environments characteristic of bacterial colonies and biofilms, these compounds are enzymatically reduced, leading to the generation of reactive oxygen species (ROS).[4] This onslaught of ROS induces significant oxidative stress, causing damage to critical cellular components like DNA and ultimately leading to bacterial cell death.[4] Other quinoxaline derivatives are thought to interfere with bacterial DNA replication by targeting essential enzymes such as DNA gyrase and topoisomerase IV, analogous to the mechanism of quinolone antibiotics.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standardized protocols for evaluating the antimicrobial activity of novel quinoxaline compounds. The methodologies detailed herein are grounded in the authoritative guidelines of the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reproducible and reliable data.
Mechanism of Action: A Dual Threat to Microbes
The antimicrobial activity of many quinoxaline compounds, particularly the 1,4-di-N-oxides, is rooted in their ability to be selectively activated under hypoxic conditions, a hallmark of many infectious microenvironments. This bioreductive activation is a key differentiator and a cornerstone of their therapeutic potential.
Caption: A streamlined workflow for assessing the antimicrobial activity of quinoxaline compounds.
Materials and Reagents
-
Quinoxaline Compound: Synthesized and purified test compound.
-
Solvent: Dimethyl sulfoxide (DMSO), sterile.
-
Bacterial Strains: Relevant Gram-positive (e.g., Staphylococcus aureus ATCC 25923) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacterial strains. Quality control strains are essential.
-
Culture Media:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Mueller-Hinton Agar (MHA).
-
Tryptic Soy Broth (TSB) or other appropriate growth medium for inoculum preparation.
-
-
Reagents:
-
Sterile saline (0.85% NaCl).
-
Resazurin sodium salt (for viability indication, optional).
-
-
Apparatus:
-
Sterile 96-well microtiter plates.
-
Micropipettes and sterile tips.
-
Incubator (35 ± 2 °C).
-
Spectrophotometer or McFarland standards for inoculum standardization.
-
Sterile Petri dishes.
-
Sterile filter paper disks (6 mm diameter) for disk diffusion.
-
Protocol 1: Preparation of Quinoxaline Stock Solutions
The poor aqueous solubility of many quinoxaline derivatives necessitates the use of an organic solvent for the preparation of stock solutions. DMSO is a commonly used solvent for this purpose. [5][6][7]
-
Weighing: Accurately weigh a precise amount of the quinoxaline compound (e.g., 10 mg).
-
Dissolution: Dissolve the compound in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution, using a vortex mixer if necessary.
-
Sterilization: While the high concentration of DMSO is inhibitory to microbial growth, for long-term storage, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.
Causality and Experimental Choice: DMSO is chosen for its ability to dissolve a wide range of hydrophobic compounds. However, it is crucial to ensure that the final concentration of DMSO in the assay wells is non-inhibitory to the test microorganisms, typically ≤1% (v/v).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M07. [1]
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or TSB.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilutions in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add an appropriate volume of the quinoxaline stock solution to the first well to achieve the desired starting concentration, and mix thoroughly.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well.
-
-
Controls:
-
Growth Control (Positive Control): A well containing CAMHB and the bacterial inoculum, but no quinoxaline compound.
-
Sterility Control (Negative Control): A well containing only CAMHB.
-
Solvent Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay.
-
Reference Antibiotic: A known antibiotic (e.g., ciprofloxacin, gentamicin) should be tested in parallel as a positive control for the assay's performance. [8]
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the quinoxaline compound at which there is no visible growth (i.e., the first clear well).
-
Optionally, resazurin can be added to each well and incubated for a further 2-4 hours. A color change from blue to pink indicates bacterial growth, providing a clearer endpoint.
-
Protocol 3: Agar Disk Diffusion (Kirby-Bauer) Test
This method provides a qualitative assessment of antimicrobial activity and is useful for preliminary screening of a large number of compounds. The protocol is based on CLSI document M02. [9]
-
Plate Preparation: Prepare MHA plates and allow them to dry.
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculation: Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Disk Application:
-
Aseptically apply sterile paper disks (6 mm) to the surface of the inoculated agar.
-
Pipette a known amount of the quinoxaline compound solution (e.g., 10 µL of a specific concentration) onto each disk.
-
-
Controls: Use a disk impregnated with the solvent (DMSO) as a negative control and disks with standard antibiotics as positive controls.
-
Incubation: Incubate the plates at 35 ± 2 °C for 16-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. [10]This test is a crucial follow-up to the MIC assay to determine whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).
-
Subculturing from MIC Plate: Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC, as well as the growth control well.
-
Plating: Aliquot a small, known volume (e.g., 10 µL) from each of these selected wells and plate it onto separate, antibiotic-free MHA plates.
-
Incubation: Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count. [10][11]
Data Presentation and Interpretation
The results of the antimicrobial evaluation should be presented clearly and concisely. A tabular format is recommended for summarizing the MIC and MBC values.
Table 1: Antimicrobial Activity of Quinoxaline Derivatives
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| QX-001 | S. aureus ATCC 25923 | 4 | 8 | 2 | Bactericidal |
| QX-001 | E. coli ATCC 25922 | 8 | 64 | 8 | Bacteriostatic |
| QX-002 | S. aureus ATCC 25923 | 16 | >128 | >8 | Bacteriostatic |
| QX-002 | E. coli ATCC 25922 | 32 | >128 | >4 | Bacteriostatic |
| Ciprofloxacin | S. aureus ATCC 25923 | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | 0.25 | 0.5 | 2 | Bactericidal |
Interpretation of MBC/MIC Ratio:
-
Bactericidal: An MBC/MIC ratio of ≤ 4 indicates that the compound is bactericidal. [11]* Bacteriostatic: An MBC/MIC ratio of > 4 suggests that the compound is bacteriostatic.
Trustworthiness and Self-Validation
To ensure the trustworthiness of the results, the following points are critical:
-
Adherence to Standards: Strict adherence to CLSI guidelines for media preparation, inoculum standardization, and incubation conditions is paramount. [1][9][6]* Quality Control: The inclusion of ATCC quality control strains with known MIC values for reference antibiotics validates the assay's accuracy and reproducibility.
-
Replicates: All experiments should be performed in triplicate to ensure the statistical significance of the results.
-
Solvent Effects: The potential for the solvent (DMSO) to influence microbial growth must be controlled for, ensuring its final concentration is non-inhibitory.
By integrating these self-validating systems into the experimental design, researchers can have high confidence in the generated data, which is essential for the progression of promising quinoxaline compounds in the drug development pipeline.
References
-
Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus. (2023). Cureus, 15(4), e37768. [Link]
-
Design, Synthesis, and Characterization of Quinoxaline Derivatives as a Potent Antimicrobial Agent. (2023). ChemistrySelect, 8(40), e202302781. [Link]
-
Minimum bactericidal concentration. Grokipedia. [Link]
-
M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Clinical and Laboratory Standards Institute (CLSI). [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). Molecules, 24(22), 4198. [Link]
-
SYNTHESIS, CHEMICAL CHARACTERIZATION AND EVALUATION OF ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOXALINES. (2022). International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253. [Link]
-
Design, Synthesis and Antimicrobial Activity of Amide-Linked Quinoxaline Derivatives. Research India Publications. [Link]
-
Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]
-
Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. (2019). MDPI. [Link]
-
Utilization of Heterocyclic Moieties for the Development of Anti-Microbial Agent to Combat Resistance. (2024). Journal of Drug Delivery and Therapeutics, 14(3), 1-11. [Link]
-
Novel quinoxaline compound against extended-spectrum beta-lactamases producing bacteria. (2023). European Review for Medical and Pharmacological Sciences, 27(24), 12053-12058. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. (2018). International Journal of Pharmaceutical Sciences and Research, 9(12), 5226-5232. [Link]
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- 11. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Common issues in the synthesis of tetrahydroquinoxaline derivatives
Welcome to the Technical Support Center for Tetrahydroquinoxaline Synthesis. As Senior Application Scientists, we understand the nuances and challenges that can arise during the synthesis of these vital heterocyclic scaffolds. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, grounded in mechanistic principles and supported by established literature.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequently encountered hurdles in tetrahydroquinoxaline synthesis, from low yields to unexpected side products.
Q1: Why is my overall yield for the tetrahydroquinoxaline derivative consistently low?
Low yield is a multifaceted issue that can arise from either the initial quinoxaline formation or the subsequent reduction step. Let's dissect the potential causes.
Analysis of the Problem:
The most common route to tetrahydroquinoxalines involves a two-step process: the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound to form a quinoxaline, followed by the reduction of the pyrazine ring.[1] Inefficiency in either step will cripple the overall yield. High temperatures and long reaction times, sometimes required for the initial condensation, can lead to product degradation.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields.
Solutions & Protocols:
-
Starting Material Integrity:
-
Aryl 1,2-diamines: These compounds are susceptible to air oxidation, often indicated by a color change from light tan to dark brown or purple. Oxidized diamines are a primary cause of low yields and tar-like side products.
-
Protocol for Purification: If oxidation is suspected, dissolve the diamine in hot water or ethanol, treat with activated charcoal, and filter hot through a pad of celite. Recrystallize the filtrate upon cooling.
-
-
1,2-Dicarbonyl Compounds: Some dicarbonyls, particularly α-ketoaldehydes, can be unstable. Ensure they are fresh or have been stored properly under inert gas and refrigerated.
-
-
Optimizing the Condensation Step:
-
Catalysis is Key: While the condensation can proceed thermally, catalysis dramatically improves rates and yields, often allowing the reaction to occur at room temperature.[2]
-
Solvent Choice: The choice of solvent can significantly impact reaction efficiency. While ethanol is common, other solvents may be superior depending on the substrates.[3]
Table 1: Recommended Catalysts and Solvents for Quinoxaline Formation
Catalyst System Recommended Solvents Key Advantages & Considerations Iodine (I₂) (catalytic) Methanol, Ethanol Mild, efficient, and cost-effective. Particularly effective under microwave irradiation.[4] Cerium(IV) Ammonium Nitrate (CAN) Acetonitrile, Water Potent Lewis acid catalyst, often providing rapid conversion.[2] Ammonium Heptamolybdate EtOH/H₂O (3:1) Green, mild conditions at room temperature, high yields, and catalyst is recyclable. | o-Iodoxybenzoic acid (IBX) | Acetic Acid, Toluene | Highly effective hypervalent iodine reagent for promoting condensation.[4] |
-
-
Optimizing the Reduction Step:
-
Choice of Reducing Agent: The reduction of the quinoxaline intermediate to the tetrahydroquinoxaline is critical. The choice of reagent determines selectivity and can prevent unwanted side reactions.
-
Borane-THF Complex: This reagent is known for rapidly reducing quinoxalines in high yield, often with high stereoselectivity for cis-isomers in 2,3-disubstituted cases.[5]
-
Sodium Borohydride (NaBH₄): A milder and safer option, but may require longer reaction times or additives. Using NaBH₄ in acetic acid can be effective but may also produce side products.[5]
-
Catalytic Transfer Hydrogenation: Using a hydrogen source like Hantzsch ester or HCOONa with a suitable metal catalyst (e.g., Iridium complexes) offers a mild and efficient method.[5] This approach is often highly pH-dependent when performed in aqueous media.[5]
Protocol: Borane Reduction of a Substituted Quinoxaline
-
Dissolve the quinoxaline derivative (1 equivalent) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Borane-THF complex (1.0 M solution in THF, ~3-4 equivalents) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Perform a standard aqueous workup with an acid wash (e.g., 1M HCl) followed by basification (e.g., NaHCO₃ or NaOH) and extraction with an organic solvent (e.g., ethyl acetate).
-
Q2: My reaction produces multiple spots on TLC, and purification is difficult. What are the likely side products?
The formation of multiple products often points to incomplete reactions, side reactions of the starting materials, or issues with regioselectivity.
Analysis of the Problem:
-
Incomplete Cyclization: The initial condensation proceeds via a mono-imine intermediate.[1] If the second cyclization is slow, this intermediate can persist or react further.
-
Over-reduction: Using an overly powerful reducing agent or harsh conditions can reduce the benzene ring in addition to the pyrazine ring.
-
Regioselectivity Issues: When using unsymmetrical 1,2-dicarbonyls or α-hydroxyketones, two different quinoxaline isomers can form. The Heyns rearrangement pathway can compete with the desired condensation, leading to a mixture of regioisomers, which are often difficult to separate.[6]
Troubleshooting & Identification:
-
Isolate the Quinoxaline Intermediate: Before performing the reduction, ensure the quinoxaline intermediate is pure. This simplifies the subsequent step and troubleshooting. A pure quinoxaline should be a single spot on TLC (and often colored).
-
Control the Reduction: Use a milder reducing agent first (e.g., NaBH₄ in ethanol) before resorting to more powerful reagents like LiAlH₄ or high-pressure hydrogenation, which are more likely to cause over-reduction.
-
Address Regioselectivity: If using an unsymmetrical dicarbonyl, be prepared to separate isomers. Careful selection of a catalyst and reaction conditions can sometimes favor the formation of one regioisomer.[6]
-
Characterize Byproducts: Use NMR and Mass Spectrometry to identify the structures of major side products. The presence of an aldehyde or ketone signal in ¹H NMR might indicate an uncyclized intermediate. A mass corresponding to M+2 or M+4 relative to the desired product could suggest incomplete or over-reduction.
Frequently Asked Questions (FAQs)
Q: How do I choose the best general-purpose synthesis route?
For broad applicability, the condensation of an o-phenylenediamine with a 1,2-diketone in an ethanol/water mixture with a mild catalyst like ammonium heptamolybdate, followed by reduction with a borane-THF complex, is a robust and high-yielding sequence.[5]
Caption: General two-step synthesis workflow.
Q: My final product is an oil and won't crystallize. How can I purify it?
Many N-substituted tetrahydroquinoxalines are oils at room temperature.
-
Column Chromatography: This is the most common method. Use a silica gel column with a gradient elution, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with ethyl acetate. Adding 0.5-1% triethylamine (Et₃N) to the eluent can prevent peak tailing by neutralizing acidic sites on the silica gel.
-
Acid-Base Extraction: If the product is sufficiently basic, it can be purified by dissolving the crude material in an organic solvent (e.g., dichloromethane), extracting with aqueous acid (e.g., 1M HCl), washing the acidic aqueous layer with fresh organic solvent to remove neutral impurities, and then basifying the aqueous layer (e.g., with 2M NaOH) and re-extracting the pure product into an organic solvent.
-
Salt Formation: Convert the oily product into a solid salt (e.g., hydrochloride or tartrate) by treating a solution of the base with the corresponding acid. The resulting salt is often crystalline and can be purified by recrystallization.
Q: How can I confirm the structure and distinguish the product from the quinoxaline intermediate?
Proper spectral characterization is essential.[7][8] A combination of NMR, IR, and Mass Spectrometry provides unambiguous proof of structure.[9][10]
Table 2: Spectroscopic Comparison of Quinoxaline vs. Tetrahydroquinoxaline
| Technique | Quinoxaline (Aromatic Intermediate) | Tetrahydroquinoxaline (Final Product) |
|---|---|---|
| ¹H NMR | Only aromatic signals (typically 7.5-8.5 ppm). No aliphatic protons from the heterocyclic ring. | Appearance of two new aliphatic signals, often multiplets or complex patterns, around 3.0-4.0 ppm for the -CH₂-CH₂- protons. Appearance of a broad N-H proton signal (if unsubstituted).[11] |
| ¹³C NMR | All signals are in the aromatic region (>120 ppm). | Appearance of two new aliphatic carbon signals around 40-50 ppm. |
| IR Spec. | Dominated by C=N and C=C stretching in the 1500-1650 cm⁻¹ region. | Appearance of a distinct N-H stretch (a sharp or broad peak around 3300-3400 cm⁻¹) if N1 or N4 is unsubstituted. Strong C-N stretching signals appear.[10] |
| Mass Spec. | Molecular ion peak at [M]. | Molecular ion peak at [M+4] relative to the quinoxaline starting material. |
References
-
Yuan, W., et al. (2021). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Chemical Science, 12(35), 11696-11702. [Link]
-
Wan, J-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Arkivoc. [Link]
-
Rawat, M., & Singh, A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 6(2), 77-90. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinoxalines. Retrieved from [Link]
-
Valgimigli, L., et al. (2019). Reaction of dicarbonyl compounds (here methylglyoxal) with phenylenediamines (here o-phenylenediamine) as starting material. ResearchGate. [Link]
-
Ghorai, M. K., et al. (2021). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. ResearchGate. [Link]
-
Kumar, A., et al. (2015). A Rapid and Efficient Method for the Reduction of Quinoxalines. ResearchGate. [Link]
-
Yuan, W., et al. (2021). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. RSC Publishing. [Link]
-
Scheffers, L., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. MDPI. [Link]
-
Bhat, M. F., et al. (2022). Chemoenzymatic Asymmetric Synthesis of Complex Heterocycles: Dihydrobenzoxazinones and Dihydroquinoxalinones. ResearchGate. [Link]
-
Xu, G., et al. (2019). Access to tetrahydroquinoxalines. ResearchGate. [Link]
-
Kumar, P., & Hunashal, R. D. (2018). Synthesis, Spectral Characterization and In-Vitro Screening of Some Novel Tetrahydroquinoline Derivatives for Their Antitubercular, Antioxidant Activities. Scholars Middle East Publishers. [Link]
-
Wang, Y., et al. (2023). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. PMC - NIH. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinolines. Retrieved from [Link]
-
Söderberg, B. C. G. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(9), 10893-10936. [Link]
-
Zare, A., et al. (2011). SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFICIENT AND REUSABLE CATALYST. SID. [Link]
-
Rawat, M., & Singh, A. (2015). ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. [Link]
-
Lassagne, F., et al. (2015). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. PMC - NIH. [Link]
-
Wang, C., et al. (2020). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. Semantic Scholar. [Link]
-
Sridharan, V., et al. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(10), 6173-6234. [Link]
-
Kaur, H., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(20), 12049-12076. [Link]
-
Wang, C., et al. (2020). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. RSC Publishing. [Link]
-
Wolfender, J-L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. PMC - NIH. [Link]
-
Arshad, M. F., et al. (2014). CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE. International Journal of Pharmaceutical Sciences and Drug Research, 6(3), 193-196. [Link]
-
Royal Society of Chemistry. (n.d.). Determining the structure of compounds | 16–18 years. RSC Education. [Link]
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University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]
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Technical Support Center: Synthesis of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine
This guide is intended for researchers, scientists, and drug development professionals actively engaged in the synthesis of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine. As Senior Application Scientists, we have compiled this resource to address common challenges and provide actionable insights to improve your synthetic yield and purity.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and validated solutions.
Issue 1: Low Yield of the Final Product
You've completed the synthesis, but the isolated yield of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine is significantly lower than expected.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Reductive Amination | 1. Verify the quality of the reducing agent: Use a freshly opened bottle of sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. 2. Optimize reaction time and temperature: Monitor the reaction by TLC or LC-MS to ensure the consumption of the starting aldehyde. | The hydride reducing agents are moisture-sensitive and can lose activity over time. Reductive amination kinetics can be slow, and incomplete reactions are a common source of low yield. |
| Side Product Formation | 1. Control the reaction temperature: Maintain a temperature of 0-5 °C during the addition of the reducing agent. 2. Use a slight excess of the amine: A 1.1 to 1.2 molar excess of the amine can drive the reaction towards the desired product. | Higher temperatures can lead to the formation of over-reduced or dimeric byproducts. Stoichiometric control is crucial to minimize side reactions. |
| Product Loss During Work-up | 1. Optimize the extraction pH: Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction with an organic solvent. 2. Use a continuous extraction apparatus: For small-scale reactions, this can improve extraction efficiency. | The amine product is basic and will be protonated in acidic or neutral solutions, making it water-soluble. A high pH ensures the free amine is present for efficient extraction into the organic phase. |
Issue 2: Presence of Impurities in the Final Product
Your final product is contaminated with one or more unknown impurities, as indicated by NMR or LC-MS analysis.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Unreacted Starting Material | 1. Increase the molar excess of the reducing agent: A 1.5 to 2.0 molar excess can help drive the reaction to completion. 2. Purify the intermediate aldehyde: Ensure the purity of the starting 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde before the reductive amination step. | Incomplete conversion is a common source of impurities. The purity of starting materials directly impacts the purity of the final product. |
| Over-reduction of the Aldehyde | 1. Use a milder reducing agent: Sodium triacetoxyborohydride is generally preferred over sodium borohydride for its selectivity in reductive aminations. 2. Slow, controlled addition of the reducing agent: This helps to maintain a low concentration of the reducing agent at any given time. | Stronger reducing agents can reduce the aldehyde to the corresponding alcohol, which can be difficult to separate from the desired amine. |
| Formation of N-Oxides | 1. Degas all solvents: Use nitrogen or argon to sparge the solvents before use. 2. Perform the reaction under an inert atmosphere: A nitrogen or argon blanket will prevent oxidation of the tertiary amines in the quinoxaline ring. | The nitrogen atoms in the tetrahydroquinoxaline ring are susceptible to oxidation, especially in the presence of air and certain reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine?
The most widely adopted synthetic strategy involves a two-step process:
-
Formylation of 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline: This is typically achieved through a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce an aldehyde group at the 6-position.
-
Reductive Amination: The resulting 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde is then reacted with a suitable amine source, such as ammonia or a protected amine, in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).
Q2: How can I monitor the progress of the reductive amination reaction?
Thin-layer chromatography (TLC) is a quick and effective method. Use a mobile phase that provides good separation between the starting aldehyde and the product amine (e.g., a mixture of ethyl acetate and hexanes). The aldehyde is typically less polar than the amine. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Q3: What are the critical safety precautions for this synthesis?
-
Vilsmeier-Haack Reaction: This reaction is highly exothermic and releases HCl gas. It must be performed in a well-ventilated fume hood, and the reagents should be added slowly at low temperatures (0 °C).
-
Reducing Agents: Sodium triacetoxyborohydride and sodium cyanoborohydride are toxic and can release toxic gases upon contact with acid. Handle them with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Dichloromethane and DMF are commonly used solvents and are hazardous. Consult the Safety Data Sheets (SDS) for proper handling and disposal procedures.
Experimental Protocols
Protocol 1: Synthesis of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add dry DMF (5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline (1 equivalent) in dry DMF and add it dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and quench by pouring it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine
-
To a solution of 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbaldehyde (1 equivalent) in dichloromethane (DCM), add a solution of ammonia in methanol (7 N, 5 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature overnight, monitoring by TLC.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization.
Visualizations
Caption: Synthetic pathway for (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine.
Technical Support Center: Purification Techniques for Quinoxaline-Based Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of quinoxaline-based compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these versatile heterocyclic scaffolds. My approach here is to move beyond simple step-by-step instructions and delve into the causality behind experimental choices, providing you with a robust framework for troubleshooting and optimization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the purification of quinoxaline derivatives.
Q1: What are the primary methods for purifying quinoxaline-based compounds?
A1: The choice of purification method is dictated by the scale of your reaction, the nature of the impurities, and the physicochemical properties of your target quinoxaline. The most common and effective techniques are:
-
Flash Column Chromatography: Highly versatile for separating the desired product from a wide range of impurities, including starting materials and reaction byproducts. Silica gel is the most common stationary phase.[1][2]
-
Recrystallization: An excellent and often cost-effective method for obtaining highly pure crystalline material, particularly for removing minor impurities from a solid crude product.[3][4] Ethanol is a frequently used solvent for this purpose.[3][5][6]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Used for achieving very high purity, especially with complex mixtures or compounds that are difficult to separate by conventional chromatography.[7]
-
Liquid-Liquid Extraction: Often used during the initial workup to remove water-soluble or acid/base-labile impurities before further purification.[8]
-
Distillation: Applicable only for volatile quinoxaline derivatives, such as the parent quinoxaline itself.[6][7]
Q2: My quinoxaline compound is UV-active. How can I leverage this for purification?
A2: The aromatic nature of the quinoxaline core makes most derivatives UV-active. This is a significant advantage for monitoring purification.[1]
-
Thin-Layer Chromatography (TLC): Use TLC plates with a fluorescent indicator (e.g., F254). Your compound will appear as a dark spot under a UV lamp at 254 nm, allowing you to track reaction progress and assess the purity of fractions from column chromatography with ease.[1]
-
HPLC/Prep-HPLC: A UV detector is the standard for HPLC analysis of quinoxalines, enabling quantification and detection during analytical and preparative runs.[9][10][11]
Q3: I've just completed a Suzuki/Sonogashira coupling to synthesize my quinoxaline derivative. How do I remove the residual palladium catalyst?
A3: Residual transition metals, particularly palladium, are a common and critical impurity to remove, especially in pharmaceutical applications.[12] A multi-step approach is often best:
-
Filtration: A simple first step is to dilute the reaction mixture with a suitable solvent and filter it through a pad of Celite.[13][14] This removes a significant portion of the heterogeneous catalyst.
-
Chromatography: Standard silica gel column chromatography is often effective at removing the remaining palladium residues, which typically bind strongly to the silica.[13]
-
Metal Scavengers: For trace amounts, solid-supported metal scavengers (e.g., resins with thiol or amine functionalities) can be stirred with the product solution and then filtered off.[12][13]
-
Activated Carbon: Treatment with activated carbon can also effectively adsorb residual palladium, which can then be removed by filtration.[15]
Section 2: Troubleshooting Column Chromatography
Column chromatography is powerful, but not without its challenges. This section addresses common problems encountered when purifying quinoxalines on silica gel.
Q4: Why is my quinoxaline derivative streaking or tailing badly on the TLC plate and column?
A4: This is the most common issue faced when purifying nitrogen-containing heterocycles like quinoxalines. The primary cause is the strong interaction between the basic nitrogen atoms in your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[7][16] This leads to a non-ideal equilibrium, causing the spot to streak or tail.
Solutions:
-
Mobile Phase Modifier: The most effective solution is to deactivate the silica gel by adding a small amount of a basic modifier to your eluent. Triethylamine (TEA) at 0.1-1% (v/v) is the standard choice.[7][16] The TEA competes with your compound for the acidic sites on the silica, leading to sharper peaks and better separation.
-
Alternative Stationary Phases: If streaking persists, consider switching to a less acidic stationary phase like neutral or basic alumina.[16][17]
Q5: My compound seems to be decomposing on the column. What can I do?
A5: The acidic nature of silica gel can catalyze the degradation of sensitive quinoxaline derivatives.[16]
-
Deactivation: As with streaking, deactivating the silica gel is the first line of defense. You can pre-treat the packed column by flushing it with a solvent system containing 1-2% TEA before loading your sample.[7][17]
-
Minimize Contact Time: Use flash chromatography with positive pressure to reduce the amount of time your compound spends in contact with the silica.[16]
-
Reduce Temperature: For thermally labile compounds, running the column in a cold room can mitigate decomposition.[16]
Q6: I can't find a solvent system to get my polar quinoxaline off the baseline on TLC. What should I try?
A6: Highly polar quinoxalines, such as those with multiple heteroatoms or hydroxyl groups, can be challenging to elute.
-
Systematic Polarity Increase: If standard systems like ethyl acetate/hexane are not polar enough, move to more polar mixtures. A gradient of methanol (MeOH) in dichloromethane (DCM) is a very effective system for polar compounds. Start with 1-2% MeOH in DCM and increase as needed.[16]
-
Ammonia/Methanol Modifier: For very basic and polar compounds, a common trick is to use a solution of 10% ammonium hydroxide in methanol as your polar modifier. You can then use 1-10% of this mixture in DCM.[18][19] This both increases polarity and deactivates the silica.
Table 1: Recommended TLC Solvent Systems for Quinoxalines
| Compound Polarity | Recommended Starting System | Polarity Modifiers / Notes |
| Non-Polar | 10-30% Ethyl Acetate in Hexanes | Increase Ethyl Acetate percentage for slightly more polar compounds. |
| Intermediate Polarity | 50-100% Ethyl Acetate in Hexanes or 10-50% DCM in Hexanes | A small amount of TEA (0.5%) can be added to reduce tailing. |
| Polar | 1-5% Methanol in Dichloromethane | Add 0.5-1% TEA to the eluent to improve peak shape.[7] |
| Very Polar / Basic | 5-10% Methanol in DCM with 1% NH4OH | The ammonia is critical for eluting highly basic compounds. |
Workflow: Troubleshooting Column Chromatography
Below is a logical workflow for addressing common issues during the column chromatography of quinoxalines.
Sources
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- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Troubleshooting Low Bioactivity in Novel Tetrahydroquinoxaline Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel tetrahydroquinoxaline (THQ) analogs. This guide is designed to provide in-depth troubleshooting for a common and critical challenge: unexpectedly low or absent bioactivity in your experimental assays. My aim is to move beyond a simple checklist and delve into the causal relationships between experimental design, compound properties, and biological outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Compound Integrity and Behavior
Question 1: My novel THQ analog shows high theoretical potency in computational models but is inactive in my primary in vitro assay. Where should I start my investigation?
This is a frequent and often perplexing issue. The discrepancy between in silico predictions and in vitro results typically points to fundamental physicochemical or biochemical factors that are not fully captured by docking or molecular dynamics simulations. Before questioning the biological hypothesis, it is crucial to rigorously validate the compound itself and its behavior in the assay medium.
Initial Troubleshooting Workflow:
-
Verify Compound Identity and Purity: It is essential to ensure the material being tested is indeed the correct molecule and is free from significant impurities that could interfere with the assay or be cytotoxic.[1][2][3][4]
-
Recommended Action: Re-run analytical characterization (e.g., ¹H NMR, ¹³C NMR, LC-MS, HRMS) on the batch of compound used in the biological assay.
-
-
Assess Solubility in Assay Buffer: Poor solubility is a primary reason for a lack of bioactivity.[5][6] If the compound precipitates in the assay medium, its effective concentration at the target site will be significantly lower than the nominal concentration.
-
Recommended Action: Perform a kinetic and thermodynamic solubility assessment in the specific assay buffer you are using. Visual inspection for precipitation at the highest tested concentration is a start, but quantitative methods like nephelometry are more reliable.
-
Causality: Tetrahydroquinoxaline scaffolds, while versatile, can be lipophilic, leading to poor aqueous solubility.[7] Modifications to improve solubility, such as introducing polar functional groups, may be necessary.[5][7]
-
-
Evaluate Compound Stability: The compound may be degrading in the assay buffer over the course of the experiment.
-
Recommended Action: Incubate the THQ analog in the assay buffer under the same conditions as your experiment (time, temperature, light exposure) and analyze its integrity at different time points using LC-MS.
-
Causality: Certain functional groups on the THQ scaffold can be susceptible to hydrolysis or oxidation, leading to a loss of the active compound.
-
Question 2: I've confirmed the purity and solubility of my THQ analog, but it still lacks activity. Could it be an issue with compound aggregation?
Yes, compound aggregation is a common artifact in high-throughput screening and can lead to non-specific inhibition or a complete loss of specific activity.
Troubleshooting Aggregation:
-
Mechanism of Interference: Aggregates can sequester the target protein or interfere with the assay signal (e.g., light scattering in absorbance or fluorescence-based assays).
-
Detection and Mitigation:
-
Dynamic Light Scattering (DLS): This is a direct method to detect the presence of aggregates in your compound solution.
-
Addition of a Non-ionic Detergent: Including a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can often disrupt non-specific aggregation. If activity is restored, it strongly suggests aggregation was the issue.
-
Causality: The planar nature of the quinoxaline core can promote π-π stacking, potentially leading to aggregation, especially at higher concentrations.
-
Category 2: Assay-Related Issues
Question 3: My positive control is working, but my THQ analog is inactive. How can I be sure the issue isn't with my assay setup?
Even with a functional positive control, subtle aspects of the assay can prevent a novel compound from showing activity. It's important to consider potential negative interactions between your compound and the assay components.
Troubleshooting the Assay:
-
Assay Interference: Some compounds can directly interfere with the detection method. For example, colored compounds can interfere with absorbance assays, and fluorescent compounds can interfere with fluorescence-based readouts.[8]
-
Recommended Action: Run a control plate with your compound in the assay medium without the biological target to check for any direct effect on the signal.
-
-
Cell Health and Density: In cell-based assays, it's crucial to ensure that the cells are healthy and at the optimal density.[9][10]
-
Inappropriate Assay Conditions: The pH, salt concentration, or co-factor requirements of your target enzyme or receptor might not be optimal, or your compound may be sensitive to these conditions.
-
Recommended Action: Review the literature for established assay conditions for your target. If possible, test your compound's activity across a range of buffer conditions.
-
Experimental Workflow for Diagnosing Assay Problems
Caption: Troubleshooting workflow for low bioactivity.
Category 3: Target Engagement and Biological Plausibility
Question 4: I've ruled out compound and assay issues. How can I definitively prove that my THQ analog is (or is not) interacting with its intended target?
This is a critical step in drug discovery known as target engagement validation.[12][13][14] It provides direct evidence of a physical interaction between your compound and the target protein.
Methods for Validating Target Engagement:
| Method | Principle | Use Case |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes a protein against thermal denaturation. | In-cell and in-tissue target engagement without compound modification. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Quantitative kinetics (kon, koff) and affinity (KD) of binding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Gold standard for thermodynamic characterization of binding. |
Step-by-Step Protocol for a Basic CETSA Experiment:
-
Cell Culture and Treatment: Grow cells to ~80% confluency. Treat with your THQ analog at various concentrations (and a vehicle control) for a specified time.
-
Harvesting: Harvest the cells, keeping the treatment groups separate.
-
Heating: Aliquot the cell lysates for each treatment group and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes.
-
Separation: Centrifuge to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins.
-
Analysis: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or another protein quantification method.
-
Interpretation: A shift in the melting curve to a higher temperature in the presence of your compound indicates target engagement.
Question 5: My THQ analog doesn't engage the primary target. Could it have off-target effects or be a pan-assay interference compound (PAINS)?
This is a distinct possibility. The tetrahydroquinoline scaffold has been noted in some contexts as a potential source of pan-assay interference compounds (PAINS), which are compounds that show activity in many different assays through non-specific mechanisms.[15]
Investigating Off-Target Effects and PAINS:
-
Promiscuity Screening: Test your compound against a panel of unrelated targets. Activity against multiple, unrelated targets is a red flag for promiscuity.[16]
-
PAINS Substructure Alerts: Use computational tools (e.g., online PAINS filters) to check if your THQ analog contains substructures known to be associated with assay interference. Fused THQs have been identified as a class to watch.[15]
-
Structure-Activity Relationship (SAR) Analysis: If you have multiple analogs, analyze the SAR.[17][18] A steep SAR, where small structural changes lead to large changes in activity, is generally indicative of a specific interaction. A flat SAR, where many different analogs have similar, weak activity, can be a sign of non-specific effects.
Decision Tree for Interpreting Results
Caption: Decision-making for off-target and PAINS analysis.
References
- Benchchem. (n.d.). Validating Target Engagement of Novel Compounds: A Methodological Guide.
- Patsnap Synapse. (2025, May 21). What are the methods of lead optimization in drug discovery?.
- Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
- Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays.
- ResearchGate. (n.d.). Structural modification aimed for improving solubility of lead compounds in early phase drug discovery | Request PDF.
- Benchchem. (2025, November). A Researcher's Guide to Target Engagement Validation for Novel Compounds: A Comparative Analysis of Modern Techniques.
- Patsnap Synapse. (2025, May 21). How to improve solubility of lead compounds?.
- IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles.
- Azure Biosystems. (2024, March 15). How to Troubleshoot Common In-cell Western Issues.
- YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
- NIH. (n.d.). Determining target engagement in living systems - PMC.
- PLOS One. (n.d.). Novel target identification towards drug repurposing based on biological activity profiles.
- Patsnap Synapse. (2025, May 27). What are common issues in in vitro ADME assays?.
- BMG LABTECH GmbH. (n.d.). A troubleshooting guide to microplate-based assays.
- CN Bio Innovations. (2024, July 24). 6 Challenges in ADME Drug Development.
- PubMed Central. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
- Veranova. (n.d.). Improving solubility and accelerating drug development.
- Unknown Source. (2023, February 26). Biological Purity and Potency Assays: Ensuring Quality and Efficacy in Biopharmaceuticals.
- ResearchGate. (n.d.). SAR insights: effect of functional groups on the activity of synthesized THQ derivatives.
- YouTube. (2020, August 6). MDC Connects: Target Validation and Efficacy.
- Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
- PubMed Central. (2025, May 6). ADME Properties in Drug Delivery - PMC.
- International Journal of Scientific Research & Technology. (n.d.). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications.
- Blog. (2025, September 15). How In Vitro DMPK Studies Can Prevent Late-Stage Drug Development Failures.
- Atom Scientific. (n.d.). Why Purity Variation is Significant in Laboratories.
- Der Pharma Chemica. (n.d.). A Review: Biological Importance of Heterocyclic Compounds.
- Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- ResearchGate. (2024, December 23). Heterocyclic Compounds: A Study of its Biological Activity.
- Journal of Medicinal Chemistry. (2023, October 24). Fused Tetrahydroquinolines Are Interfering with Your Assay.
- Unknown Source. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds.
- Apollo Scientific. (n.d.). Why High-Purity Chemicals Matter in Drug Discovery.
- Moravek. (n.d.). The Importance of Purity in Chemistry.
- NIH. (2022, November 30). Design Two Novel Tetrahydroquinoline Derivatives against Anticancer Target LSD1 with 3D-QSAR Model and Molecular Simulation.
- MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.
- Unknown Source. (2025, July 28).
- ResearchGate. (2021, March 22). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.
- PLOS Pathogens. (n.d.). Quinoxaline-based anti-schistosomal compounds have potent anti-plasmodial activity.
- Unknown Source. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
- NIH. (n.d.). A survey of across-target bioactivity results of small molecules in PubChem - PMC.
- Unknown Source. (n.d.). Strategies and Approaches for Discovery of Small Molecule Disruptors of Biofilm Physiology.
- PubMed. (2021, April 28). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design.
- NIH. (2023, October 16). Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC.
- Unknown Source. (2025, February 3). Quinoxaline-based anti-schistosomal compounds have potent anti-plasmodial activity.
- Unknown Source. (2023, May 24). (PDF) Programming inactive RNA-binding small molecules into bioactive degraders.
- Unknown Source. (n.d.).
- PubMed Central. (2022, December 21). Drug discovery inspired by bioactive small molecules from nature - PMC.
- PubMed. (2019, April 19). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER.
- Unknown Source. (2025, August 7). Recent Updates on the Anticancer Activity of Quinoxaline Hybrids (Jan. 2017-Jan. 2022).
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Technical Support Center: Overcoming Poor Solubility of Quinoxaline Derivatives in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and detailed protocols to address solubility challenges with quinoxaline derivatives in biological assays.
Introduction: The Quinoxaline Solubility Challenge
Quinoxaline derivatives are a significant class of heterocyclic compounds, formed by the fusion of a benzene and a pyrazine ring.[1][2][3] This structural motif is a cornerstone in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[2][3][4][5] However, the very features that make them potent—rigid, aromatic structures—often contribute to high crystallinity and hydrophobicity. This frequently leads to poor aqueous solubility, a major obstacle in obtaining reliable and reproducible data in biological assays.[1][4]
This guide is designed to provide you, a Senior Application Scientist, with a logical, step-by-step framework for diagnosing and overcoming these solubility issues to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm starting with a new quinoxaline derivative. Why is its solubility in my aqueous assay buffer so low?
The poor aqueous solubility of quinoxaline derivatives typically stems from their physicochemical properties:
-
Hydrophobic Aromatic Structure: The fused benzene and pyrazine rings create a large, non-polar surface area that repels water molecules.
-
Crystalline Lattice Energy: The planar nature of the quinoxaline core allows molecules to stack efficiently into a stable crystal lattice. A significant amount of energy is required to break this lattice and allow individual molecules to be solvated by water.
-
Weak Basicity: The quinoxaline core is weakly basic (pKa ≈ 0.6).[2] This means that at neutral physiological pH (around 7.4), the molecule is largely in its neutral, less soluble form.
Understanding these root causes is the first step in selecting an appropriate solubilization strategy.
Q2: What is the correct way to prepare a stock solution for a poorly soluble compound?
The standard and most effective practice is to first create a high-concentration stock solution in a suitable organic solvent.[6][7] Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery for this purpose due to its ability to dissolve a broad range of both polar and non-polar compounds.[1][8]
Key Principles:
-
High Concentration: Prepare the stock at a concentration significantly higher (e.g., 10-100 mM) than the highest concentration needed in your assay. This minimizes the amount of organic solvent transferred into the final aqueous assay buffer.[9]
-
Purity: Ensure the compound is of high purity. Impurities can sometimes be more soluble and can affect your results.[6]
-
Storage: Store stock solutions properly, often at -20°C or -80°C, to prevent degradation. However, be aware that freeze-thaw cycles can sometimes cause compounds to precipitate out of DMSO solution.[9][10][11]
| Solvent | Typical Stock Concentration | Pros | Cons |
| DMSO | 10-100 mM | Excellent solubilizing power for a wide range of compounds.[1] | Can interfere with assays at >1% v/v; hygroscopic.[9][12] |
| DMF | 10-50 mM | Good solubilizing power. | Higher toxicity than DMSO; can be reactive. |
| Ethanol | 1-20 mM | Biologically compatible. | Less effective for highly hydrophobic compounds. |
Q3: My compound dissolves perfectly in DMSO, but crashes out of solution when I dilute it into my assay buffer. What should I do?
This is the most common manifestation of poor aqueous solubility and is known as precipitation upon dilution. The compound is soluble in the organic stock but not in the final aqueous environment of the assay. This can lead to drastically underestimated compound activity, assay artifacts, and high data variability.[6][13]
The following troubleshooting workflow provides a systematic approach to solving this problem.
In-Depth Solubilization Strategies & Protocols
Strategy 1: pH Adjustment
Mechanism: Quinoxaline derivatives are weakly basic.[1] By lowering the pH of the aqueous buffer, you can protonate the nitrogen atoms in the pyrazine ring. This introduces a positive charge, significantly increasing the molecule's polarity and its ability to interact with water, thereby enhancing solubility.[14][15][16] This is often the simplest and most effective first step for ionizable compounds.[17]
Protocol: pH-Dependent Solubility Assessment
-
Prepare Buffers: Make a series of biologically compatible buffers across a pH range (e.g., pH 5.0, 6.0, 7.0, 7.4). Common choices include citrate (for pH < 6) and phosphate (for pH 6-8).
-
Prepare Compound Slurry: Add an excess amount of your solid quinoxaline derivative to a known volume of each buffer in separate vials. The goal is to create a saturated solution.
-
Equilibrate: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.
-
Separate Solid: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Quantify: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Analyze: Plot solubility versus pH to determine the optimal pH for your assay.
⚠️ Critical Consideration: You must confirm that the altered pH does not negatively impact your assay's performance (e.g., enzyme activity, cell viability, protein stability). Run a pH control experiment without the compound.
Strategy 2: Use of Co-solvents
Mechanism: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer in small percentages, reduce the overall polarity of the solvent system.[8] This makes the environment more favorable for hydrophobic compounds, effectively increasing their solubility.
Common Co-solvents for In Vitro Assays:
| Co-solvent | Typical Final Concentration | Notes |
| DMSO | 0.1 - 1.0% | Most common, but can inhibit enzymes at higher concentrations.[12] |
| Ethanol | 0.5 - 2.0% | Generally well-tolerated by cells and enzymes. |
| PEG 400 | 1.0 - 5.0% | A polymer that is often used in formulations. |
| Propylene Glycol | 1.0 - 5.0% | Another common formulation excipient. |
Protocol: Co-solvent Screening
-
Prepare Stock: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).
-
Prepare Assay Buffers: Prepare your standard assay buffer containing different percentages of a co-solvent (e.g., 0.5%, 1%, 2%, 5% PEG 400).
-
Dilute Compound: Perform a serial dilution of your DMSO stock directly into the co-solvent-containing buffers to achieve your desired final concentrations.
-
Observe: Visually inspect for precipitation immediately and after a short incubation period (e.g., 30 minutes) at the assay temperature. A nephelometry plate reader can be used for quantitative assessment.
-
Run Vehicle Controls: This is the most critical step. Run your assay with the highest concentration of the co-solvent buffer without your compound. This "vehicle control" ensures that the co-solvent itself is not causing an assay signal or inhibiting the biological system.[18]
Strategy 3: Complexation with Cyclodextrins
Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a unique structure: a hydrophilic outer surface and a hydrophobic (lipophilic) central cavity.[19][20] Poorly soluble compounds like quinoxaline derivatives can be encapsulated within this hydrophobic core, forming a water-soluble "inclusion complex."[21][22] This complex effectively masks the hydrophobic nature of the drug, dramatically increasing its apparent aqueous solubility.[23]
Commonly used cyclodextrins in research are derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have much higher aqueous solubility than the parent β-cyclodextrin.[19]
Protocol: Solubilization with HP-β-CD
-
Prepare CD Solution: Prepare a concentrated solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v). Gentle warming and stirring may be required to fully dissolve the cyclodextrin.
-
Add Compound: Add the solid quinoxaline derivative directly to the HP-β-CD solution.
-
Complexation: Vortex and/or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex. The solution should become clear.
-
Sterile Filtration: Filter the resulting solution through a 0.22 µm filter to remove any remaining undissolved compound or particulates. The filtrate is now your concentrated, water-soluble stock solution.
-
Assay & Controls: Dilute this new stock solution into your standard assay buffer. Crucially , you must run a vehicle control with the same concentration of HP-β-CD to ensure it does not interfere with your assay.
References
- Vertex AI Search. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved January 21, 2026.
- Mihailescu, M., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Retrieved January 21, 2026.
- Godge, G. R., et al. (2015, August 30). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. Retrieved January 21, 2026.
- Vertex AI Search. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Global Pharmaceutical Sciences Review - GPSR. Retrieved January 21, 2026.
- Vertex AI Search. (2024, September 18). Enhancing solubility and stability of poorly soluble drugs. Retrieved January 21, 2026.
- BenchChem Technical Support Team. (2025, November). How to improve the solubility of quinoxaline derivatives for biological assays. BenchChem. Retrieved January 21, 2026.
- BenchChem. (n.d.). Refining protocols for consistent results in quinoxaline-based experiments. Retrieved January 21, 2026.
- MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved January 21, 2026.
- FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved January 21, 2026.
- Sci-Hub. (n.d.). Compound Precipitation in High-Concentration DMSO Solutions. Retrieved January 21, 2026.
- BenchChem. (n.d.). Technical Support Center: Improving the Bioavailability of Poorly Soluble Compounds. Retrieved January 21, 2026.
- PubMed. (n.d.). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Retrieved January 21, 2026.
- Popa-Burke, I., & Russell, J. (2014, October). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-8.
- Solubility of Things. (n.d.).
- Thorne, N., et al. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. Retrieved January 21, 2026.
- PubMed. (n.d.).
- Popa-Burke, I., & Russell, J. (2014, November 11). Compound Precipitation in High-Concentration DMSO Solutions.
- Di, L., & Kerns, E. H. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization.
- Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved January 21, 2026.
- BenchChem Technical Support Team. (2025, November). overcoming solubility issues with Quinoxidine in aqueous solutions. BenchChem. Retrieved January 21, 2026.
- ACS Publications. (2026, January 20). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Retrieved January 21, 2026.
- Reddit. (2022, January 6).
- YouTube. (2025, February 20). Solution-making strategies & practical advice. Retrieved January 21, 2026.
- Carvajal, M. T., & Yalkowsky, S. H. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- MDPI. (n.d.). Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines. Retrieved January 21, 2026.
- Al-Kasmi, B., et al. (n.d.). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH. Retrieved January 21, 2026.
- Vertex AI Search. (n.d.).
- Carvajal, M. T., & Yalkowsky, S. H. (n.d.). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
- Hernandez-Luis, F., et al. (2025, March 13).
- ResearchGate. (n.d.).
- NIH. (2024, November 7).
- Ghorab, M. M., et al. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC - PubMed Central.
- Al-Karmalawy, A. A., et al. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies. PubMed Central.
- NIH. (2024, October 21). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Retrieved January 21, 2026.
- MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents. Retrieved January 21, 2026.
- Al-Ostath, A., et al. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
- Perjesi, P., et al. (2022, September 22). A Convenient Way to Quinoxaline Derivatives through the Reaction of 2-(3-Oxoindolin-2-yl)-2-phenylacetonitriles with Benzene-1,2-diamines. PMC - NIH.
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Technical Support Center: Preventing Side Reactions in the Methylation of Tetrahydroquinoxalines
Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals who are working with the methylation of tetrahydroquinoxaline (THQ) scaffolds. The N-methylation of THQs is a critical transformation in medicinal chemistry, often modulating a compound's pharmacological profile, including its solubility, metabolic stability, and target affinity.[1] However, what appears to be a straightforward N-alkylation can be fraught with challenges, leading to side reactions that complicate purification and reduce yields.
This document provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. We will explore the causality behind common experimental issues and provide robust, self-validating protocols to help you achieve clean, selective, and high-yielding methylations.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the N-methylation of tetrahydroquinoxalines.
Q1: My reaction is producing significant amounts of a di-methylated quaternary salt. How can I achieve selective mono-methylation?
A1: This is the most frequent side reaction, known as over-methylation. It occurs because the mono-methylated tetrahydroquinoxaline product is often still nucleophilic enough to react with a second molecule of the methylating agent. The key to preventing this is to control the relative rates of the first and second methylation steps.
Root Causes & Mechanistic Insights:
-
Reagent Stoichiometry: Using a large excess of the methylating agent (e.g., methyl iodide, dimethyl sulfate) dramatically increases the probability of a second methylation event occurring after the initial desired reaction.
-
Reaction Conditions: High temperatures provide the necessary activation energy for the less reactive N-methylated intermediate to react again, accelerating the rate of the undesired second methylation.
-
Base Strength: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can generate a highly reactive amide anion, which, after the first methylation, may still be basic enough to facilitate a second reaction.
-
Reagent Reactivity: Highly reactive SN2 methylating agents, such as methyl triflate or dimethyl sulfate, are less discriminating and more prone to causing over-methylation compared to milder agents.[2]
Solutions & Troubleshooting Steps:
-
Strict Stoichiometric Control: Limit the methylating agent to 1.05–1.1 equivalents. This ensures there is just enough reagent to drive the primary reaction to completion without leaving a large excess to facilitate the secondary reaction.
-
Lower the Reaction Temperature: Begin the reaction at 0 °C and allow it to slowly warm to room temperature. Lower temperatures decrease the rate of both reactions, but often have a more pronounced effect on the higher-activation-energy second methylation, thus improving selectivity.
-
Select a Milder Base: Use a weaker, heterogeneous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong, soluble bases. These bases are sufficient to deprotonate the N-H proton but are less likely to promote over-methylation.[3]
-
Consider Reductive Amination: A highly selective alternative for mono-methylation is reductive amination using formaldehyde (or paraformaldehyde) and a reducing agent like sodium triacetoxyborohydride (STAB) or H₂ over a Palladium catalyst.[4] This pathway does not proceed to a quaternary salt.
dot
Caption: Reaction pathway for THQ methylation showing the desired mono-methylation and the over-methylation side reaction.
Q2: I'm observing poor regioselectivity with my unsymmetrical tetrahydroquinoxaline. How do I control which nitrogen gets methylated?
A2: Regioselectivity is a significant challenge when the two nitrogen atoms in the THQ core are in electronically or sterically distinct environments. Without proper control, you will likely obtain a mixture of N1- and N4-methylated isomers, which can be difficult to separate.
Root Causes & Mechanistic Insights:
-
Steric Hindrance: The less sterically hindered nitrogen will typically react faster in an SN2 reaction. Substituents on the aromatic ring or at adjacent positions can direct methylation to the more accessible nitrogen.
-
Electronic Effects: The nucleophilicity of the nitrogen atoms is influenced by the electronic nature of the substituents. Electron-donating groups on the aromatic ring can increase the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups will decrease it.
-
Kinetic vs. Thermodynamic Control: Under kinetic control (low temperature, short reaction time), the most nucleophilic or least sterically hindered nitrogen will react first. Under thermodynamic control (higher temperature, longer reaction time), the reaction may favor the more stable product isomer.
Solutions & Troubleshooting Steps:
-
Protecting Group Strategy: This is the most robust and common solution for achieving absolute regioselectivity.
-
Protect one of the nitrogen atoms with a removable protecting group, such as a tert-butoxycarbonyl (Boc) group.
-
Perform the methylation on the remaining unprotected nitrogen.
-
Remove the protecting group (e.g., with trifluoroacetic acid for Boc) to yield the desired single regioisomer.
-
-
Leverage Steric Hindrance: If one nitrogen is significantly more hindered than the other, you can sometimes achieve acceptable selectivity by running the reaction at a low temperature to favor kinetic control.
-
Enzymatic Methylation: For high-value applications, consider using enzyme catalysis. Methyltransferases (MTs) are enzymes that can offer exceptional regioselectivity under very mild conditions, driven by the specific binding of the substrate in the enzyme's active site.[1][5]
dot
Caption: Workflow for achieving regioselectivity using a protecting group strategy.
Q3: The reaction is not starting, or the conversion is very low. What should I check?
A3: Low or no conversion typically points to issues with reagents, reaction setup, or insufficient activation.
Root Causes & Troubleshooting Steps:
-
Reagent Quality:
-
Methylating Agent: Ensure your methylating agent has not degraded. Methyl iodide can decompose over time, releasing iodine (visible as a brown/purple color). If impure, wash it with a sodium thiosulfate solution, dry it, and distill it.
-
Base: Anhydrous bases like K₂CO₃ can absorb moisture from the air, reducing their effectiveness. Ensure the base is freshly dried or purchased as anhydrous and handled under an inert atmosphere.
-
Solvent: Ensure you are using a dry, appropriate solvent. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are typically effective for SN2 reactions.[3]
-
-
Insufficient Basicity: The chosen base may be too weak to deprotonate the THQ's N-H bond effectively. If a weak base like NaHCO₃ fails, screen progressively stronger bases (e.g., K₂CO₃, Cs₂CO₃, DBU).
-
Low Temperature: While low temperatures are good for selectivity, they can also slow the reaction to a halt. If no reaction is observed at 0 °C or room temperature, try gradually increasing the temperature to 40–50 °C while carefully monitoring for the appearance of side products by TLC or LC-MS.
-
Steric Hindrance: If the nitrogen atom is exceptionally sterically hindered, a standard SN2 methylation may be difficult. In such cases, a reductive amination approach may be more successful.[4]
dot
Caption: Troubleshooting flowchart for low or no reaction conversion.
Validated Experimental Protocols
These protocols provide a starting point for addressing the challenges discussed above. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Controlled Mono-N-Methylation using Methyl Iodide and Potassium Carbonate
This protocol is designed to minimize over-methylation by using a mild base and strict stoichiometric control.
-
Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add the tetrahydroquinoxaline starting material (1.0 eq).
-
Solvent & Base: Add anhydrous acetonitrile (ACN, ~0.1 M concentration) followed by anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Cooling: Cool the stirring suspension to 0 °C using an ice bath.
-
Reagent Addition: Add methyl iodide (CH₃I, 1.05 eq) dropwise over 5 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, filter the suspension through a pad of celite to remove the K₂CO₃, washing with ACN. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to isolate the pure mono-methylated product.
Protocol 2: Reductive Amination with Formaldehyde for N-Methylation
This method is an excellent alternative that avoids harsh alkylating agents and completely prevents over-methylation to the quaternary salt.[4]
-
Setup: To a round-bottom flask, add the tetrahydroquinoxaline (1.0 eq) and dissolve it in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH).
-
Reagent Addition: Add an aqueous solution of formaldehyde (37 wt. %, 1.5 eq).
-
pH Adjustment (Optional): Add acetic acid (1.0 eq) to facilitate iminium ion formation.
-
Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. The reaction may effervesce; control the addition rate.
-
Reaction: Stir the reaction at room temperature for 2-6 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.
Summary of Reaction Conditions
The choice of reagents is critical for success. This table provides a general comparison.
| Parameter | Reagent/Condition | Typical Outcome & Considerations |
| Methylating Agent | Methyl Iodide (CH₃I) | Standard reactivity, cost-effective. Risk of over-methylation. |
| Dimethyl Sulfate (DMS) | Highly reactive and toxic. High risk of over-methylation. | |
| Methyl Tosylate (MeOTs) | Less reactive than CH₃I, can provide better selectivity.[5] | |
| Formaldehyde / Reductant | Reductive amination. Highly selective for mono-methylation.[4] | |
| Base | NaHCO₃ / K₂CO₃ | Weak/mild bases. Good for controlling over-methylation. |
| Cs₂CO₃ | More soluble and reactive than K₂CO₃, can accelerate slow reactions. | |
| NaH / t-BuOK | Strong bases. High risk of over-methylation and side reactions.[6] | |
| Solvent | Acetonitrile (ACN) | Good general-purpose polar aprotic solvent. |
| Dimethylformamide (DMF) | Higher boiling point, can help for less reactive substrates. | |
| Dichloroethane (DCE) | Common solvent for reductive aminations with STAB. | |
| Temperature | 0 °C to Room Temp | Ideal for maximizing selectivity and minimizing side products. |
| 40–80 °C | May be required for hindered or deactivated substrates, but increases risk. |
References
- Salinger, M.T. (2024). An Alternative Cascade for the Selective Methylation of Catechols and Tetrahydroisoquinolines by O-Methyltransferases. LIDo DTP.
-
Salinger, M.T., et al. (2024). An Alternative Cascade for the Selective Methylation of Catechols and Tetrahydroisoquinolines by O‐Methyltransferases. ResearchGate. Available from: [Link]
-
Zhang, Y., et al. (2024). Highly enantioselective synthesis of both enantiomers of tetrahydroquinoxaline derivatives via Ir-catalyzed asymmetric hydrogenation. RSC Chemical Science. Available from: [Link]
-
Jeanet, B.S., et al. (2022). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. Available from: [Link]
-
Li, J., et al. Metal-free methylation quinoxaline-2(1H)-ones using TBHP. ResearchGate. Available from: [Link]
-
Wang, Y., et al. (2025). Visible-Light-Induced Direct Methylation of Quinoxalin-2(1 H)-ones with N, N, N', N″, N″-Pentamethyldiethylenetriamine as the Methyl Source. Organic Letters. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of tetrahydroquinoxalines. Available from: [Link]
-
Vilches Herrera, L.M., et al. a) Synthesis of tetrahydroquinoline by N‐methylation of quinolines with CO2 and b) screened ligands. ResearchGate. Available from: [Link]
-
Kovalenko, S., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules. Available from: [Link]
-
NutriPATH. METHYLATION & MTHFR. Available from: [Link]
-
Li, H., et al. (2015). Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines. Chemical Communications. Available from: [Link]
-
Feng, M., et al. (2017). Late-stage oxidative C(sp3)–H methylation. Nature. Available from: [Link]
-
Invigor Medical. (2024). Understanding Overmethylation: Symptoms, Causes, and Solutions. Available from: [Link]
-
Fu, D., et al. (2012). Methylating agents and DNA repair responses: methylated bases and sources of strand breaks. Angewandte Chemie. Available from: [Link]
-
Tree of Light Health. (2024). Over Methylation Explained: Causes & Symptoms. Available from: [Link]
-
ResearchGate. Methylation of quinoxalin-2-(1H)ones using TBHP. Available from: [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available from: [Link]
Sources
- 1. lido-dtp.ac.uk [lido-dtp.ac.uk]
- 2. Methylating agents and DNA repair responses: methylated bases and sources of strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Optimizing Quinoxaline Synthesis
Welcome to the technical support hub for quinoxaline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with quinoxaline scaffolds. Quinoxalines are a vital class of nitrogen-containing heterocycles, forming the core of numerous pharmaceuticals, including anticancer and antimicrobial agents.[1][2][3]
The classical and most common approach to synthesizing the quinoxaline core involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1][4][5][6][7] While straightforward in principle, this reaction is often nuanced, with yields and purity being highly sensitive to reaction conditions. This guide provides in-depth, experience-based troubleshooting advice to help you navigate common challenges and optimize your synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I'm getting very low yields or no desired product at all. What are the primary factors I should investigate?
A: This is a common challenge that can often be resolved by systematically evaluating several key parameters of your reaction. Low yields typically stem from issues with starting materials, suboptimal reaction conditions, or inefficient catalysis.[4][6]
Troubleshooting Protocol:
-
Assess Starting Material Purity and Reactivity:
-
o-Phenylenediamine Stability: Your aromatic 1,2-diamine is susceptible to oxidation, which can lead to colored impurities and reduced availability for the primary reaction.[8] Ensure it is pure and, if necessary, recrystallize or purify it before use. Store it under an inert atmosphere if it is particularly sensitive.
-
Substituent Effects: Be mindful of the electronic nature of substituents on your diamine. Strong electron-withdrawing groups (e.g., -NO₂) can significantly decrease the nucleophilicity of the amine groups, slowing down or even preventing the condensation.[4] For such substrates, you may need to employ more forcing conditions (higher temperature) or a more active catalyst.
-
-
Optimize Reaction Conditions:
-
Solvent Selection: The choice of solvent is critical. While ethanol and acetic acid are traditionally used, they may not be optimal for all substrate combinations.[6][9][10] A solvent screen is highly recommended. Consider solvents like toluene, acetonitrile, or even greener options like water or solvent-free conditions under microwave irradiation.[1][6][11][12] For instance, a study on the synthesis of 2,3-Diketoquinoxaline showed that using 1,4-dioxane, ethanol, or DMF under microwave conditions could lead to high yields in a short time.[9][10]
-
Temperature and Reaction Time: Traditional methods often call for high temperatures and prolonged reaction times, which can lead to side product formation and degradation.[1][4] Modern protocols often achieve high yields at room temperature, especially with an effective catalyst.[1][12] Monitor your reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid unnecessary heating that could promote side reactions.
-
-
Catalyst Choice and Loading:
-
Necessity of a Catalyst: While some quinoxaline syntheses can proceed without a catalyst, many require one to achieve reasonable yields and reaction times.[1] A control experiment without a catalyst is a good baseline to establish its impact.[1]
-
Screening Catalysts: A wide array of catalysts can be effective. Your choice can dramatically influence the outcome. Consider screening:
-
Acid Catalysts: Acetic acid is common, but solid acid catalysts or other organic acids like camphor sulfonic acid can be milder and more effective.[4][6]
-
Metal Catalysts: Lewis acids such as CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O have been shown to be effective, even at room temperature.[13] Heterogeneous catalysts like alumina-supported heteropolyoxometalates are also excellent, offering the advantage of easy removal by filtration.[1][14]
-
"Green" Catalysts: Environmentally benign options like bentonite clay (K-10) can provide excellent yields under mild conditions.[6][7]
-
-
Below is a decision tree to guide your troubleshooting process for low-yield reactions.
Caption: Decision tree for troubleshooting low yields.
Issue 2: Formation of Significant Side Products
Q: My reaction produces the desired quinoxaline, but I'm also getting significant impurities that are difficult to separate. What are these side products and how can I avoid them?
A: Side product formation is a common issue, especially under harsh reaction conditions. Identifying the likely impurities is the first step to mitigating their formation.
Common Side Products and Mitigation Strategies:
-
Benzimidazoles: These can arise from a rearrangement of the quinoxaline skeleton, particularly under strong acidic conditions or at high temperatures.[8]
-
Solution: Employ milder catalysts or catalyst-free methods. Avoid excessively high temperatures and long reaction times.[8]
-
-
Over-oxidation Products: The o-phenylenediamine starting material is prone to oxidation, leading to intensely colored impurities that can complicate purification.
-
Solution: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon), especially if your diamine is known to be sensitive.
-
-
Incomplete Condensation Products (Mono-imines): If the reaction does not proceed to completion, you may isolate mono-imine intermediates.
-
Solution: This often points to insufficient reaction time or deactivation of one of the starting materials. Monitor the reaction by TLC to ensure full conversion of the limiting reagent.
-
-
Isomeric Mixtures (Beirut Reaction): When using substituted benzofuroxans in the Beirut reaction to synthesize quinoxaline-1,4-dioxides, you may obtain a mixture of 6- and 7-substituted isomers.[8]
-
Solution: This is an inherent challenge of this specific reaction. Careful optimization of the reaction conditions may slightly favor one isomer, but chromatographic separation is often required.
-
The general mechanism for the acid-catalyzed condensation is depicted below, illustrating the key steps where side reactions can be minimized through careful control.
Caption: Acid-catalyzed quinoxaline formation mechanism.
Issue 3: Difficulty with Product Purification
Q: I've successfully synthesized my quinoxaline derivative, but I'm struggling with the purification. What are the best practices?
A: Purification is a critical final step. The method of choice will depend on the physical properties of your specific quinoxaline derivative.
Recommended Purification Techniques:
| Purification Method | Best Suited For | Key Considerations & Solvents |
| Recrystallization | Crystalline solid products with good thermal stability. | The most common and effective method for many quinoxalines. Ethanol is an excellent starting solvent for many derivatives.[1][15] Other options include ethanol/DMF mixtures or dichloromethane for specific compounds.[15] The key is to find a solvent where the compound is soluble when hot and sparingly soluble when cold.[15] |
| Column Chromatography | Non-crystalline solids, oils, or mixtures of closely related compounds (e.g., isomers). | Silica gel is the standard stationary phase. Eluent systems like petroleum ether/ethyl acetate are commonly used.[16] A gradient elution can be effective for separating products from starting materials or byproducts. |
| Liquid-Liquid Extraction | Removing water-soluble or acid/base-soluble impurities from the crude reaction mixture. | This is a crucial step in the work-up. After quenching the reaction, extracting the aqueous layer with a water-immiscible organic solvent (e.g., ethyl acetate) can isolate the product.[17] Washing the organic layer with brine or water helps remove residual water-miscible solvents like DMF.[17] |
Experimental Protocol: General Procedure for Quinoxaline Synthesis at Room Temperature [14]
This protocol provides a starting point using a recyclable heterogeneous catalyst.
-
Reactant Setup: In a round-bottom flask, combine the o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol).
-
Solvent and Catalyst Addition: Add toluene (8-10 mL) and the heterogeneous catalyst (e.g., AlCuMoVP, 0.1 g).[1][14]
-
Reaction: Stir the mixture vigorously at room temperature (25 °C).
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 2:10 mixture of ethyl acetate and n-hexane).[13]
-
Workup: Once the reaction is complete, separate the insoluble catalyst by simple filtration.[1][13] Dry the filtrate over anhydrous Na₂SO₄.
-
Isolation: Evaporate the solvent under reduced pressure.
-
Purification: The pure product can typically be obtained by recrystallization from ethanol.[1][14]
References
- Identifying and minimizing side products in quinoxaline synthesis. BenchChem. (URL: )
- Application Notes and Protocols: Synthesis of Quinoxaline Derivatives via the Beirut Reaction. BenchChem. (URL: )
- Synthesis of Novel Aryl Quinoxaline Derivatives by New C
- Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. (URL: )
-
Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. (URL: [Link])
- Troubleshooting common problems in quinoxaline synthesis reactions. BenchChem. (URL: )
- Application Notes and Protocols for the Purification of 2-(1-Methylhydrazino)
- Troubleshooting guide for the synthesis of substituted quinoxalines. BenchChem. (URL: )
-
An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. National Institutes of Health (NIH). (URL: [Link])
-
Quinoxaline synthesis. Organic Chemistry Portal. (URL: [Link])
-
Efficient Synthesis of Aromatic Quinoxaline Derivatives. eCommons. (URL: [Link])
-
Plausible mechanism for the formation of quinoxaline. ResearchGate. (URL: [Link])
-
A rapid synthesis of quinoxalines by using Al2O3–ZrO2 as heterogeneous catalyst. (URL: [Link])
-
Unusual Friedlander Reactions: a Route to Novel Quinoxaline-based Heterocycles. National Institutes of Health (NIH). (URL: [Link])
-
New Quinoxaline-1,4-Dioxides Derived from Beirut Reaction of Benzofuroxane with Active Methylene Nitriles. MDPI. (URL: [Link])
-
A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. National Institutes of Health (NIH). (URL: [Link])
-
A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers. (URL: [Link])
- Troubleshooting common problems in quinoxaline synthesis reactions. BenchChem. (URL: )
-
Recent advances in the transition-metal-free synthesis of quinoxalines. PubMed Central (PMC). (URL: [Link])
-
To study the effect of solvent on the synthesis of novel quinoxaline derivatives. Omics Online. (URL: [Link])
-
To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. OMICS International. (URL: [Link])
- Optimizing reaction conditions for quinoxalinone synthesis. BenchChem. (URL: )
-
Methods of Preparation of Quinoxalines. Encyclopedia.pub. (URL: [Link])
- Improved methods for the preparation of quinoxaline derivatives.
-
Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. ACS Publications. (URL: [Link])
- Technical Support Center: Purification of Quinoxalinone Deriv
-
To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline. Semantic Scholar. (URL: [Link])
-
The suggested mechanism to explain the formation of quinoxalines 20. ResearchGate. (URL: [Link])
-
A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (URL: [Link])
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (URL: [Link])
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central (PMC). (URL: [Link])
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. (URL: [Link])
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (URL: [Link])
Sources
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. omicsonline.org [omicsonline.org]
- 10. omicsonline.org [omicsonline.org]
- 11. ecommons.udayton.edu [ecommons.udayton.edu]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods – Oriental Journal of Chemistry [orientjchem.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. EP2581375A2 - Improved methods for the preparation of quinoxaline derivatives - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Synthesis of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine
Welcome to the dedicated technical support guide for the synthesis of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine. This document is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this important research compound. Here, we provide a detailed, field-proven synthetic protocol, a comprehensive troubleshooting guide in a question-and-answer format, and frequently asked questions to address potential challenges you may encounter during your experiments. Our goal is to equip you with the necessary knowledge and insights to achieve a successful and efficient synthesis.
Proposed Synthetic Pathway
The synthesis of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine can be efficiently achieved through a three-step sequence starting from commercially available 4-bromo-1,2-diaminobenzene. The overall pathway is illustrated below:
Caption: Overall synthetic route for (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Bromoquinoxaline
This initial step involves the condensation of 4-bromo-1,2-diaminobenzene with glyoxal to form the quinoxaline core. This is a classic and reliable method for constructing the quinoxaline ring system.[1][2]
Materials:
-
4-bromo-1,2-diaminobenzene
-
Glyoxal (40% solution in water)
-
Ethanol (EtOH)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-1,2-diaminobenzene (1.0 eq.) in a 1:1 mixture of ethanol and water.
-
Slowly add glyoxal (1.1 eq., 40% aqueous solution) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 6-bromoquinoxaline.
Step 2: Synthesis of 6-formyl-1,2,3,4-tetrahydroquinoxaline
This two-part step first involves the reduction of the quinoxaline ring to a tetrahydroquinoxaline, followed by a lithium-halogen exchange and formylation to introduce the aldehyde group at the 6-position.
Part A: Reduction to 6-bromo-1,2,3,4-tetrahydroquinoxaline
Materials:
-
6-bromoquinoxaline
-
Sodium borohydride (NaBH₄)
-
Ethanol (EtOH)
Procedure:
-
Suspend 6-bromoquinoxaline (1.0 eq.) in ethanol at room temperature.
-
Carefully add sodium borohydride (4.0 eq.) portion-wise to the suspension. The reaction is exothermic.
-
Stir the mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-bromo-1,2,3,4-tetrahydroquinoxaline.
Part B: Formylation to 6-formyl-1,2,3,4-tetrahydroquinoxaline
Materials:
-
6-bromo-1,2,3,4-tetrahydroquinoxaline
-
n-Butyllithium (n-BuLi)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve 6-bromo-1,2,3,4-tetrahydroquinoxaline (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture for 1 hour at -78 °C.
-
Add anhydrous DMF (1.5 eq.) and continue stirring at -78 °C for another 2 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to obtain 6-formyl-1,2,3,4-tetrahydroquinoxaline.
Step 3: Reductive Amination to (1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine
This step utilizes the formed aldehyde to introduce the methylamine side chain via reductive amination. Sodium triacetoxyborohydride is a mild and selective reducing agent well-suited for this transformation.[3]
Materials:
-
6-formyl-1,2,3,4-tetrahydroquinoxaline
-
Methylamine (solution in THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
Procedure:
-
Dissolve 6-formyl-1,2,3,4-tetrahydroquinoxaline (1.0 eq.) in DCE.
-
Add methylamine (1.2 eq.) followed by a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate. Purify by column chromatography.
Step 4: N-Methylation to (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine
The final step involves the N-methylation of the tetrahydroquinoxaline ring nitrogens. A one-pot reductive N-methylation using paraformaldehyde and a palladium catalyst is an efficient method.[4]
Materials:
-
(1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine
-
Paraformaldehyde
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of (1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine (1.0 eq.) in methanol, add paraformaldehyde (2.5 eq.) and 10% Pd/C (5 mol%).
-
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
-
Stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 16-24 hours.
-
Filter the reaction mixture through Celite to remove the catalyst and wash the filter cake with methanol.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the final product, (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine.
Data Summary
| Step | Reaction | Key Reagents | Solvent | Temp. | Time | Avg. Yield |
| 1 | Quinoxaline Formation | Glyoxal | EtOH/H₂O | Reflux | 2-4 h | 85-95% |
| 2A | Reduction | NaBH₄ | EtOH | RT | 12-16 h | 90-98% |
| 2B | Formylation | n-BuLi, DMF | THF | -78 °C | 3 h | 60-75% |
| 3 | Reductive Amination | Methylamine, NaBH(OAc)₃ | DCE | RT | 12-24 h | 70-85% |
| 4 | N-Methylation | Paraformaldehyde, H₂, Pd/C | MeOH | RT | 16-24 h | 80-90% |
Troubleshooting Guide
Step 1: Quinoxaline Formation
Q1: The yield of 6-bromoquinoxaline is consistently low.
A1: Low yields in this condensation reaction can arise from several factors. Firstly, the purity of the starting 4-bromo-1,2-diaminobenzene is crucial as impurities can lead to side reactions. Ensure you are using a high-purity starting material. Secondly, the reaction time and temperature are important; prolonged heating can lead to decomposition. Monitor the reaction closely by TLC and stop when the starting material is consumed. Incomplete reaction is also a possibility; ensure you are using a slight excess of glyoxal.
Q2: I am observing multiple spots on my TLC plate even after the reaction is complete.
A2: The formation of side products is a common issue in quinoxaline synthesis. Over-oxidation of the o-phenylenediamine starting material can lead to colored impurities.[5] To mitigate this, consider degassing your solvent before starting the reaction. Another possibility is the formation of benzimidazoles through rearrangement, especially under harsh acidic conditions, though this is less likely with the neutral conditions of this protocol.[5] If you are using a different, more acidic catalyst, consider switching to the milder conditions outlined above.
Step 2: Reduction & Formylation
Q3: The reduction of the quinoxaline ring is incomplete.
A3: Incomplete reduction is often due to insufficient reducing agent or deactivation of the sodium borohydride. Ensure you are using a sufficient excess of NaBH₄ (at least 4 equivalents) and that it is fresh. The reaction can also be sensitive to moisture before the quenching step.
Q4: The formylation step is giving a very low yield.
A4: This step is highly sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is run under a strictly inert atmosphere. The quality of the n-BuLi is critical; titrate it before use to determine its exact concentration. The temperature must be maintained at -78 °C during the addition of n-BuLi and DMF to prevent side reactions.
Step 3: Reductive Amination
Caption: Troubleshooting workflow for the reductive amination step.
Q5: My reductive amination is not proceeding to completion.
A5: The key to a successful reductive amination is the formation of the imine intermediate. If the imine does not form efficiently, the reaction will stall. The addition of a catalytic amount of acetic acid is crucial to catalyze imine formation.[6] You can also add a dehydrating agent like anhydrous magnesium sulfate to drive the equilibrium towards the imine.
Q6: I am observing the formation of a significant amount of the alcohol byproduct from the reduction of my starting aldehyde.
A6: This indicates that your reducing agent is reacting with the aldehyde before it can form the imine. Sodium triacetoxyborohydride is generally mild enough to prevent this, but if you are still facing this issue, ensure you allow sufficient time for imine formation (at least 1 hour) before adding the reducing agent. Also, add the NaBH(OAc)₃ in portions to control the reaction rate. If you are using a stronger reducing agent like NaBH₄, it is essential to perform the reaction in a stepwise manner.[7]
Step 4: N-Methylation
Q7: I am only observing mono-methylation of the tetrahydroquinoxaline ring.
A7: Incomplete methylation can occur if there is an insufficient amount of the methylating agent (paraformaldehyde) or if the reaction time is too short. Ensure you are using at least 2.5 equivalents of paraformaldehyde. Steric hindrance can also play a role, although it is less likely in this specific molecule. Increasing the reaction time or temperature may help drive the reaction to completion.
Q8: My final product is contaminated with a byproduct that I suspect is a quaternary ammonium salt.
A8: Over-methylation can occur if the reaction conditions are too harsh or if an excessive amount of the methylating agent is used. While the described protocol is generally mild, if you are using alternative methylating agents like methyl iodide, this is a more common issue. Stick to the recommended stoichiometry of paraformaldehyde. If you still observe over-methylation, consider reducing the amount of the methylating agent slightly.
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this synthesis? A1: The most hazardous reagents in this synthesis are n-butyllithium, which is pyrophoric, and hydrogen gas, which is flammable. Both must be handled with extreme care in a well-ventilated fume hood and under an inert atmosphere where appropriate. Sodium borohydride and sodium triacetoxyborohydride will release hydrogen gas upon contact with acid, so quenching should be done carefully. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Q2: Can I use a different reducing agent for the reductive amination step? A2: Yes, other reducing agents can be used, but they may require different reaction conditions. Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[7] Sodium borohydride (NaBH₄) can be used, but as mentioned in the troubleshooting guide, it is best to first form the imine and then add the reducing agent to avoid reducing the starting aldehyde.[7]
Q3: How should I monitor the progress of the reactions? A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the progress of each step. Use an appropriate solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation between the starting material and the product. Staining with potassium permanganate or UV visualization can be used to see the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.
Q4: What is the best way to purify the final product? A4: The final product is a relatively polar amine. Column chromatography on silica gel is the recommended method for purification. A gradient elution with a solvent system like dichloromethane/methanol with a small amount of triethylamine (to prevent the amine from streaking on the silica) is often effective.
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Validation & Comparative
A Comparative Analysis of Quinoxaline-Based Anticancer Agents: A Guide for Drug Development Professionals
The quinoxaline scaffold, a privileged heterocyclic motif composed of a benzene ring fused to a pyrazine ring, has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1] This guide offers an in-depth comparative analysis of recently developed quinoxaline-based anticancer agents, designed for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the critical signaling pathways they modulate.
The Quinoxaline Scaffold: A Versatile Platform in Oncology
The inherent chemical properties of the quinoxaline ring system allow for extensive structural modifications, making it a versatile template for the design of targeted anticancer therapies.[2] Researchers have successfully synthesized a multitude of quinoxaline derivatives that exhibit potent cytotoxic effects against a wide array of cancer cell lines through diverse mechanisms. These include the inhibition of key enzymes crucial for cancer cell survival and proliferation, such as topoisomerases and protein kinases, as well as the induction of programmed cell death, or apoptosis.[3][4][5] This guide will provide a comparative overview of quinoxaline derivatives categorized by their primary mechanisms of action.
I. Quinoxaline Derivatives as Topoisomerase II Inhibitors
Topoisomerase II (Topo II) is a vital enzyme that plays a critical role in DNA replication, transcription, and chromosome segregation. Its inhibition leads to DNA damage and ultimately triggers apoptosis in rapidly dividing cancer cells. Several quinoxaline-based compounds have emerged as potent Topo II inhibitors.
One notable example, referred to as Compound IV in a recent study, demonstrated significant antiproliferative effects against prostate cancer (PC-3) cells with a half-maximal inhibitory concentration (IC50) of 2.11 µM.[6] Further investigations revealed that this compound arrests the cell cycle in the S phase and induces apoptosis through the upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2.[6] The direct inhibitory effect on Topo II was confirmed with an IC50 value of 7.529 µM.[6]
Comparative Efficacy of Topoisomerase II Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) - Cytotoxicity | IC50 (µM) - Topo II Inhibition | Reference |
| Compound IV | PC-3 (Prostate) | 2.11 | 7.529 | [6] |
| Compound III | PC-3 (Prostate) | 4.11 | 21.98 | [6] |
| Doxorubicin | (Reference Drug) | - | - | [4] |
| Compound 13 | HePG-2, MCF-7, HCT-116 | 7.6 - 32.4 | 6.4 - 15.3 | [4] |
| Compound 15 | HePG-2, MCF-7, HCT-116 | 7.6 - 32.4 | 6.4 - 15.3 | [4] |
| Compound 16 | HePG-2, MCF-7, HCT-116 | 7.6 - 32.4 | 6.4 - 15.3 | [4] |
| Compound 19 | HePG-2, MCF-7, HCT-116 | 7.6 - 32.4 | 6.4 - 15.3 | [4] |
Experimental Workflow: Topoisomerase II Inhibition Assay
The following diagram outlines a typical workflow for assessing the inhibitory activity of quinoxaline derivatives against Topoisomerase II.
Caption: Workflow for Topoisomerase II Inhibition Assay.
II. Quinoxaline Derivatives as Kinase Inhibitors
Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, including cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for anticancer drug development. Quinoxaline derivatives have been extensively explored as inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8]
EGFR and VEGFR-2 Targeting Quinoxalines
Recent studies have identified novel quinoxaline derivatives with potent inhibitory activity against both EGFR and VEGFR-2. For instance, compounds 11 and 13 demonstrated strong anticancer activity against three different cancer cell lines with IC50 values ranging from 0.81 µM to 2.91 µM.[7] Mechanistically, these compounds were found to potently inhibit EGFR with IC50 values of 0.6 µM and 0.4 µM, respectively.[7]
Another series of[3][4][6]triazolo[4,3-a]quinoxaline derivatives exhibited significant anti-proliferative activities against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.[8] Notably, compounds 25d , 25e , 25i , and 27e from this series displayed potent VEGFR-2 kinase inhibition with IC50 values in the nanomolar range (3.4 to 6.8 nM).[8]
Signaling Pathway: VEGFR-2 Inhibition
The following diagram illustrates the signaling pathway initiated by VEGFR-2 and its inhibition by a quinoxaline-based agent.
Caption: VEGFR-2 Signaling Pathway Inhibition.
III. Apoptosis-Inducing Quinoxaline Derivatives
Apoptosis is a crucial process of programmed cell death that eliminates damaged or unwanted cells. Many anticancer agents exert their therapeutic effects by inducing apoptosis in cancer cells. Quinoxaline derivatives have been shown to trigger apoptosis through various mechanisms, including the modulation of autophagy and the disruption of cell cycle progression.[1][3]
A quinoxaline-containing peptide, RZ2 , was found to induce apoptosis in cancer cells by modulating autophagy.[1] This compound accumulates in acidic compartments within the cell, blocking the progression of autophagy and leading to mitochondrial dysfunction and an increase in reactive oxygen species (ROS), ultimately culminating in apoptosis.[1]
Another study reported that compound VIIIc induced significant cell cycle arrest at the G2/M phase in HCT116 human colon carcinoma cells, leading to apoptosis.[3]
Comparative Efficacy of Apoptosis-Inducing Quinoxalines
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| RZ2 | HeLa, A549, MDA-MB-231, HT-29 | 1.8 - 6.2 | Autophagy modulation, Apoptosis induction | [1] |
| VIIIc | HCT116 (Colon) | 2.5 | G2/M cell cycle arrest, Apoptosis induction | [3] |
| VIIIa | HepG2 (Liver) | 9.8 | Not specified | [3] |
| VIIIe | HCT116 (Colon) | 8.4 | Not specified | [3] |
| XVa | HCT116 (Colon) | 4.4 | Not specified | [3] |
| XVa | MCF-7 (Breast) | 5.3 | Not specified | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Treat the cells with various concentrations of the quinoxaline compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Conclusion and Future Perspectives
Quinoxaline-based compounds represent a promising and versatile class of anticancer agents with diverse mechanisms of action.[9] The ability to target multiple pathways, including DNA replication and repair, cell signaling, and apoptosis, underscores their therapeutic potential. The comparative data presented in this guide highlight the significant potency of several quinoxaline derivatives against a range of cancer cell lines.
Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their efficacy and selectivity, as well as to minimize potential off-target effects. Further in vivo studies and clinical trials are warranted to translate the promising in vitro results into effective cancer therapies. The continued exploration of the quinoxaline scaffold is poised to yield novel and impactful contributions to the field of oncology.
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A Comparative Guide to the Efficacy of Tetrahydroquinoxaline Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Tetrahydroquinoxaline Scaffold
Tetrahydroquinoxalines (THQs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] The THQ scaffold, a fusion of a benzene ring and a dihydropyrazine ring, serves as a versatile template for the design of novel therapeutic agents.[2] Derivatives of this core structure have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This guide will focus on a comparative analysis of the efficacy of different THQ derivatives, with a primary emphasis on their anticancer and antimicrobial potential, supported by preclinical experimental data.
The versatility of the THQ scaffold allows for substitutions at various positions, leading to a wide array of derivatives with distinct biological profiles. Understanding the structure-activity relationships (SAR) of these derivatives is crucial for optimizing their therapeutic efficacy and minimizing potential toxicity. This guide will synthesize findings from multiple studies to provide a clear comparison of how different functional groups and substitution patterns influence the biological activity of THQ compounds.
Comparative Efficacy of Tetrahydroquinoxaline Derivatives as Anticancer Agents
The quest for novel and more effective anticancer agents is a continuous endeavor in pharmaceutical research. Tetrahydroquinoxaline derivatives have emerged as a promising class of compounds with potent cytotoxic activity against a range of cancer cell lines.[5][6] Their mechanisms of action are often multifaceted, including the inhibition of critical cellular processes like tubulin polymerization, a key event in cell division.[7]
Mechanism of Action: Tubulin Polymerization Inhibition
A significant number of bioactive THQ derivatives exert their anticancer effects by interfering with microtubule dynamics. Microtubules, polymers of α- and β-tubulin, are essential for mitotic spindle formation and cell division.[8] Compounds that inhibit tubulin polymerization can arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death in rapidly proliferating cancer cells.[9]
The following diagram illustrates the general mechanism of tubulin polymerization and its inhibition by certain THQ derivatives.
Caption: General workflow for the synthesis of chiral THQ derivatives.
Step-by-Step Protocol:
-
Reactant Preparation: In a glovebox, a mixture of the quinoxaline substrate (1.0 equiv), [Ir(COD)Cl]2 (0.5 mol%), and the chiral ligand (1.0 mol%) is prepared. [10]2. Solvent Addition: The appropriate solvent (e.g., toluene/dioxane for the (R)-enantiomer or ethanol for the (S)-enantiomer) is added to the reactant mixture. [10][11]3. Hydrogenation: The reaction vessel is transferred to an autoclave, which is then purged with hydrogen gas three times before being pressurized to 2 MPa. The reaction is stirred at room temperature for the specified time (e.g., 18 hours). [10]4. Work-up and Purification: After the reaction, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel to yield the chiral tetrahydroquinoxaline product. [10]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential medicinal agents. [12] Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 3,000–6,000 cells per well and allowed to attach overnight. [13]2. Compound Treatment: The cells are then treated with various concentrations of the tetrahydroquinoxaline derivatives for a specified period (e.g., 72 hours). [13]3. MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 2–4 hours at 37°C. [13]4. Formazan Solubilization: The medium containing MTT is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. [13]5. Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. 6. IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Broth Microdilution Method for Antimicrobial Activity
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. [1][14] Step-by-Step Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Serial two-fold dilutions of the tetrahydroquinoxaline derivatives are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate. [3][15]2. Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard). [3]3. Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. [3]4. Incubation: The plate is incubated at 35-37°C for 16-20 hours. [1]5. MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. [3]
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules. [8] Step-by-Step Protocol:
-
Reaction Setup: Tubulin protein is reconstituted in a polymerization buffer. [13]2. Compound Addition: Varying concentrations of the tetrahydroquinoxaline derivative are added to the wells of a pre-warmed 96-well plate. [13]3. Initiation of Polymerization: The reconstituted tubulin is added to each well to initiate polymerization. [13]4. Absorbance Measurement: The absorbance at 340 nm is recorded every 60 seconds for one hour at 37°C using a microplate reader. An increase in absorbance indicates tubulin polymerization. [13]5. Data Analysis: The rate of polymerization in the presence of the test compound is compared to that of a control (e.g., DMSO). [16]
Conclusion and Future Directions
This comparative guide has highlighted the significant potential of tetrahydroquinoxaline derivatives as both anticancer and antimicrobial agents. The efficacy of these compounds is closely linked to their structural features, and a deeper understanding of their structure-activity relationships is paramount for the rational design of more potent and selective drug candidates.
Future research should focus on:
-
Expanding the chemical diversity of THQ libraries to explore a wider range of biological activities.
-
Elucidating the detailed molecular mechanisms of action for the most promising derivatives.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles.
-
Investigating the potential for combination therapies where THQ derivatives could synergize with existing anticancer or antimicrobial drugs.
The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of novel tetrahydroquinoxaline derivatives, paving the way for the development of next-generation therapeutics.
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Validation of in vitro results for (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine
A Senior Application Scientist's Guide to (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine and its Analogs in Preclinical Research
For researchers and drug development professionals, the journey from a promising molecular structure to a validated lead compound is paved with rigorous in vitro testing. This guide provides an in-depth technical comparison of the validation of in vitro results for novel bioactive compounds, using the tetrahydroquinoxaline scaffold as a central theme. While specific experimental data for (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine is not extensively available in the public domain, we will utilize closely related and well-characterized tetrahydroquinoxaline derivatives to illustrate the critical principles of in vitro validation and comparative analysis. This approach serves as a robust framework for understanding the potential of this chemical class.
The quinoxaline and its reduced form, tetrahydroquinoxaline, are privileged heterocyclic scaffolds in medicinal chemistry, known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1] Their therapeutic potential often stems from their ability to inhibit various protein kinases, crucial players in cellular signaling pathways.[1] This guide will delve into the practical aspects of validating the in vitro activity of these compounds, focusing on antiproliferative and kinase inhibition assays.
The Importance of a Validated In Vitro System
Before delving into specific compounds, it is crucial to underscore the importance of a self-validating experimental system. In the early stages of drug discovery, in vitro assays are the workhorses for screening large numbers of compounds, determining their potency, and elucidating their mechanism of action.[2][3] A validated system ensures that the obtained results are reliable, reproducible, and accurately reflect the compound's biological activity. This involves careful selection of assays, appropriate controls, and a thorough understanding of the experimental variables.
Comparative In Vitro Analysis of Tetrahydroquinoxaline Derivatives
To illustrate the process of in vitro validation and comparison, we will focus on a representative tetrahydroquinoxaline sulfonamide derivative, Compound I-7 , which has been identified as a potent inhibitor of tubulin polymerization.[4][5] We will compare its performance with other quinoxaline derivatives that have demonstrated significant antiproliferative activity.
Table 1: Comparative Antiproliferative Activity of Quinoxaline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Compound I-7 (Tetrahydroquinoxaline sulfonamide) | HT-29 (Colon) | Moderate to Strong | [4][6] |
| Compound 13d (N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid) | HeLa (Cervical) | 0.126 | [7] |
| SMMC-7721 (Liver) | 0.071 | [7] | |
| K562 (Leukemia) | 0.164 | [7] | |
| Compound 6c (Quinoxaline derivative) | HepG-2 (Liver) | 1.53 | [8] |
| HuH-7 (Liver) | 3.06 | [8] | |
| Compound IV (Quinoxaline-based derivative) | PC-3 (Prostate) | 2.11 | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data presented in Table 1 showcases the spectrum of antiproliferative activity exhibited by different quinoxaline derivatives. Compound 13d, for instance, demonstrates potent activity in the sub-micromolar range against multiple cancer cell lines.[7] Compound I-7 also shows significant inhibitory activity.[4][6] Such comparative data is invaluable for establishing structure-activity relationships (SAR), where modifications to the quinoxaline core can be correlated with changes in biological activity.[9]
Delving Deeper: Mechanism of Action and Target Validation
Beyond determining a compound's potency, it is essential to understand its mechanism of action. For many quinoxaline derivatives, the primary target is the inhibition of protein kinases or tubulin polymerization.[1][4]
Case Study: Compound I-7 as a Tubulin Polymerization Inhibitor
Compound I-7 has been identified as a colchicine binding site inhibitor, which disrupts microtubule dynamics by inhibiting tubulin polymerization.[4][5] This mode of action is a clinically validated strategy for cancer therapy. The validation of this mechanism involves a cascade of in vitro assays.
Experimental Workflow for Validating a Tubulin Polymerization Inhibitor
Caption: Workflow for validating a tubulin polymerization inhibitor.
This workflow illustrates a logical progression from identifying active compounds to confirming their specific mechanism of action. Each step provides a piece of the puzzle, building a comprehensive picture of the compound's biological activity.
Signaling Pathway: Disruption of Microtubule Dynamics
The inhibition of tubulin polymerization by compounds like I-7 has profound effects on cellular processes, leading to cell cycle arrest and apoptosis.
Caption: Signaling pathway disruption by a tubulin polymerization inhibitor.
This diagram visualizes how a colchicine binding site inhibitor like Compound I-7 disrupts the dynamic equilibrium of microtubule formation, leading to mitotic arrest and eventual cell death.[4][6]
Experimental Protocols: A Guide to Self-Validating Assays
To ensure the trustworthiness of in vitro data, it is imperative to follow well-defined and validated protocols. Below are step-by-step methodologies for key assays discussed in this guide.
Protocol 1: MTT Antiproliferative Assay
This assay is a colorimetric method for assessing cell viability.
Materials:
-
Cancer cell lines (e.g., HT-29, HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.
Materials:
-
Tubulin ( >99% pure)
-
GTP (Guanosine triphosphate)
-
Polymerization buffer
-
Test compounds
-
Paclitaxel (positive control for polymerization)
-
Colchicine (positive control for inhibition)
-
Temperature-controlled spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate, add the polymerization buffer, GTP, and the test compound at various concentrations.
-
Tubulin Addition: Add purified tubulin to each well to initiate the polymerization reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the change in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: The increase in absorbance corresponds to the extent of tubulin polymerization. Compare the polymerization curves of the compound-treated samples to the controls to determine the inhibitory effect.
Conclusion
The validation of in vitro results is a cornerstone of modern drug discovery. By employing a systematic and comparative approach, researchers can build a robust data package that not only demonstrates a compound's efficacy but also provides critical insights into its mechanism of action. While the specific compound (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine requires further investigation, the principles and methodologies outlined in this guide, using well-characterized analogs like Compound I-7, provide a clear roadmap for the preclinical evaluation of this promising class of molecules. The use of validated assays, appropriate controls, and orthogonal experiments is paramount to generating trustworthy data that can confidently guide the progression of novel therapeutic candidates from the bench to the clinic.
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A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Novel Quinoxaline Compounds
Introduction: The Quinoxaline Scaffold and the Imperative of Selectivity
Quinoxaline derivatives represent a class of nitrogen-containing heterocyclic compounds that are a cornerstone of modern medicinal chemistry.[1][2] Their versatile structure is a "privileged scaffold," found in molecules with a vast spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5][6] Many of these biological effects, particularly in oncology, stem from the ability of quinoxalines to act as potent kinase inhibitors.[1]
However, the very feature that makes kinases druggable—a conserved ATP-binding site—is also their Achilles' heel, presenting a significant challenge for drug developers: cross-reactivity . The development of a successful therapeutic agent hinges not only on its high-affinity binding to the intended target (on-target efficacy) but also on its minimal interaction with unintended proteins (off-target effects).[7][8] Undesirable off-target binding can lead to a range of adverse effects, from mild side effects to severe toxicity, and is a primary cause of late-stage clinical trial failures.[9][10][11]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for designing and interpreting cross-reactivity studies for novel quinoxaline compounds. We will compare key experimental methodologies, delve into the causality behind protocol choices, and present a logical workflow for generating a robust selectivity profile, ensuring your lead candidates have the highest potential for clinical success.
The Rationale for a Tiered Screening Approach
A haphazard approach to selectivity profiling is inefficient and costly. A well-designed, tiered screening cascade provides a systematic method for identifying liabilities early, allowing resources to be focused on the most promising candidates. This self-validating system ensures that by the time a compound reaches preclinical development, its interaction profile with the broader proteome is well-understood.
Comparative Methodologies for Off-Target Profiling
The choice of screening technology depends on the stage of development, desired throughput, and the specific questions being asked. Here, we compare three powerful, orthogonal approaches.
Method A: Large-Panel Competition Binding Assays
This high-throughput biochemical method is the workhorse of early-stage selectivity profiling. It assesses a compound's ability to compete with a known, immobilized ligand for binding to a large panel of kinases.
-
Principle of Action: The amount of kinase bound to the immobilized ligand is quantified in the presence and absence of the test compound. A reduction in the amount of bound kinase indicates that the test compound is competing for the binding site.
-
Expertise & Causality: This approach is chosen for its breadth and speed. By screening against hundreds of kinases at a single, high concentration (e.g., 1 µM), we can quickly identify even weak interactions that might become relevant at higher therapeutic doses. It provides a comprehensive but low-resolution map of the compound's "interactome."
Experimental Protocol: Representative Competition Binding Assay
-
Preparation: A panel of recombinant kinases is prepared. An immobilized, active-site directed ligand is coupled to a solid support (e.g., beads).
-
Incubation: The test quinoxaline compound is incubated at a fixed concentration (e.g., 1 µM) with a specific kinase from the panel.
-
Competition: The kinase-compound mixture is added to the solid support coated with the immobilized ligand. The system is incubated to allow binding to reach equilibrium.
-
Washing: Unbound kinase and test compound are washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified, typically using qPCR to measure tagged kinase DNA or a fluorescence-based method.
-
Data Analysis: The result is expressed as Percent of Control (%Ctrl), where a lower percentage indicates stronger competition by the test compound.
Method B: Cellular Thermal Shift Assay (CETSA®)
CETSA moves the assessment from a test tube into the more physiologically relevant environment of a cell. It is an invaluable tool for confirming that a compound engages its intended target (and potential off-targets) in a live-cell context.[11]
-
Principle of Action: When a compound binds to its target protein, it generally increases the protein's thermal stability. CETSA measures this change in stability by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.[11]
-
Expertise & Causality: We employ CETSA in Tier 3 to validate hits from biochemical screens. A compound that binds a kinase in a purified system may not engage it in a cell due to factors like cell permeability or high intracellular ATP concentrations. CETSA provides direct evidence of target engagement under more physiological conditions. A significant thermal shift (ΔTm) provides high confidence that the compound is reaching its target.[12]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Culture intact cells and treat them with either the test quinoxaline compound or a vehicle control for a defined period.
-
Harvesting & Lysis: Harvest the cells and lyse them to release the proteome.
-
Heating: Aliquot the cell lysate into different tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling.
-
Separation: Centrifuge the samples to pellet the precipitated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble proteins. Analyze the amount of the specific target protein (and suspected off-targets) remaining in the supernatant using methods like Western Blot or Mass Spectrometry.
-
Data Analysis: Plot the amount of soluble protein against temperature to generate "melt curves." The temperature at which 50% of the protein is denatured is the melting temperature (Tm). The difference in Tm between the vehicle and compound-treated samples (ΔTm) indicates the degree of stabilization.
Method C: Cell Microarray Off-Target Screening
For a comprehensive safety assessment beyond the kinome, cell microarray technology provides an unbiased screen against thousands of human plasma membrane and secreted proteins.[10][13]
-
Principle of Action: A library of human cDNAs encoding cell surface and secreted proteins is arrayed and transfected into human cells. The test compound (often labeled or used with a detection antibody) is then incubated with this microarray, and binding to specific cells indicates an interaction with the overexpressed protein.[10]
-
Expertise & Causality: This method is critical for biologics but also highly valuable for small molecules suspected of having effects on cell surface receptors or channels. It can uncover completely unexpected off-targets that would be missed by kinase-centric panels, providing crucial data for predicting and explaining potential toxicity.[10] This represents a final, broad safety check before extensive preclinical studies.
Data Interpretation: A Comparative Case Study
To illustrate the application of this tiered approach, consider two hypothetical novel quinoxaline compounds, QX-A and QX-B , both designed to inhibit Kinase-X.
Tier 1: Broad Kinome Profiling
The compounds were screened at 1 µM against a panel of 468 kinases. The data below highlights the primary target and key off-target hits showing <35% of control binding.
| Table 1: Kinome Profiling Data (% of Control @ 1 µM) | | :--- | :---: | :---: | | Kinase Target | QX-A | QX-B | | Kinase-X (Primary Target) | 1.5% | 4.2% | | PIM1 | 15.8% | 85.1% | | LOK | 22.4% | 91.3% | | SLK | 25.0% | 89.5% | | FLT3 | 65.2% | 40.1% | | c-KIT | 88.9% | 38.7% |
-
Analysis: QX-A shows potent binding to the primary target, Kinase-X. However, it also displays significant interaction with PIM1, LOK, and SLK.[12] QX-B is also potent against Kinase-X but appears much cleaner, with only minor interactions noted for FLT3 and c-KIT.
Tier 2: IC50 Determination
Based on the Tier 1 results, dose-response assays were performed to quantify the potency against the target and key off-targets.
| Table 2: Comparative Potency and Selectivity (IC50, nM) | | :--- | :---: | :---: | | Kinase Target | QX-A | QX-B | | Kinase-X (Primary Target) | 8 | 25 | | PIM1 | 40 | >10,000 | | LOK | 110 | >10,000 | | Selectivity Window (PIM1/Target) | 5x | >400x |
-
Analysis & Decision: Although QX-A is more potent against the primary target, it has a very narrow selectivity window (only 5-fold against PIM1). This poses a high risk of off-target toxicity. QX-B, while slightly less potent, demonstrates a vastly superior selectivity profile (>400-fold). This makes QX-B the far more promising candidate to advance to cellular and in vivo studies. This decision is critical for conserving resources and minimizing the risk of late-stage failure.[14]
Regulatory Context and Conclusion
Understanding a compound's cross-reactivity profile is not just good scientific practice; it is a regulatory expectation. Regulatory agencies like the FDA require a thorough evaluation of a drug's potential for drug-drug interactions (DDIs), which often involves assessing its effects on metabolic enzymes (e.g., Cytochrome P450s) and transporters.[15][16][17][18] The off-target screening data generated through the workflows described here forms a critical part of the preclinical safety package.
References
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- Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors.
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- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Deriv
- Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors.
- Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds.Benchchem.
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A Technical Guide to Benchmarking New Tetrahydroquinoxaline Inhibitors Against Established BRAF/MEK-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Evolving Landscape of Targeted Cancer Therapy
The advent of targeted therapies has revolutionized the treatment of specific cancer subtypes. In melanoma, the discovery of activating mutations in the BRAF gene, particularly the V600E mutation, has led to the development of highly effective BRAF and MEK inhibitors.[1] Drugs such as Vemurafenib, Dabrafenib, and Trametinib have significantly improved patient outcomes.[2][3] However, the emergence of drug resistance remains a critical challenge, necessitating the exploration of novel chemical scaffolds with alternative or complementary mechanisms of action.[1]
Tetrahydroquinoxaline derivatives have emerged as a promising class of heterocyclic compounds with demonstrated anticancer activity across various cancer cell lines.[4] This guide provides a comprehensive framework for benchmarking new tetrahydroquinoxaline-based inhibitors against established BRAF and MEK inhibitors. We will delve into the underlying mechanisms, present a suite of robust experimental protocols for direct comparison, and offer a template for data interpretation, empowering researchers to effectively evaluate the potential of these novel compounds.
Mechanism of Action: Targeting Key Signaling Nodes
The MAPK Pathway: A Central Regulator of Cell Proliferation and Survival
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that relays extracellular signals to the cell nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and survival.[5] In many melanomas, a mutation in the BRAF gene leads to constitutive activation of the MAPK pathway, driving uncontrolled cell growth.[6]
Established Drugs: BRAF and MEK Inhibitors
BRAF inhibitors, such as Vemurafenib and Dabrafenib, directly target the mutated BRAF protein, blocking its kinase activity.[7] MEK inhibitors, like Trametinib, act downstream of BRAF, inhibiting the MEK1 and MEK2 kinases.[8] Combination therapy with BRAF and MEK inhibitors has been shown to be more effective than monotherapy, delaying the onset of resistance.[2]
New Tetrahydroquinoxaline Inhibitors: A Potentially Multi-faceted Approach
The mechanism of action for tetrahydroquinoxaline derivatives can be varied. Some have been shown to inhibit tubulin polymerization, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[9] More recently, evidence suggests that certain tetrahydroquinoxaline scaffolds may also impinge on the MAPK pathway, potentially through direct inhibition of BRAF, MEK, or downstream effectors like ERK.[5][10] Understanding the precise molecular target is paramount in designing effective benchmarking studies.
Biochemical kinase assay workflow.
BRAF V600E Kinase Activity Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the BRAF V600E enzyme.
-
Reagent Preparation :
-
Prepare a master mix containing 5x Kinase Buffer, ATP (500 µM), and 5X Raf substrate.
-
Dilute the new tetrahydroquinoxaline inhibitor and control drugs (Vemurafenib, Dabrafenib) to the desired concentrations.
-
Prepare a solution of recombinant BRAF V600E enzyme.
-
-
Assay Procedure :
-
Add the inhibitor or vehicle (DMSO) to the wells of a 96-well plate.
-
Add the BRAF V600E enzyme to each well and incubate briefly.
-
Initiate the reaction by adding the master mix.
-
Incubate at 30°C for 45 minutes.
-
-
Detection :
-
Add a kinase detection reagent, such as ADP-Glo™, to each well. This reagent measures the amount of ADP produced, which is proportional to kinase activity.
-
Incubate at room temperature for 15 minutes.
-
-
Data Analysis :
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
MEK1 Kinase Activity Assay
This assay is similar to the BRAF assay but uses MEK1 enzyme and a specific MEK substrate.
-
Reagent Preparation :
-
Prepare a master mix with Kinase Buffer, ATP, and a MEK1 substrate (e.g., inactive ERK2).
-
Prepare serial dilutions of the new tetrahydroquinoxaline inhibitor and control drug (Trametinib).
-
Prepare a solution of active MEK1 enzyme.
-
-
Assay Procedure :
-
Combine the inhibitor or vehicle, MEK1 enzyme, and master mix in a 96-well plate.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
-
Detection :
-
Add a detection reagent like ADP-Glo™ to quantify kinase activity.
-
Incubate as per the manufacturer's instructions.
-
-
Data Analysis :
-
Measure luminescence and calculate IC50 values. [8]
-
Cell-Based Assays: Assessing Cellular Effects
General workflow for cell-based assays.
Cell Viability Assay (MTT or CellTiter-Glo)
These assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding :
-
Seed A375 human melanoma cells (which harbor the BRAF V600E mutation) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Treatment :
-
Treat cells with a range of concentrations of the new tetrahydroquinoxaline inhibitor and control drugs.
-
Include a vehicle-only control (DMSO).
-
-
Incubation :
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator.
-
-
Detection :
-
For MTT assay : Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
For CellTiter-Glo assay : Add the CellTiter-Glo reagent directly to the wells.
-
-
Data Analysis :
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment :
-
Treat A375 cells with the IC50 concentration of each inhibitor for 24-48 hours.
-
-
Staining :
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry :
-
Analyze the stained cells using a flow cytometer.
-
Viable cells are Annexin V-negative and PI-negative.
-
Early apoptotic cells are Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
-
-
Data Analysis :
-
Quantify the percentage of cells in each quadrant.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment :
-
Treat A375 cells with the IC50 concentration of each inhibitor for 24 hours.
-
-
Fixation :
-
Harvest the cells and fix them in ice-cold 70% ethanol.
-
-
Staining :
-
Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide and RNase A.
-
Incubate at room temperature.
-
-
Flow Cytometry :
-
Analyze the stained cells by flow cytometry to measure DNA content.
-
-
Data Analysis :
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blot Analysis for MAPK Pathway Modulation
This technique is used to assess the phosphorylation status of key proteins in the MAPK pathway.
-
Cell Lysis :
-
Treat A375 cells with inhibitors for a short duration (e.g., 1-4 hours).
-
Lyse the cells to extract proteins.
-
-
SDS-PAGE and Transfer :
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Probe the membrane with primary antibodies specific for phosphorylated and total forms of BRAF, MEK, and ERK.
-
Use appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
-
Detection :
-
Visualize the protein bands using a chemiluminescent substrate.
-
-
Analysis :
In Vivo Efficacy: Xenograft Tumor Models
Workflow for in vivo xenograft studies.
A375 Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
-
Cell Implantation :
-
Subcutaneously inject A375 cells into the flank of immunodeficient mice (e.g., nude mice).
-
-
Tumor Growth and Randomization :
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment groups (vehicle, new tetrahydroquinoxaline inhibitor, and control drugs). [14]3. Treatment :
-
Administer the compounds at the predetermined doses and schedules (e.g., daily oral gavage).
-
-
Monitoring :
-
Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
-
Endpoint and Analysis :
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and perform histological analysis.
-
Calculate the tumor growth inhibition for each treatment group. [7]
-
Conclusion: A Path Forward for Novel Inhibitor Development
This guide provides a structured and scientifically rigorous approach to benchmarking new tetrahydroquinoxaline inhibitors against established BRAF and MEK inhibitors. By employing these standardized protocols and a clear data presentation framework, researchers can generate high-quality, comparable data to effectively assess the therapeutic potential of these novel compounds. The ultimate goal is to identify new drug candidates that can overcome the challenge of resistance and improve outcomes for patients with melanoma and other cancers driven by the MAPK pathway.
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- Combinatorial Therapies to Overcome BRAF/MEK Inhibitors Resistance in Melanoma Cells: An in vitro Study. (2021).
- IC50 values (μM ± SD) obtained for the compounds against A375 cell line. (n.d.).
- Characterization of Vemurafenib-Resistant Melanoma Cell Lines Reveals Novel Hallmarks of Targeted Therapy Resistance. (n.d.). MDPI.
- Characterization of Melanoma Cell Lines Resistant to Vemurafenib and Evaluation of Their Responsiveness to EGFR- and MET-Inhibitor Treatment. (2019).
- Comparative profiles of BRAF inhibitors: the paradox index as a predictor of clinical toxicity. (2016). Oncotarget.
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- Therapeutic Inhibitors against Mutated BRAF and MEK for the Treatment of Metastatic Melanoma. (2017).
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- A unique inhibitor binding site in ERK1/2 is associated with slow binding kinetics. (n.d.).
- Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors. (2023).
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A Head-to-Head Comparison of Quinoxaline and Quinoline-Based Compounds for Drug Discovery Professionals
A Comprehensive Guide to Chemical Properties, Synthesis, and Biological Activities
In the landscape of medicinal chemistry, quinoxaline and quinoline scaffolds stand out as privileged structures, forming the backbone of numerous therapeutic agents.[1] Both are bicyclic heterocyclic aromatic compounds, but the arrangement of nitrogen atoms within their structures imparts distinct chemical properties and a wide array of biological activities. This guide offers an in-depth, head-to-head comparison of quinoxaline and quinoline derivatives, providing researchers, scientists, and drug development professionals with the critical insights needed to navigate the selection and design of these important compound classes.
Part 1: Physicochemical and Electronic Properties
The subtle difference in the placement of nitrogen atoms between quinoline (a benzene ring fused to a pyridine ring) and quinoxaline (a benzene ring fused to a pyrazine ring) significantly influences their electron distribution and, consequently, their interactions with biological targets.[1][2]
| Property | Quinoxaline | Quinoline |
| Chemical Formula | C₈H₆N₂[3] | C₉H₇N[4] |
| Molar Mass | 130.15 g/mol | 129.16 g/mol [4] |
| Appearance | White crystalline powder[5] | Colorless hygroscopic liquid[4] |
| Solubility | Generally soluble in organic solvents. | Slightly soluble in cold water, readily soluble in hot water and most organic solvents.[4] |
| Electronic Nature | The two nitrogen atoms in the pyrazine ring make the quinoxaline nucleus more electron-deficient than quinoline. This affects its reactivity and ability to participate in hydrogen bonding and other non-covalent interactions. | The single nitrogen atom in the pyridine ring imparts a degree of electron deficiency, but it is generally less electron-poor than quinoxaline. |
Part 2: A Comparative Overview of Synthetic Methodologies
The synthesis of both quinoxaline and quinoline derivatives has been extensively studied, with numerous named reactions and modern catalytic methods available to medicinal chemists.
Synthesis of Quinoxaline Derivatives
The most common and versatile method for synthesizing quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[6][7] This reaction is often carried out in the presence of a catalyst to improve yields and reaction times.[7][8]
Experimental Protocol: General Synthesis of 2,3-Disubstituted Quinoxalines
-
Reactant Preparation: Dissolve 1 equivalent of the desired o-phenylenediamine and 1 equivalent of the 1,2-dicarbonyl compound in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition (Optional but Recommended): Add a catalytic amount of an acid catalyst (e.g., a few drops of acetic acid or a Lewis acid) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Caption: Inhibition of key cancer signaling pathways by quinoxaline and quinoline derivatives.
Part 4: Approved Drugs and Clinical Significance
The therapeutic relevance of both quinoxaline and quinoline scaffolds is underscored by the number of approved drugs containing these cores.
Examples of FDA-Approved Drugs:
| Scaffold | Drug Name | Therapeutic Area |
| Quinoxaline | Glecaprevir (in Mavyret) [9] | Antiviral (Hepatitis C) |
| Erdafitinib (Balversa) [9] | Anticancer | |
| Carbadox [7] | Antibacterial (Veterinary) | |
| Grazoprevir [5] | Antiviral (Hepatitis C) | |
| Quinoline | Chloroquine [10] | Antimalarial, Anti-inflammatory |
| Ciprofloxacin [10] | Antibacterial | |
| Bedaquiline [10] | Anti-tuberculosis | |
| Lenvatinib [11] | Anticancer | |
| Bosutinib [11] | Anticancer | |
| Cabozantinib [11] | Anticancer |
Conclusion
Both quinoxaline and quinoline scaffolds are of immense importance in medicinal chemistry, each offering a distinct set of physicochemical properties and a broad range of biological activities. While quinolines have a longer history in clinically established drugs, particularly in the areas of infectious diseases and oncology, quinoxalines are a rapidly emerging class with significant therapeutic potential, as evidenced by recently approved drugs. The choice between these two scaffolds for a drug discovery program will ultimately depend on the specific molecular target, the desired pharmacological profile, and the synthetic feasibility. This guide provides a foundational understanding to aid researchers in making informed decisions in the design and development of novel therapeutics based on these versatile heterocyclic systems.
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- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series, 3(12), 232-250.
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Unraveling the Enigma: A Comparative Guide to Confirming the Mechanism of Action for a Novel Tetrahydroquinoxaline
In the dynamic landscape of drug discovery, the tetrahydroquinoxaline (THQ) scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. From anticancer to antimicrobial effects, the versatility of THQ derivatives presents both immense opportunity and a significant challenge: the precise elucidation of their mechanism of action (MoA). This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to systematically confirm the MoA of a novel THQ. We will navigate a logical, multi-tiered experimental workflow, comparing our hypothetical novel THQ, hereafter referred to as THQ-N, against established alternatives, supported by detailed protocols and illustrative data. Our approach is rooted in the principles of scientific integrity, ensuring that each experimental step serves as a self-validating system.
The Investigative Funnel: A Strategic Workflow for MoA Confirmation
Caption: A multi-tiered workflow for elucidating a novel compound's MoA.
Tier 1: Initial Cellular Phenotyping - Is the Compound Biologically Active?
The first crucial step is to ascertain the biological impact of THQ-N on living cells. A broad cytotoxicity screen across a panel of relevant cell lines (e.g., cancerous vs. non-cancerous) provides the initial indication of activity and potential therapeutic window.
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of THQ-N (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Comparative Data Table: Initial Cytotoxicity Screen (IC50, µM)
| Compound | Cell Line A (Cancer) | Cell Line B (Non-cancerous) |
| THQ-N | 1.5 | > 50 |
| Colchicine | 0.05 | 0.1 |
| Staurosporine | 0.01 | 0.02 |
Interpretation: The hypothetical data suggests THQ-N exhibits selective cytotoxicity towards the cancer cell line, a desirable characteristic. Its potency is less than the broad-spectrum agents colchicine and staurosporine. This initial finding justifies progression to Tier 2 to understand how THQ-N is affecting the cells.
Tier 2: Pathway Deconvolution - Uncovering the Cellular Aftermath
Observing a cytotoxic effect prompts the question: is the cell death programmed (apoptosis) or a result of injury (necrosis)? Furthermore, is the compound interfering with a specific phase of the cell cycle? Answering these questions provides the first clues about the underlying pathway.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This technique quantifies the DNA content of individual cells, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Methodology:
-
Cell Treatment: Treat cells with THQ-N at its IC50 concentration for a time course (e.g., 12, 24, 48 hours). Include a vehicle control and a known cell cycle arresting agent (e.g., colchicine for G2/M arrest).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at 4°C for at least 30 minutes.[2]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[1]
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to model the DNA content histogram and quantify the percentage of cells in each phase.[3]
Experimental Protocol: Apoptosis Detection by Annexin V Staining
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.[4][5]
Methodology:
-
Cell Treatment: Treat cells with THQ-N at its IC50 concentration for the time point that showed the most significant cell cycle effect.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.[5]
-
Data Acquisition: Analyze the stained cells by flow cytometry immediately.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[6]
Comparative Data Table: Cellular Pathway Effects (% of Cells)
| Treatment (24h) | G0/G1 Phase | S Phase | G2/M Phase | Early Apoptosis | Late Apoptosis/Necrosis |
| Vehicle | 65 | 20 | 15 | 2 | 3 |
| THQ-N (IC50) | 10 | 5 | 85 | 45 | 15 |
| Colchicine (IC50) | 8 | 7 | 85 | 50 | 20 |
Interpretation: The significant accumulation of cells in the G2/M phase, coupled with a substantial increase in the apoptotic population, strongly suggests that THQ-N, much like colchicine, interferes with mitosis. This leads to our primary hypothesis: THQ-N is a microtubule-destabilizing agent.
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A Comparative Guide to the Reproducible Synthesis of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine for Drug Development
In the landscape of modern drug discovery and development, the reproducible synthesis of novel chemical entities is paramount. The ability to consistently produce a target molecule with high purity and yield is the bedrock upon which preclinical and clinical studies are built. This guide provides an in-depth, comparative analysis of two plausible synthetic routes for (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine, a substituted tetrahydroquinoxaline of interest to researchers in medicinal chemistry. As no direct synthesis has been reported in the literature, the following routes have been constructed based on well-established and reliable organic transformations. This guide will dissect each pathway, focusing on the causality behind experimental choices and the critical parameters that govern reproducibility.
The Importance of Synthetic Reproducibility
Inconsistent synthesis can lead to disastrous consequences in drug development, including variable biological data, delays in timelines, and significant financial losses. Key factors influencing reproducibility include the quality of starting materials, precise control of reaction conditions (temperature, time, stoichiometry), and robust purification methods. This guide aims to provide not just a "recipe," but a deeper understanding of the chemical principles at play, empowering researchers to troubleshoot and optimize these synthetic pathways.
Route 1: Linear Synthesis via Nitration and Reduction
This route follows a classical, linear approach, starting with the commercially available N,N'-dimethyl-1,2-phenylenediamine. The key steps involve building the tetrahydroquinoxaline core, followed by functionalization of the aromatic ring.
Workflow for Route 1
Bridging the Benchtop to the Bedside: A Comparative Guide to the In Vivo Validation of Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The journey of a promising compound from a laboratory curiosity to a potential therapeutic is fraught with challenges. For the versatile class of quinoxaline derivatives, which have demonstrated a wide spectrum of biological activities in vitro, the transition to in vivo models is a critical and often complex step.[1][2] This guide provides a comprehensive framework for the in vivo validation of in vitro findings for quinoxaline derivatives, offering insights into experimental design, comparative analysis of preclinical data, and the underlying scientific principles that govern this translational process.
Quinoxaline, a heterocyclic compound formed by the fusion of a benzene and pyrazine ring, serves as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have shown significant potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among other therapeutic applications.[3][4] However, the promising results observed in controlled in vitro environments do not always translate to efficacy and safety in complex biological systems. This guide will navigate the critical considerations and methodologies required to bridge this translational gap.
The Imperative of In Vivo Validation: Beyond the Petri Dish
In vitro assays are indispensable for initial screening and mechanistic studies, providing valuable data on a compound's activity against specific molecular targets or cell lines.[1] However, these simplified systems lack the intricate interplay of physiological processes that occur in a living organism. In vivo studies are therefore essential to evaluate a drug candidate's:
-
Pharmacokinetics (PK): How the body absorbs, distributes, metabolizes, and excretes the compound (ADME).
-
Pharmacodynamics (PD): The biochemical and physiological effects of the drug on the body.
-
Efficacy: The therapeutic benefit of the compound in a disease model.
-
Toxicity: The potential for adverse effects and the determination of a safe dosage range.[5]
A robust in vitro-in vivo correlation (IVIVC) is the ultimate goal, providing a predictive mathematical model that links the in vitro properties of a dosage form to its in vivo performance.[6]
Strategic Design of In Vivo Studies for Quinoxaline Derivatives
The successful in vivo validation of a quinoxaline derivative hinges on a meticulously designed experimental plan. This involves the careful selection of animal models, determination of appropriate dosing regimens, and the choice of relevant endpoints for efficacy and toxicity assessment.
Selecting the Appropriate Animal Model
The choice of animal model is paramount and should be guided by the therapeutic indication and the specific biological question being addressed. For anticancer quinoxaline derivatives, xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess anti-tumor efficacy.[7] For anti-inflammatory applications, models such as carrageenan-induced paw edema in rats are frequently employed.[8]
It is crucial to consider the metabolic similarities and differences between the chosen animal model and humans. For instance, the cytochrome P450 (CYP) enzyme profiles can vary significantly, impacting the metabolism and clearance of the quinoxaline derivative.[9]
Workflow for In Vivo Validation of Anticancer Quinoxaline Derivatives
Caption: A streamlined workflow for the in vivo validation of anticancer quinoxaline derivatives.
Comparative In Vivo Efficacy of Quinoxaline Derivatives
The following table summarizes the in vivo efficacy of representative quinoxaline derivatives from various studies, highlighting their therapeutic potential across different disease models.
| Compound Class | Therapeutic Area | Animal Model | Key In Vivo Findings | Reference |
| Quinoxaline-hydrazone analog | Anti-inflammatory | Carrageenan-induced rat paw edema | Significant inhibition of paw edema, comparable to standard drug diclofenac sodium. | [8][10] |
| N-allyl quinoxaline | Anticancer | Solid-Ehrlich carcinoma model in mice | Potent cytotoxicity and induction of apoptosis. | [7] |
| Benzo[g]quinoxaline derivative | Anticancer | (Not specified in abstract) | Good cytotoxicity toward breast cancer cell lines in vitro, suggesting potential for in vivo studies. | [11] |
| Tetrazolo[1,5-a]quinoxalines | Anticancer | (In vitro data suggests potential) | High cytotoxic activity against multiple cancer cell lines with low toxicity to normal cells. | [12][13] |
| Novel synthetic quinoxalines | Anticonvulsant | Pentylenetetrazol-induced seizure in mice | Promising anticonvulsant activity with ED50 values in the mg/kg range. | [14] |
Navigating the Toxicological Landscape of Quinoxaline Derivatives
A critical aspect of in vivo validation is the comprehensive assessment of a compound's toxicity profile. This typically involves acute and chronic toxicity studies to determine the maximum tolerated dose (MTD) and to identify any potential organ-specific toxicities.
A study on the acute toxicity of 6-nitro-2(1H)-quinoxalinone (NQX) in Wistar rats determined a Lethal Dose 50 (LD50) of 161.16 mg/kg.[5] The no-observed-adverse-effect level (NOAEL) was established at 40 mg/kg, a dose at which no significant changes in animal viability, body weight, or key hematological and biochemical parameters were observed.[5]
Conversely, some quinoxaline 1,4-dioxide derivatives (QdNOs) have been shown to induce toxicity through the generation of reactive oxygen species (ROS) and oxidative stress.[9] This highlights the importance of mechanistic toxicology studies to understand the underlying causes of any observed adverse effects.
Key Experimental Protocols
1. Acute Oral Toxicity Study (Following OECD Guideline 423)
-
Objective: To determine the acute oral toxicity (LD50) of a quinoxaline derivative.
-
Animal Model: Wistar rats or Swiss albino mice.
-
Procedure:
-
Animals are fasted overnight prior to dosing.
-
A single oral dose of the test compound is administered via gavage.
-
A starting dose of 2000 mg/kg is often used. If mortality is observed, the dose is sequentially lowered.
-
Animals are observed for clinical signs of toxicity and mortality for up to 14 days.
-
Body weight is recorded at regular intervals.
-
At the end of the study, a gross necropsy is performed on all animals.
-
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
2. Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity
-
Objective: To evaluate the in vivo anti-inflammatory activity of a quinoxaline derivative.
-
Animal Model: Wistar rats.
-
Procedure:
-
Animals are divided into control, standard (e.g., diclofenac sodium), and test groups.
-
The test compound or vehicle is administered orally or intraperitoneally.
-
After a specified time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Pharmacokinetics of Quinoxaline Derivatives: A Case Study
A phase I clinical trial of the quinoxaline antitumor agent R(+)XK469 provided valuable insights into its pharmacokinetic profile in patients with advanced solid tumors.[15] The study revealed a long half-life, which prompted an amendment of the dosing schedule from a daily infusion to a less frequent administration.[15] A key finding was the significant interindividual variability in drug clearance, suggesting the potential influence of genetic polymorphisms in metabolizing enzymes.[15] This underscores the importance of pharmacokinetic studies in optimizing dosing regimens and personalizing treatment approaches.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which quinoxaline derivatives exert their effects is crucial for rational drug design and development. Many quinoxaline derivatives with anticancer activity have been shown to target key signaling pathways involved in cell proliferation and survival.
For example, some derivatives act as inhibitors of vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR), both of which are critical for tumor angiogenesis and growth.[7][16] Others have been identified as inhibitors of p38α mitogen-activated protein (MAP) kinase, a key player in inflammatory signaling pathways.[8][10]
Caption: Inhibition of key signaling pathways by quinoxaline derivatives.
Conclusion and Future Directions
The in vivo validation of in vitro findings is a cornerstone of modern drug discovery and development. For the promising class of quinoxaline derivatives, a systematic and scientifically rigorous approach to in vivo testing is essential to unlock their full therapeutic potential. This guide has provided a framework for designing and interpreting these critical studies, from the selection of appropriate animal models to the evaluation of efficacy, toxicity, and pharmacokinetics.
Future research should focus on developing more predictive in vitro models that can better recapitulate the complexities of the in vivo environment, thereby improving the success rate of translating promising compounds from the benchtop to the bedside. Furthermore, a deeper understanding of the structure-activity relationships and the molecular targets of quinoxaline derivatives will facilitate the design of next-generation compounds with enhanced efficacy and safety profiles.[17][18]
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Safety Operating Guide
Navigating the Disposal of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step framework for the responsible disposal of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine, a compound with a nuanced chemical structure that demands careful consideration. By understanding the underlying chemical principles and adhering to established safety protocols, laboratories can mitigate risks and uphold the highest standards of scientific integrity.
Foundational Understanding: Chemical Profile and Hazard Assessment
Structural Analogs and Inferred Hazards:
-
Amine Group: The presence of the methylamine group suggests that the compound is likely to be basic and may be corrosive.[2][3] Amines can cause skin and eye burns, and their vapors may lead to respiratory irritation.[2][4][5] Ingestion or inhalation of related amine compounds can be harmful or even fatal.[2][4]
-
Quinoxaline Core: Quinoxaline derivatives have a wide range of biological activities and some can exhibit toxicity.[6][7] While the tetrahydro- form is less aromatic and potentially less reactive than quinoxaline itself, prudence dictates treating it as a potentially bioactive and hazardous substance.
Based on these structural characteristics, a cautious approach is warranted, treating the compound as a hazardous substance until empirical data proves otherwise.
Table 1: Physicochemical Properties of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N₃ | PubChem[1] |
| Molecular Weight | 191.27 g/mol | PubChem[1] |
| IUPAC Name | (1,4-dimethyl-2,3-dihydroquinoxalin-6-yl)methanamine | PubChem[1] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine is not a singular action but a systematic process that begins with waste segregation and culminates in compliant removal.
Step 1: Personal Protective Equipment (PPE) - The First Line of Defense
Before handling the compound or its waste, it is imperative to be equipped with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
-
Eye Protection: Wear chemical safety goggles or a face shield.[8]
-
Hand Protection: Use chemically resistant gloves, such as nitrile, neoprene, or butyl rubber.[2] Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A fully buttoned laboratory coat is essential to protect against splashes.[2][8]
-
Respiratory Protection: All handling of this compound, especially in powdered form or as a concentrated solution, should be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[2]
Step 2: Waste Segregation and Containerization - Preventing Hazardous Reactions
Proper segregation is crucial to prevent dangerous chemical reactions within the waste stream.[8]
-
Dedicated Waste Container: Designate a specific, clearly labeled, and compatible waste container for (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine and any materials contaminated with it.[2][8]
-
Container Material: Use a container made of a material compatible with amines. High-density polyethylene (HDPE) or other chemically resistant plastics are generally suitable.[9] Avoid metal containers for corrosive waste.[10]
-
Labeling: The container must be clearly labeled with the full chemical name, "(1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine," and appropriate hazard pictograms (e.g., corrosive, toxic).[8][9] The date when waste is first added should also be recorded.[2]
-
Incompatible Materials: Store the waste container away from acids, strong oxidizing agents, and other incompatible materials to prevent violent reactions.[2][8]
Step 3: Waste Collection - Minimizing Exposure
The collection process should be methodical to minimize the risk of spills and exposure.
-
Solid Waste: For the pure compound or contaminated solids (e.g., weighing paper, gloves), carefully place them in the designated waste container. Avoid generating dust.[11]
-
Liquid Waste: For solutions containing the compound, pour the waste carefully into the designated liquid waste container, avoiding splashes. A funnel may be useful.
-
Contaminated Labware: Disposable labware should be placed in the solid waste container. Non-disposable glassware should be decontaminated. A common practice is a triple rinse with a suitable solvent (e.g., ethanol or acetone), with all rinsate collected as hazardous waste.[12]
Step 4: Temporary Storage - A Secure Holding Pattern
Proper temporary storage of the waste container is critical while awaiting final disposal.
-
Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[8]
-
Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Container Integrity: Ensure the container is always tightly sealed when not in use to prevent the release of fumes.[8][10]
Decision Framework for Disposal Pathway
The selection of the final disposal method is contingent on local regulations and the capabilities of your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
Diagram 1: Disposal Decision Workflow
Caption: Decision workflow for the disposal of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine.
Primary Disposal Methods:
-
Incineration: For many organic compounds, particularly those with amine functionalities, high-temperature incineration in a licensed facility is the preferred disposal method.[11] This process ensures the complete destruction of the molecule.
-
Hazardous Waste Landfill: If incineration is not an option, disposal in a specially designated and licensed hazardous waste landfill may be permissible.[11]
It is crucial to engage with your institution's EHS professionals or a certified waste management company to determine the appropriate and legal disposal route.[8][13] They will provide specific guidance based on local, state, and federal regulations.
Spill Management: Preparedness is Key
Accidents can happen, and a well-defined spill response plan is essential.
-
Spill Kit: Maintain a chemical spill kit readily accessible in the laboratory. This should include absorbent pads, neutral-izing agents (for potential basic properties), and personal protective equipment.[8]
-
Small Spills: For minor spills, and only if you are trained to do so, cautiously absorb the spill with an inert material (e.g., vermiculite, sand).[3] Collect the contaminated absorbent into a sealed, labeled container for disposal as hazardous waste.
-
Large Spills: In the event of a large spill, evacuate the immediate area and alert your institution's emergency response team.
Conclusion
The responsible disposal of (1,4-Dimethyl-1,2,3,4-tetrahydroquinoxalin-6-yl)methylamine is a critical component of laboratory safety and environmental stewardship. By adopting a proactive and informed approach grounded in the principles of chemical safety, researchers can effectively manage the risks associated with this and other novel compounds. Always prioritize safety, adhere to institutional protocols, and consult with EHS professionals to ensure compliance and the well-being of all laboratory personnel.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
